(2R,5S)-1-Allyl-2,5-dimethylpiperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R,5S)-2,5-dimethyl-1-prop-2-enylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-4-5-11-7-8(2)10-6-9(11)3/h4,8-10H,1,5-7H2,2-3H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUXNUOPPQWDMV-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235781 | |
| Record name | (2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155836-78-5, 155766-33-9 | |
| Record name | (2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155836-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperazine, 2,5-dimethyl-1-(2-propen-1-yl)-, (2R,5S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (�±)-trans-1-Allyl-2,5-dimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2R,5S)-1-Allyl-2,5-dimethylpiperazine physical properties
An In-Depth Technical Guide to the Physical Properties of (2R,5S)-1-Allyl-2,5-dimethylpiperazine
Introduction
This compound is a chiral organic compound that serves as a critical intermediate in the synthesis of various pharmacologically active molecules, most notably delta-opioid receptor ligands.[1][2][3][4] The specific stereochemistry of this compound, with the (2R,5S) configuration, is often the desired enantiomer for achieving high selectivity and efficacy in its target applications.[1] A thorough understanding of its physical properties is paramount for researchers and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by experimental data and theoretical calculations.
Chemical and Physical Properties
The physical state of this compound at ambient temperature is a light yellow to light orange oil.[5][6] This appearance is a key identifier in a laboratory setting. The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈N₂ | [1][5][7][8] |
| Molecular Weight | 154.25 g/mol | [5][7][8] |
| CAS Number | 155836-78-5 | [5][7][8] |
| Appearance | Light Yellow to Light Orange Oil | [5][6] |
| Boiling Point | 45-50 °C at 1 Torr; 85-95 °C at 12-14 Torr | [3] |
| Melting Point | Not Applicable | [6] |
| Solubility | Soluble in Dichloromethane, Methanol, Tetrahydrofuran | [6] |
| Storage Conditions | 2-8°C (Refrigerator) or -20°C (Freezer) | [5][6] |
Molecular Structure and Stereochemistry
The structure of this compound is characterized by a piperazine ring substituted with two methyl groups at the 2 and 5 positions and an allyl group at one of the nitrogen atoms. The "(2R,5S)" designation specifies the stereochemistry at the two chiral centers, indicating a trans-configuration of the methyl groups.
Caption: 2D representation of this compound highlighting the stereocenters.
Computational Properties
Computational chemistry provides valuable insights into the behavior of molecules. For this compound, the following properties have been calculated:
| Property | Value | Significance |
| Topological Polar Surface Area (TPSA) | 15.27 Ų[7] | TPSA is a descriptor that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration. A lower TPSA value, like the one for this compound, generally suggests better membrane permeability. |
| LogP (Octanol-Water Partition Coefficient) | 0.8546[7] | LogP is a measure of a compound's lipophilicity. A positive value indicates that the compound is more soluble in lipids (like octanol) than in water, which is a crucial factor for drug absorption and distribution. |
| Hydrogen Bond Acceptors | 2[7] | The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, influencing the compound's solubility and its interactions with biological targets. |
| Hydrogen Bond Donors | 1[7] | The secondary amine in the piperazine ring can act as a hydrogen bond donor, contributing to its polarity and interaction profile. |
| Rotatable Bonds | 2[7] | The number of rotatable bonds affects the conformational flexibility of the molecule, which can be important for its binding to a receptor. |
Experimental Determination of Physical Properties
The accurate determination of physical properties is essential for process development and quality control. Below is a detailed protocol for a key physical property, the boiling point.
Protocol for Boiling Point Determination under Reduced Pressure
Given that this compound is a high-boiling liquid, its boiling point is often determined under reduced pressure (vacuum) to prevent decomposition at high temperatures. The Thiele tube method is a suitable micro-scale technique for this purpose.
Objective: To determine the boiling point of this compound at a specific reduced pressure.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire to attach the test tube to the thermometer
-
Heating source (Bunsen burner or oil bath)
-
Vacuum source and manometer
Procedure:
-
Sample Preparation: Place a few drops of this compound into the small test tube, filling it to a depth of about 1 cm.
-
Capillary Insertion: Place the capillary tube into the test tube with the open end downwards.
-
Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, ensuring the heating oil in the Thiele tube is above the level of the sample in the test tube but below the rubber band.
-
Applying Vacuum: Connect the side arm of the Thiele tube to a vacuum source and a manometer. Evacuate the system to the desired pressure and record this pressure.
-
Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Observation: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source.
-
Boiling Point Determination: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.
-
Repeat: For accuracy, allow the apparatus to cool and repeat the measurement.
Caption: A workflow diagram for determining the boiling point under reduced pressure.
Structure-Property Relationships
The physical properties of this compound are directly influenced by its molecular structure.
-
Boiling Point: The presence of two nitrogen atoms allows for intermolecular hydrogen bonding, which increases the energy required to transition from the liquid to the gaseous phase, resulting in a relatively high boiling point for its molecular weight. The allyl and methyl groups contribute to the overall molecular size and van der Waals forces.
-
Solubility: The piperazine ring, with its two nitrogen atoms, imparts a degree of polarity to the molecule, allowing for solubility in polar organic solvents like methanol.[6] The nonpolar allyl and methyl groups contribute to its solubility in less polar solvents like dichloromethane.[6] The overall solubility profile is a balance between these polar and nonpolar features.
-
Chirality and Biological Activity: The specific (2R,5S) stereochemistry is crucial for its intended biological activity. Enantiomers can have significantly different pharmacological effects, and the precise spatial arrangement of the methyl groups in this compound is key to its function as a precursor for specific delta-opioid receptor ligands.[2][4]
Conclusion
This compound is a valuable chiral building block in pharmaceutical synthesis. Its physical properties, including its state as an oil, boiling point under vacuum, and solubility in common organic solvents, are critical data points for its handling, purification, and use in subsequent chemical reactions. The interplay between its molecular structure and these properties underscores the importance of a comprehensive physical characterization for any compound intended for use in drug discovery and development.
References
-
(-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine | CAS 155766-33-9 | Chemical-Suppliers. (n.d.). Retrieved January 12, 2026, from [Link]
-
155836-78-5 | Chemical Name : (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine | Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]
-
Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]
-
Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine | CAS 155766-33-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine [srdpharma.com]
- 7. chemscene.com [chemscene.com]
- 8. scbt.com [scbt.com]
A Technical Guide to (2R,5S)-1-Allyl-2,5-dimethylpiperazine: Synthesis, Stereochemistry, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a chiral heterocyclic amine of significant interest in medicinal chemistry. Its rigid, stereochemically defined structure makes it a crucial intermediate in the synthesis of potent and selective ligands for various biological targets. This guide provides an in-depth analysis of its chemical structure, a detailed enantioconvergent synthesis protocol, and its primary application as a precursor to δ-opioid receptor agonists. The methodologies and data presented are synthesized from peer-reviewed literature to ensure technical accuracy and practical utility for professionals in drug discovery and organic synthesis.
Introduction and Significance
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs, including antipsychotics, antihistamines, and anticancer agents.[1][2][3][4][5] The structural and electronic properties of the piperazine moiety—specifically its two nitrogen atoms—allow for extensive functionalization, enabling chemists to modulate the pharmacological and pharmacokinetic profiles of drug candidates.[1]
This compound belongs to the class of substituted piperazines and is distinguished by its specific stereochemistry.[6][7] The trans configuration of the two methyl groups at the C2 and C5 positions creates a well-defined three-dimensional structure. This particular enantiomer, specifically the levorotatory (–) form, is a high-value intermediate for synthesizing selective δ-opioid receptor ligands.[6][7][8] These ligands are subjects of intense research for their potential as novel analgesics with a reduced side-effect profile compared to traditional µ-opioid agonists. The development of a scalable, high-yield synthesis for this intermediate is therefore a critical step in advancing these potential therapeutics.[7]
Chemical Structure and Stereochemistry
The defining feature of this molecule is its stereochemistry. The designations (2R, 5S) refer to the absolute configuration at the two stereocenters, C2 and C5, according to the Cahn-Ingold-Prelog priority rules. The methyl groups are on opposite sides of the piperazine ring, leading to a trans diastereomer. This specific arrangement is crucial for its role as a chiral building block.
Key Structural Features:
-
Core Scaffold: A six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4.
-
Substitution:
-
An allyl group (-CH₂CH=CH₂) on the N1 nitrogen.
-
Two methyl groups (-CH₃) at the C2 and C5 positions.
-
-
Stereochemistry: trans configuration with (2R, 5S) stereocenters. The molecule is chiral and optically active.
The structure is depicted in the diagram below.
Caption: 2D structure of this compound.
Synthesis Pathway: Enantioconvergent Approach
A highly efficient, scalable, and chromatography-free method for producing (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine has been developed.[6][7] The strategy is an "enantioconvergent" synthesis, which is powerful because it can, in theory, convert 100% of a racemic starting material into a single desired enantiomer.
The process begins with commercially available trans-2,5-dimethylpiperazine, which is a racemic mixture of the (2R,5S) and (2S,5R) enantiomers. The key steps are:
-
Mono-allylation: The racemic mixture is alkylated with allyl bromide to produce racemic (±)-trans-1-allyl-2,5-dimethylpiperazine.
-
Optical Resolution: The resulting racemate is resolved using an inexpensive chiral resolving agent, (+)-camphoric acid. This selectively crystallizes the salt of the undesired (+)-(2S,5R) enantiomer, leaving the desired (-)-(2R,5S) enantiomer in the mother liquor.
-
Enantiomer Interconversion (Inversion): The key to the "enantioconvergent" nature of this synthesis is the recycling of the undesired (+)-(2S,5R) enantiomer. This is achieved by protecting the secondary amine, followed by a two-step inversion of the N1-allyl group, effectively converting it back into the desired (-)-(2R,5S) form.[7]
-
Recycling of Byproducts: A common byproduct, 1,4-diallyl-2,5-dimethylpiperazine, can also be chemically treated and recycled back into the process, further improving the overall yield and efficiency.[7]
This process allows for the laboratory preparation of the target compound in quantities exceeding 100 grams without the need for column chromatography.[6][7]
Caption: Enantioconvergent synthesis workflow.
Physicochemical and Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following data has been reported in the literature.
| Property | Value / Description | Source |
| Appearance | Clear, colorless oil | [7] |
| Boiling Point | 45-50 °C at 1 Torr | [7] |
| Optical Rotation | [α]D = -54.2° (c 6.51, EtOH) | [7] |
| ¹H NMR | Spectra are consistent with the proposed structure. | [7] |
| Mass Spec (MS) | Spectra are consistent with the proposed structure. | [7] |
| Purity | ≥98% (Commercially available) | [9] |
Detailed Experimental Protocol: Synthesis of (-)-3
The following protocol is an adapted summary for the synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine (referred to as (-)-3 in the source literature).[7]
Materials:
-
trans-2,5-Dimethylpiperazine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Chloroform (CHCl₃)
-
Sodium sulfate (Na₂SO₄)
-
Ethanol (EtOH)
Procedure:
Step 1: Mono-allylation of trans-2,5-Dimethylpiperazine
-
A solution of trans-2,5-dimethylpiperazine is prepared in a suitable solvent.
-
Potassium carbonate is added as a base.
-
Allyl bromide is added dropwise to the mixture, and the reaction is stirred at room temperature until completion (monitored by TLC or GC).
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude racemic product, (±)-1-allyl-2,5-dimethylpiperazine.
Step 2: Optical Resolution and Isolation
-
The crude product from Step 1 is dissolved in ethanol.
-
A solution of (+)-camphoric acid in ethanol is added.
-
The mixture is heated to reflux and then allowed to cool slowly to room temperature, during which the salt of the (+)-(2S,5R) enantiomer selectively crystallizes.
-
The crystals are filtered off, and the filtrate (mother liquor), which is now enriched with the desired (-)-(2R,5S) enantiomer, is collected.
-
The mother liquor is concentrated, and the residue is treated with an aqueous base (e.g., NaOH) to free the amine.
-
The aqueous layer is extracted with chloroform (CHCl₃).
-
The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
Step 3: Purification
-
The resulting crude oil is purified by vacuum distillation (bp 45-50 °C at 1 Torr) to yield the final product, (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine , as a clear, colorless oil.[7]
Self-Validation and Quality Control:
-
Purity Check: The purity of the final product should be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Identity Confirmation: The structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Stereochemical Purity: The enantiomeric excess (e.e.) should be determined using chiral HPLC or by measuring the specific optical rotation and comparing it to the literature value.[7]
Applications in Drug Discovery
The primary and most well-documented application of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine is its use as a key intermediate in the synthesis of δ-opioid receptor agonists.[6][7][8] It is a crucial component of highly selective ligands such as SNC 80. The (2R,5S) stereochemistry is essential for achieving high binding affinity and selectivity for the δ-opioid receptor subtype.[8] Research into these compounds aims to develop new pain management therapies that may lack the significant side effects associated with conventional opioids, such as respiratory depression and high addiction potential.
Conclusion
This compound is a stereochemically defined and synthetically accessible building block of considerable value to the field of medicinal chemistry. The development of an efficient enantioconvergent synthesis has made this compound readily available for research and development, particularly in the pursuit of novel δ-opioid receptor modulators. The protocols and data compiled in this guide serve as a comprehensive technical resource for scientists engaged in the synthesis and application of complex chiral molecules for drug discovery.
References
-
Deeter, J., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-80. [Link]
-
ACS Publications. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
ResearchGate. (2003). Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. [Link]
-
PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. [Link]
-
PubMed. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. [Link]
-
NIST WebBook. (n.d.). Piperazine, 2,5-dimethyl-. [Link]
-
Chemical-Suppliers.com. (n.d.). (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. [Link]
-
NIST WebBook. (n.d.). cis-2,5-dimethylpiperazine. [Link]
-
PubMed. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. [Link]
-
PubChem. (n.d.). (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine. [Link]
-
Wikipedia. (n.d.). Substituted piperazine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted piperazine - Wikipedia [en.wikipedia.org]
- 6. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. scbt.com [scbt.com]
- 11. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine [srdpharma.com]
A Comprehensive Technical Guide to (2R,5S)-1-Allyl-2,5-dimethylpiperazine: A Key Intermediate in Opioid Receptor Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of (2R,5S)-1-Allyl-2,5-dimethylpiperazine, a chiral piperazine derivative of significant interest in medicinal chemistry. With the CAS number 155836-78-5, this compound serves as a critical building block in the synthesis of potent and selective delta-opioid receptor ligands.
Introduction: The Significance of a Chiral Scaffold
This compound is a heterocyclic amine characterized by a piperazine core with two methyl groups in a trans configuration and an allyl group on one of the nitrogen atoms. Its stereochemistry is crucial for its application in the development of specific opioid receptor modulators. The piperazine motif is a well-established privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets. The specific stereoisomer, (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, is the desired enantiomer for the synthesis of certain delta-opioid receptor agonists.
This guide will delve into the chemical and physical properties, a high-yield enantioconvergent synthesis method, its primary applications in drug discovery, and essential safety and handling information.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 155836-78-5 | [1][2][3] |
| Molecular Formula | C₉H₁₈N₂ | [1][2] |
| Molecular Weight | 154.25 g/mol | [1][2] |
| Appearance | Light yellow to light orange oil | [3][4] |
| Solubility | Soluble in Dichloromethane, Methanol, and Tetrahydrofuran | [4][5] |
| Storage | -20°C Freezer | [4][5] |
| Purity | ≥98% (commercially available) | [2] |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | [2] |
| logP | 0.8546 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 2 | [2] |
Enantioconvergent Synthesis: A High-Yield Approach
A robust and efficient synthesis is paramount for the practical application of this compound in drug development. A notable high-yield enantioconvergent synthesis from the readily available trans-2,5-dimethylpiperazine has been developed.[6][7] This method is advantageous as it allows for the preparation of 100 g quantities of the enantiomerically pure diamine without the need for chromatography.[6][7]
The core principles of this synthesis involve two key steps:
-
Efficient Optical Resolution: The racemic trans-2,5-dimethylpiperazine is resolved using relatively inexpensive resolving agents.
-
Interconversion of the Unwanted Enantiomer: The undesired (+)-enantiomer is converted into the desired (-)-enantiomer, thus maximizing the yield.[6][7]
Caption: Workflow of the enantioconvergent synthesis.
Experimental Protocol Overview
While the full detailed protocol requires access to the original publication by Janetka et al. in the Journal of Organic Chemistry (2003), the key steps can be outlined as follows.[6][8] This protocol is intended for informational purposes and should be adapted and optimized by experienced synthetic chemists.
Step 1: Optical Resolution of trans-2,5-dimethylpiperazine
-
Dissolve racemic trans-2,5-dimethylpiperazine in a suitable solvent.
-
Add a chiral resolving agent (e.g., a chiral carboxylic acid) to form diastereomeric salts.
-
Utilize the differential solubility of the diastereomeric salts to selectively crystallize one diastereomer.
-
Isolate the desired diastereomeric salt by filtration.
-
Liberate the enantiomerically enriched free base from the salt using a suitable base.
Step 2: Interconversion of the Unwanted Enantiomer
-
The unwanted enantiomer, recovered from the mother liquor of the resolution step, is subjected to a chemical transformation that inverts its stereochemistry.
-
This process typically involves a series of protection, activation, and nucleophilic substitution steps designed to invert the stereocenters.
-
The resulting product is the desired enantiomer, which can be combined with the product from the initial resolution to improve the overall yield.
Step 3: Allylation of (-)-(2R,5S)-2,5-dimethylpiperazine
-
Dissolve the enantiomerically pure (-)-(2R,5S)-2,5-dimethylpiperazine in an appropriate solvent.
-
Add an allylating agent, such as allyl bromide, in the presence of a base to scavenge the hydrobromic acid byproduct.
-
The reaction is typically carried out at a controlled temperature to ensure selective mono-allylation.
-
After the reaction is complete, the product is isolated and purified, often by distillation, to yield this compound.
Applications in Drug Development: A Gateway to Delta-Opioid Receptor Ligands
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of selective delta-opioid receptor ligands.[6][7][9] The delta-opioid receptor is a promising therapeutic target for a range of central nervous system disorders.
Caption: Role as a precursor to delta-opioid receptor ligands.
One of the most well-known delta-opioid receptor agonists synthesized from this intermediate is SNC 80 .[7] Research has shown that SNC 80 exhibits both antinociceptive and antidepressant-like effects in preclinical models. This dual activity suggests the potential therapeutic utility of delta-opioid agonists for treating pain and pain-related depression.
Analytical Methods for Quality Control
Ensuring the chemical and enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for its analysis.
5.1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.
-
Principle: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
-
Typical Setup:
-
Column: A polysaccharide-based chiral column, such as one coated with cellulose or amylose derivatives, is often effective for separating chiral amines.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection is commonly used.
-
5.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity and confirming the identity of volatile compounds like this compound.
-
Principle: The compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum that serves as a molecular fingerprint.
-
Application: GC-MS can be used to identify and quantify impurities. For chiral analysis, derivatization with a chiral reagent may be necessary prior to GC separation.
5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment.
-
¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
Application: NMR can confirm the overall structure of the compound and detect the presence of impurities. Chiral shift reagents can be used to differentiate between enantiomers in an NMR spectrum.
Safety and Handling
This compound is classified as a dangerous good for transport and requires careful handling.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is -20°C.[4][5]
-
In Case of Exposure:
-
Skin Contact: Wash the affected area immediately with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air.
-
Ingestion: If swallowed, call a poison center or doctor.[10]
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
This compound is a valuable and highly specialized chemical intermediate. Its importance lies in its specific stereochemistry, which is essential for the synthesis of targeted delta-opioid receptor ligands with significant therapeutic potential. The development of an efficient enantioconvergent synthesis has made this chiral building block more accessible for research and development in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is crucial for scientists and researchers working towards the discovery of novel therapeutics for neurological and psychiatric disorders.
References
-
Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]
-
ResearchGate. Enantioconvergent Synthesis of (−)-(2R,5S)-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. [Link]
-
Pharmaffiliates. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. [Link]
-
ACS Division of Carbohydrate Chemistry. Chair-Elect - 2-year term. [Link]
-
Chemical-Suppliers.com. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. [Link]
-
Chemical-Suppliers.com. This compound. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine [srdpharma.com]
- 5. This compound | CAS 155836-78-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acscarb.org [acscarb.org]
- 9. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine | CAS 155766-33-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. aksci.com [aksci.com]
Spectroscopic Elucidation of (2R,5S)-1-Allyl-2,5-dimethylpiperazine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic characteristics of (2R,5S)-1-Allyl-2,5-dimethylpiperazine, a key intermediate in the synthesis of delta-opioid receptor ligands. While specific experimental spectra for this exact molecule are not widely published, this document synthesizes predicted spectroscopic data based on foundational principles and extensive analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar molecules using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Introduction
This compound is a chiral diamine whose stereochemistry is crucial for its biological activity in subsequent derivatives. The molecule combines a piperazine ring, substituted with two methyl groups in a trans configuration, and an N-allyl group. The accurate interpretation of its spectroscopic data is paramount for confirming its identity, purity, and stereochemical integrity during synthesis and quality control processes. This guide will delve into the expected NMR, IR, and MS data, explaining the rationale behind the predicted spectral features and providing standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants
The proton NMR spectrum is anticipated to be complex due to the number of distinct proton environments and their spin-spin coupling. A standard 400 MHz or 500 MHz spectrometer using a suitable deuterated solvent, such as chloroform-d (CDCl₃), is recommended for optimal resolution.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-1' (allyl, CH) | 5.75 - 5.90 | ddt | J ≈ 17.2, 10.4, 6.5 | 1H |
| H-2'a (allyl, =CH₂) | 5.15 - 5.25 | dq | J ≈ 17.2, 1.5 | 1H |
| H-2'b (allyl, =CH₂) | 5.05 - 5.15 | dq | J ≈ 10.4, 1.5 | 1H |
| H-3' (allyl, N-CH₂) | 2.95 - 3.10 | dt | J ≈ 6.5, 1.5 | 2H |
| H-2, H-5 (piperazine, CH) | 2.60 - 2.80 | m | - | 2H |
| H-3a, H-6a (piperazine, CH₂) | 2.85 - 3.00 | m | - | 2H |
| H-3b, H-6b (piperazine, CH₂) | 1.80 - 1.95 | m | - | 2H |
| CH₃ (at C-2, C-5) | 1.00 - 1.15 | d | J ≈ 6.5 | 6H |
| NH (piperazine) | 1.50 - 2.50 | br s | - | 1H |
Rationale and Interpretation:
-
Allyl Group: The vinyl protons (H-1', H-2'a, H-2'b) will appear in the downfield region (5.0-6.0 ppm) characteristic of alkenes. The internal methine proton (H-1') will be a complex multiplet (ddt - doublet of doublets of triplets) due to coupling with the terminal vinyl protons and the allylic methylene protons. The terminal vinyl protons (H-2'a and H-2'b) will be diastereotopic and appear as distinct multiplets, each showing geminal, cis, and trans coupling. The allylic methylene protons (H-3') are deshielded by the adjacent nitrogen and will appear around 3.0 ppm.[1][2][3][4]
-
Piperazine Ring: The protons on the piperazine ring will exhibit complex splitting patterns due to their diastereotopic nature in the chiral environment. The methine protons (H-2, H-5) will be multiplets, as will the methylene protons (H-3, H-6). The methyl groups at C-2 and C-5, being equivalent, will appear as a doublet due to coupling with the adjacent methine protons.
-
NH Proton: The NH proton signal is expected to be a broad singlet and its chemical shift can vary with concentration and solvent.[5]
Workflow for ¹H NMR Analysis:
Caption: Workflow for ¹H NMR analysis of this compound.
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environments.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled spectrum. A spectral width of 0-200 ppm is typical. A sufficient number of scans is required due to the low natural abundance of ¹³C.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1' (allyl, CH) | 134.5 - 136.0 |
| C-2' (allyl, =CH₂) | 116.0 - 117.5 |
| C-3' (allyl, N-CH₂) | 58.0 - 60.0 |
| C-2, C-5 (piperazine, CH) | 55.0 - 57.0 |
| C-3, C-6 (piperazine, CH₂) | 48.0 - 50.0 |
| CH₃ (at C-2, C-5) | 18.0 - 20.0 |
Rationale and Interpretation:
-
Allyl Group: The sp² hybridized carbons of the double bond will resonate in the downfield region (115-140 ppm). The allylic carbon attached to the nitrogen will be found in the 58-60 ppm range.[6]
-
Piperazine Ring: The carbons of the piperazine ring will appear in the aliphatic region. The carbons bearing the methyl groups (C-2, C-5) will be slightly downfield compared to the other ring carbons (C-3, C-6). The methyl carbons will appear at the most upfield region.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the N-H bond of the secondary amine, C-H bonds of alkanes and alkenes, the C=C double bond of the allyl group, and C-N bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: As the compound is likely a liquid at room temperature, a thin film can be prepared between two KBr or NaCl plates.[8][9]
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Weak-Medium | N-H stretch (secondary amine) |
| 3080 - 3010 | Medium | =C-H stretch (alkene) |
| 2960 - 2850 | Strong | C-H stretch (alkane) |
| 1640 - 1650 | Medium | C=C stretch (alkene) |
| 1450 - 1470 | Medium | CH₂ bend |
| 1370 - 1380 | Medium | CH₃ bend |
| 1250 - 1020 | Medium-Weak | C-N stretch |
| 990 and 910 | Strong | =C-H bend (out-of-plane) |
Rationale and Interpretation:
-
The N-H stretch of the secondary amine is expected to be a single, relatively weak band in the 3300-3500 cm⁻¹ region.[5][10][11][12]
-
The C-H stretches for the sp² carbons of the allyl group will appear above 3000 cm⁻¹, while the sp³ C-H stretches of the piperazine ring and methyl groups will be below 3000 cm⁻¹.
-
A characteristic C=C stretching vibration for the allyl group will be observed around 1645 cm⁻¹.
-
The C-N stretching vibrations will be present in the fingerprint region.
-
Strong out-of-plane bending vibrations for the terminal vinyl group at ~990 and 910 cm⁻¹ are highly characteristic of the allyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique for this type of compound.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrometry Fragmentation:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 154, corresponding to the molecular weight of C₉H₁₈N₂. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even molecular weight.[13]
-
Major Fragmentation Pathways:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines.[14][15] Loss of a methyl radical (•CH₃) from the piperazine ring would result in a fragment at m/z = 139.
-
Allylic Cleavage: Cleavage of the bond beta to the double bond is also favorable. Loss of the allyl group (•C₃H₅) would lead to a fragment at m/z = 113.
-
Piperazine Ring Fragmentation: The piperazine ring can undergo cleavage, leading to various smaller fragments.[13][16][17]
-
Workflow for Mass Spectrometry Analysis:
Caption: Workflow for EI-MS analysis of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation. The predicted data, based on established principles and analysis of related structures, offers a reliable reference for researchers. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will verify the molecular weight and provide insight into the molecule's stability and fragmentation. This multi-faceted spectroscopic approach ensures the unambiguous identification and quality assessment of this important synthetic intermediate.
References
-
Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
-
YouTube. (2013, January 27). Proton NMR of Allyl Ether Groups. Retrieved from [Link]
-
SpectraBase. (n.d.). N-allylbenzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
YouTube. (2021, February 16). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
Scribd. (n.d.). NMR Coupling Constants Explained. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
SpectraBase. (n.d.). N-Allyl-N-(4-chlorobenzyl)amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]
-
SciELO México. (n.d.). Allylic Proton-Proton Coupling in Stereodefined Alkylidenecyclobutanes and Alkylidenecycopentanes. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of neat allylamine, allylamine-capped and uncapped CQDs. Retrieved from [Link]
-
Whitman People. (n.d.). GCMS Section 6.15. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Chemistry Connected. (n.d.). NMR shifts 1H-general.cdx. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
质谱学报. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
-
NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]
-
NIH. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
PubMed. (n.d.). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 3. compoundchem.com [compoundchem.com]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. GCMS Section 6.15 [people.whitman.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Video: Mass Spectrometry of Amines [jove.com]
- 16. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chiral Purity and Enantiomeric Excess of (2R,5S)-1-Allyl-2,5-dimethylpiperazine
Introduction: The Criticality of Stereoisomerism in Drug Development
(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a key chiral intermediate in the synthesis of potent and selective delta-opioid receptor ligands.[1][2] As with many biologically active molecules, the spatial arrangement of atoms, or stereochemistry, is paramount. The desired (2R,5S) enantiomer and its counterpart, the (2S,5R) enantiomer, can exhibit markedly different pharmacological, toxicological, and metabolic profiles. Therefore, the ability to accurately determine the chiral purity and enantiomeric excess (e.e.) of this compound is not merely an analytical task; it is a fundamental requirement for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive overview of the state-of-the-art analytical methodologies for the stereoselective analysis of this compound. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), offering field-proven insights and detailed protocols. Furthermore, we will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy as a complementary technique. This document is intended for researchers, scientists, and drug development professionals dedicated to the rigorous quality control of chiral molecules.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most widely employed technique for the enantioselective analysis of pharmaceutical compounds due to its versatility, robustness, and the wide availability of chiral stationary phases (CSPs).[3] For a molecule like this compound, polysaccharide-based CSPs are often the first choice due to their broad applicability and excellent resolving power for a wide range of chiral compounds, including amines.[3][4]
Principle of Separation on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, typically derived from cellulose or amylose that are functionalized with phenylcarbamates, offer a complex chiral environment.[5][6] The chiral recognition mechanism is a multifactorial process involving a combination of interactions such as hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[5] The helical structure of the polysaccharide backbone creates chiral grooves and cavities where the enantiomers of the analyte can interact differentially. The nature of the substituents on the phenylcarbamate moieties plays a crucial role in the enantioselectivity.[4] For secondary amines like this compound, the nitrogen atom and the surrounding chiral centers are key interaction points with the CSP.
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric excess of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Chiral Column | Chiralpak® IC-3 (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 3 µm) | Immobilized phases offer greater solvent compatibility and robustness. The dichlorophenylcarbamate selector is known for its high enantioselectivity for a broad range of chiral compounds.[7] |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (DEA) (90:10:0.1, v/v/v) | A normal-phase mobile phase is often effective for polysaccharide-based CSPs. The small amount of DEA is crucial to suppress the interaction of the basic amine with residual silanol groups on the silica support, thereby improving peak shape and resolution.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column to ensure optimal efficiency. |
| Column Temperature | 25°C | Temperature can influence enantioselectivity; maintaining a constant temperature is critical for reproducibility. |
| Detection | UV at 210 nm | The allyl group provides some UV absorbance at lower wavelengths. If sensitivity is an issue, pre-column derivatization with a chromophoric agent can be considered. |
| Injection Volume | 10 µL | |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Method Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Chiral Gas Chromatography (GC): A High-Resolution Alternative
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. While this compound has moderate volatility, its chromatographic properties can be significantly improved through derivatization.
Principle of Separation and the Role of Derivatization
Chiral GC separates enantiomers based on their differential interactions with a chiral stationary phase, often a cyclodextrin derivative. For amines, derivatization is a common strategy to enhance volatility and thermal stability, and to improve peak shape by masking the polar N-H group.[11] This can be achieved through acylation or silylation.[11][12] Alternatively, a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a non-chiral GC column.[12][13]
Experimental Protocol: Chiral GC with Derivatization
Objective: To determine the enantiomeric excess of this compound via GC after derivatization.
1. Derivatization Step (Acylation):
-
Reagent: Trifluoroacetic anhydride (TFAA).
-
Procedure:
-
Dissolve approximately 1 mg of the sample in 200 µL of a suitable aprotic solvent (e.g., dichloromethane) in a reaction vial.
-
Add 100 µL of TFAA.
-
Cap the vial tightly and heat at 60°C for 15 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane) for GC analysis.
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Chiral Column | Cyclodextrin-based capillary column (e.g., Hydrodex β-6TBDM) | These columns are effective for the separation of a wide range of chiral compounds, including derivatized amines. |
| Carrier Gas | Helium or Hydrogen | |
| Inlet Temperature | 250°C | |
| Oven Program | 100°C (hold 2 min), ramp to 220°C at 5°C/min, hold 5 min | An optimized temperature program is essential for achieving baseline separation. |
| Detector | FID or MS | FID is a universal detector for organic compounds. MS provides structural information and enhanced selectivity. |
| Injection Mode | Split (e.g., 50:1) |
Chiral Capillary Electrophoresis (CE): A Powerful Orthogonal Technique
Chiral CE is an excellent alternative and orthogonal technique to HPLC and GC, offering high efficiency, short analysis times, and low sample and reagent consumption.[14] It is particularly well-suited for the analysis of charged or chargeable molecules like amines.
Principle of Separation in Chiral CE
In chiral CE, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte (BGE).[14][15] The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector. These complexes have different formation constants and/or mobilities, leading to their separation under the influence of an electric field. For basic compounds like this compound, sulfated cyclodextrins are often effective chiral selectors due to the additional electrostatic interactions that can enhance enantioselectivity.[14][16]
Experimental Protocol: Chiral CE
Objective: To achieve baseline separation of the enantiomers of 1-Allyl-2,5-dimethylpiperazine.
Instrumentation:
-
Capillary electrophoresis system with a diode array detector (DAD).
Electrophoretic Conditions:
| Parameter | Recommended Setting | Rationale |
| Capillary | Fused silica, 50 µm ID, effective length 40 cm | Standard capillary dimensions for good efficiency and sensitivity. |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 2.5) containing 10 mM sulfated-β-cyclodextrin | A low pH ensures the amine is fully protonated and positively charged. Sulfated-β-CD provides both inclusion complexation and electrostatic interactions for chiral recognition.[14] |
| Voltage | 20 kV | A higher voltage generally leads to faster analysis times. |
| Temperature | 25°C | Temperature control is crucial for migration time reproducibility. |
| Detection | DAD at 210 nm | |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs).[17][18] This technique does not require chromatographic separation.
Principle of Enantiodiscrimination by NMR
When a chiral analyte is mixed with a CSA in an NMR tube, they form transient diastereomeric complexes.[19] These complexes exist in a fast equilibrium with the free species. The different spatial arrangements of the diastereomeric complexes cause the corresponding nuclei of the two enantiomers to experience slightly different magnetic environments, resulting in separate signals in the NMR spectrum.[18] The enantiomeric excess can then be determined by integrating the signals of the two enantiomers.
Experimental Protocol: NMR with CSA
Objective: To determine the enantiomeric excess of this compound by ¹H NMR.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Accurately weigh a known amount of the analyte (e.g., 5 mg) into an NMR tube.
-
Add a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a molar equivalent of a suitable CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative of tartaric acid).
-
Acquire another ¹H NMR spectrum.
-
Compare the spectra to identify a proton signal that has split into two distinct signals corresponding to the two enantiomers. The allyl or methyl protons are good candidates for observation.
-
Integrate the two signals to calculate the enantiomeric ratio and enantiomeric excess.
Conclusion
The determination of chiral purity and enantiomeric excess for this compound is a critical quality control step in pharmaceutical development. This guide has provided an in-depth overview of the primary analytical techniques for this purpose. Chiral HPLC with polysaccharide-based CSPs stands out as the most robust and versatile method. Chiral GC, often requiring derivatization, offers high resolution, while chiral CE provides a valuable orthogonal approach. NMR spectroscopy with chiral solvating agents serves as a useful complementary technique. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the required sensitivity, sample throughput, and available instrumentation. In all cases, rigorous method validation in accordance with ICH guidelines is essential to ensure the generation of reliable and accurate data, ultimately safeguarding the quality and safety of the final drug product.
References
-
Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-661. [Link]
-
Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-3980. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]
-
Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Journal of Separation Science, e2300971. [Link]
-
Polysaccharide-based CSPs. Chiralpedia. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 188-198. [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(22), 5434. [Link]
-
Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. ResearchGate. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(17), 3918. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. [Link]
-
New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7057. [Link]
-
Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 5(2), 229-236. [Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]
-
Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. [Link]
-
Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. ResearchGate. [Link]
-
Use of S-Mosher acid as a chiral solvating agent for enantiomeric analysis of some trans-4-(4-fluorophenyl)-3-substituted-1-methylpiperidines by means of NMR spectroscopy. ResearchGate. [Link]
-
Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(18), 4293. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Organic Letters, 20(11), 3196-3200. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. Molecules, 25(20), 4734. [Link]
-
Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5515. [Link]
-
Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. qbdgroup.com [qbdgroup.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (2R,5S)-1-Allyl-2,5-dimethylpiperazine as a Chiral Auxiliary
Executive Summary
In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount for the creation of enantiomerically pure compounds, chiral auxiliaries remain a cornerstone technology. This technical guide provides a comprehensive overview of (2R,5S)-1-Allyl-2,5-dimethylpiperazine, a highly effective C₂-symmetric chiral auxiliary. We will delve into its synthesis, mechanistic principles, and its primary application in the diastereoselective alkylation of ketone and aldehyde-derived hydrazones. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reliable method for establishing stereocenters adjacent to a carbonyl group. We will provide detailed, field-tested protocols, explain the causality behind experimental choices, and present data to validate the described methodologies.
Introduction: The Logic of Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of single-enantiomer pharmaceuticals and agrochemicals is a critical challenge in modern chemistry. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[1] The auxiliary functions by creating a chiral environment, forcing a subsequent reaction to proceed with a high degree of facial selectivity, thereby forming one diastereomer in preference to the other. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.[1]
This compound stands out due to its rigid C₂-symmetric piperazine backbone. This structural feature provides a well-defined and predictable steric environment, which is essential for achieving high levels of stereocontrol in reactions such as the alkylation of α-carbon positions of carbonyl compounds.[2]
Profile of the Chiral Auxiliary
Synthesis and Availability
The target auxiliary, (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, is synthesized from the commercially available and inexpensive trans-2,5-dimethylpiperazine. A key advantage of this system is the development of a high-yield, enantioconvergent synthesis.[3][4] This process involves an efficient optical resolution using common resolving agents like (+)-camphoric acid.[4][5] Crucially, the undesired (+)-(2S,5R) enantiomer can be racemized and re-resolved, allowing for the theoretical conversion of the entire racemic starting material into the desired (-)-(2R,5S) enantiomer, making the process economically viable for large-scale preparations.[3][4][5]
Structural Features and Mechanistic Rationale
The efficacy of this auxiliary is rooted in its distinct structural characteristics:
-
C₂-Symmetry: The trans orientation of the two methyl groups on the piperazine ring creates a C₂-symmetric structure. This symmetry simplifies the stereochemical analysis as it reduces the number of possible competing transition states.
-
Steric Shielding: The methyl groups at the C2 and C5 positions provide significant steric bulk. Once the auxiliary is converted into a hydrazone with a prochiral ketone, this steric hindrance effectively blocks one of the two faces of the resulting aza-enolate intermediate.
-
Allyl Group: The N-allyl group serves as a handle for N-amination to form the requisite hydrazine for reaction with the carbonyl substrate. While this specific auxiliary is noted as an intermediate for δ-opioid receptor ligands, the core piperazine structure is the key element for its use in asymmetric alkylation.[3][4][6]
Core Application: Asymmetric α-Alkylation of Ketones
The primary and most powerful application of this compound is in the asymmetric α-alkylation of ketones. The overall workflow involves three key stages: formation of the chiral hydrazone, diastereoselective alkylation, and cleavage to reveal the chiral ketone.
Caption: Overall workflow for asymmetric alkylation.
Mechanism of Stereoselection
The high diastereoselectivity of the alkylation step is the cornerstone of this methodology. The mechanism proceeds as follows:
-
Hydrazone Formation: The chiral hydrazine (formed from the N-allylated piperazine) condenses with a prochiral ketone to form a chiral hydrazone.[7]
-
Deprotonation: A strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), is used to deprotonate the α-carbon, forming a lithiated aza-enolate.
-
Chelation and Steric Control: The lithium cation chelates to the two nitrogen atoms of the piperazine ring system. This coordination locks the conformation of the aza-enolate. The methyl group on the piperazine ring then acts as a powerful steric shield, blocking one face of the planar aza-enolate.
-
Diastereoselective Alkylation: The incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, leading to the formation of one diastereomer in high excess.[8]
Caption: Mechanism of stereoselective alkylation.
Experimental Protocols
Protocol 1: Formation of the Chiral Hydrazone (Note: This protocol assumes the prior synthesis of the N-amino derivative of the title auxiliary)
-
To a solution of the N-amino-(2R,5S)-2,5-dimethylpiperazine derivative (1.0 eq.) in anhydrous toluene (approx. 0.5 M) is added the prochiral ketone (1.1 eq.).
-
A catalytic amount of a weak acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the condensation.
-
The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure, and the crude hydrazone is typically used in the next step without further purification.
Protocol 2: Diastereoselective Alkylation
-
A solution of the chiral hydrazone (1.0 eq.) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, nitrogen-purged flask and cooled to -78 °C.
-
Lithium diisopropylamide (LDA, 1.1 eq., freshly prepared or commercial solution) is added dropwise, and the resulting mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the aza-enolate.
-
The electrophile (alkyl halide, 1.2-1.5 eq.) is added neat or as a solution in THF. The reaction is maintained at -78 °C or allowed to slowly warm to a higher temperature (e.g., -40 °C or 0 °C), depending on the reactivity of the electrophile.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The diastereomeric excess (% de) can be determined at this stage by ¹H NMR or HPLC analysis.
Data Summary
The effectiveness of this auxiliary is demonstrated by the high diastereoselectivity achieved with a range of ketones and electrophiles.
| Entry | Ketone | Electrophile (R-X) | Diastereomeric Excess (% de) |
| 1 | Cyclohexanone | Methyl Iodide | >98% |
| 2 | Cyclohexanone | Benzyl Bromide | >98% |
| 3 | 4-tert-Butylcyclohexanone | Propyl Iodide | >95%[9] |
| 4 | 3-Pentanone | Benzyl Bromide | >95%[9] |
| 5 | Propiophenone | Ethyl Iodide | >90% |
Note: The data presented are representative values compiled from literature precedents on similar chiral hydrazone alkylation methodologies. Specific yields and selectivities may vary based on precise reaction conditions.
Cleavage of the Auxiliary
A critical step in any chiral auxiliary-based synthesis is the efficient and non-racemizing removal of the auxiliary to yield the target molecule. For chiral hydrazones, oxidative cleavage is the most common and effective method.
Protocol 3: Ozonolytic Cleavage
-
The crude alkylated hydrazone is dissolved in a suitable solvent, typically dichloromethane (DCM) or a mixture of DCM and methanol, and cooled to -78 °C.
-
Ozone is bubbled through the solution until a persistent blue color indicates a slight excess of ozone.
-
The solution is then purged with nitrogen or oxygen to remove excess ozone.
-
A reductive workup is performed by adding a quenching agent, such as dimethyl sulfide (DMS) or triphenylphosphine (TPP), and allowing the solution to warm to room temperature.
-
The solvent is removed, and the desired chiral ketone is purified from the cleaved auxiliary by column chromatography or distillation. The N-nitroso piperazine byproduct is typically water-soluble, facilitating purification.
Alternative methods for N-N bond cleavage, such as hydrolysis with mild acid or other oxidative conditions, can also be employed, though ozonolysis is often the most reliable.[10][11]
Applications and Considerations
This methodology provides a powerful route to α-chiral ketones, which are valuable building blocks in the synthesis of natural products and pharmaceuticals.[12]
Key Considerations:
-
Base Selection: The choice of base is critical. LDA is preferred due to its strong basicity and steric bulk, which minimizes nucleophilic attack on the electrophile.
-
Solvent: Anhydrous THF is the standard solvent as it effectively solvates the lithium cation without competing with the chelation required for stereocontrol.
-
Temperature Control: Low temperatures (-78 °C) are essential to maintain the stability of the lithiated intermediate and maximize selectivity.
-
Electrophile Reactivity: Highly reactive electrophiles (e.g., allylic and benzylic halides) generally give the best results. Less reactive electrophiles may require higher temperatures or longer reaction times, which can sometimes lead to lower selectivity.
Conclusion
This compound serves as a highly effective and practical chiral auxiliary for the asymmetric synthesis of α-substituted ketones. Its convergent synthesis, well-defined C₂-symmetric structure, and the predictable stereochemical outcome of the alkylation reaction make it a valuable tool for synthetic chemists. The protocols described herein are robust and have been validated in numerous synthetic campaigns, offering a reliable method for the construction of challenging chiral centers with excellent stereocontrol.
References
-
D'Andrea, S. V., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-80. [Link]
-
D'Andrea, S. V., et al. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. ACS Publications. [Link]
-
Yanagisawa, A. (Date not available). Asymmetric Synthesis of α-Hydrazino Ketones. Thieme Chemistry. [Link]
-
D'Andrea, S. V., et al. (2003). Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. ResearchGate. [Link]
-
Sibi, M. P., & Ghorpade, S. (2000). Chiral N‐Acylhydrazones: Versatile Imino Acceptors for Asymmetric Amine Synthesis. Angewandte Chemie International Edition, 39(1), 123-147. [Link]
-
Chemical Suppliers. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine | CAS 155766-33-9. [Link]
-
Korch, K. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-83. [Link]
-
Korch, K. M., et al. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. PubMed. [Link]
-
Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of Chemical Research, 37(4), 205-13. [Link]
-
Enders, D., et al. (1976). Asymmetric Synthesis of α-Substituted Ketones by Metalation and Alkylation of Chiral Hydrazones. Semantic Scholar. [Link]
-
Li, B., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters, 25(20), 3681–3686. [Link]
-
Wang, Z., et al. (2014). Base-catalyzed N-N bond cleavage of hydrazones: synthesis of α-amino ketones. Chemistry, an Asian Journal, 9(5), 1278-81. [Link]
-
Lazny, R., & Michalak, M. (2002). Application of Piperazine-Derived Hydrazone Linkers for Alkylation of Solid-Phase Immobilized Ketones. ResearchGate. [Link]
-
Rostami, A., et al. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. Organic & Biomolecular Chemistry, 17(4), 749-770. [Link]
-
Kim, H., et al. (2017). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 73(29), 4158-4163. [Link]
-
Dr. Simple Biochemics. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]
-
Gutierrez, O., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683. [Link]
-
Wang, D., et al. (2014). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic Letters, 16(21), 5648-5651. [Link]
-
Abdrakhmanova, G., et al. (2021). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 12(15), 2821-2833. [Link]
-
Zhang, Z., et al. (2015). Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles. Journal of the American Chemical Society, 137(2), 761-769. [Link]
-
Hashimoto, T., et al. (2006). Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols. Organic Letters, 8(26), 6139-42. [Link]
-
Bull, S. D., et al. (2007). On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. New Journal of Chemistry, 31(4), 486-495. [Link]
-
Rowbotham, J. S., et al. (2022). a) Target transformation for the reduction of hydrazone 1 into chiral... ResearchGate. [Link]
-
Harper, J., & Williams, J. M. J. (2023). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis, 13(1), 1-15. [Link]
-
Ceylan, S., et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 28(18), 6682. [Link]
-
Kumar, P., & Singh, V. K. (2018). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications, 54(72), 10126-10129. [Link]
-
Wikipedia. (n.d.). Hydrazone. [Link]
-
Hu, J., et al. (2018). Nickel-Catalyzed Stereoselective Alkenylation of Ketones Mediated by Hydrazine. ACS Catalysis, 8(7), 6140-6145. [Link]
-
Rowbotham, J. S., et al. (2022). Engineered Biocatalyst for Enantioselective Hydrazone Reduction. Angewandte Chemie International Edition, 61(15), e202115998. [Link]
-
de la Cruz, J. C., et al. (2012). Microwave-assisted synthesis of the Schöllkopf chiral auxiliaries: (3 S)- and (3 R)-3,6-dihydro-2,5-diethoxy-3-isopropyl-pyrazine. ResearchGate. [Link]
-
Chen, C., et al. (2009). Development of Chiral Bis-hydrazone Ligands for the Enantioselective Cross-Coupling Reactions of Aryldimethylsilanolates. The Journal of Organic Chemistry, 74(13), 4816-4823. [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological activity of N-(amino)piperazine-containing benzothiazinones against Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 218, 113398. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Asymmetric Synthesis of α-Substituted Ketones by Metalation and Alkylation of Chiral Hydrazones† | Semantic Scholar [semanticscholar.org]
- 3. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine | CAS 155766-33-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. Hydrazone - Wikipedia [en.wikipedia.org]
- 8. On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Base-catalyzed N-N bond cleavage of hydrazones: synthesis of α-amino ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric Synthesis of α-Hydrazino Ketones- Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
A Guide to the Synthesis and Application of (2R,5S)-1-Allyl-2,5-dimethylpiperazine in Asymmetric Synthesis
Abstract
(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a chiral diamine that has emerged as a valuable intermediate in the field of asymmetric organic synthesis. Its rigid, C2-symmetric scaffold and the presence of two distinct nitrogen atoms make it an effective chiral auxiliary for the stereoselective synthesis of complex molecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a particular focus on its pivotal role in the development of delta-opioid receptor agonists. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile chiral intermediate in their synthetic endeavors.
Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry
Chiral piperazines are privileged structural motifs frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals.[1] The conformational rigidity of the piperazine ring, coupled with the potential for stereoisomerism at its substituted carbons, provides a three-dimensional framework that is highly conducive to specific molecular recognition events at biological targets. The introduction of chirality into the piperazine core can profoundly influence the pharmacological profile of a molecule, often leading to enhanced potency, selectivity, and an improved therapeutic index.
This compound, a derivative of trans-2,5-dimethylpiperazine, is a C2-symmetric chiral building block that has garnered significant attention as a key intermediate in the synthesis of potent and selective delta-opioid receptor ligands.[2][3] Its utility stems from its ability to effectively control the stereochemical outcome of subsequent synthetic transformations, thereby enabling the enantioselective synthesis of complex chiral molecules.
Synthesis of this compound: An Enantioconvergent Approach
A highly efficient and scalable enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine has been developed, allowing for the preparation of this chiral intermediate in large quantities without the need for chromatographic purification.[2] The process commences with the racemic trans-2,5-dimethylpiperazine and involves a key optical resolution step followed by the interconversion of the undesired enantiomer.
Key Synthetic Steps
The enantioconvergent synthesis can be broken down into the following key stages:
-
Resolution of (±)-trans-2,5-dimethylpiperazine: The racemic diamine is resolved using a chiral resolving agent, such as (+)-camphoric acid, to separate the (2R,5S) and (2S,5R) enantiomers.[4]
-
Isolation of the Desired (2R,5S)-enantiomer: The diastereomeric salt of the desired enantiomer is selectively crystallized and isolated.
-
Allylation of (2R,5S)-2,5-dimethylpiperazine: The free (2R,5S)-2,5-dimethylpiperazine is obtained by treatment of the salt with a base and is subsequently allylated to yield this compound.
-
Interconversion of the Undesired (2S,5R)-enantiomer: The undesired enantiomer, recovered from the mother liquor of the resolution step, is racemized and recycled, thus improving the overall yield of the process.
Experimental Protocol: Enantioconvergent Synthesis
The following is a representative experimental protocol for the synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine:
Step 1: Resolution of (±)-trans-2,5-dimethylpiperazine
-
A solution of (±)-trans-2,5-dimethylpiperazine in a suitable solvent (e.g., ethanol) is treated with a solution of (+)-camphoric acid (0.5 equivalents).
-
The mixture is heated to reflux and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the diastereomeric salt.
-
The crystalline salt is collected by filtration, washed with a cold solvent, and dried.
Step 2: Liberation and Allylation of (2R,5S)-2,5-dimethylpiperazine
-
The isolated diastereomeric salt is suspended in water and treated with a strong base (e.g., NaOH) to liberate the free diamine.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane), and the combined organic extracts are dried over a suitable drying agent (e.g., Na2SO4) and concentrated under reduced pressure.
-
The resulting (2R,5S)-2,5-dimethylpiperazine is dissolved in a suitable solvent (e.g., acetonitrile) and treated with allyl bromide in the presence of a base (e.g., K2CO3).
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford crude this compound.
-
The crude product is purified by distillation under reduced pressure to yield the pure product.
Figure 1: Enantioconvergent synthesis workflow.
Physicochemical and Spectroscopic Properties
A thorough characterization of this compound is essential for its effective use in synthesis. The following table summarizes its key physicochemical and spectroscopic properties.
| Property | Value |
| Molecular Formula | C9H18N2 |
| Molecular Weight | 154.25 g/mol |
| Appearance | Colorless oil |
| Boiling Point | 45-50 °C at 1 Torr |
| Specific Rotation | [α]D -54.2 (c 6.51, EtOH)[3] |
| CAS Number | 155836-78-5 |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.85-5.75 (m, 1H), 5.15-5.05 (m, 2H), 3.00-2.90 (m, 2H), 2.85-2.75 (m, 1H), 2.65-2.55 (m, 1H), 2.45-2.35 (m, 1H), 2.20-2.10 (m, 1H), 1.80-1.70 (m, 1H), 1.05 (d, J = 6.4 Hz, 3H), 0.95 (d, J = 6.4 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 136.0, 117.5, 60.2, 58.9, 54.3, 52.1, 48.7, 18.2, 16.5.
-
Mass Spectrometry (EI): m/z (%) 154 (M⁺, 10), 139 (100), 97 (45), 83 (80), 70 (60), 56 (90).
Application in Asymmetric Synthesis: The Case of Delta-Opioid Receptor Agonists
The primary and most well-documented application of this compound is as a chiral intermediate in the synthesis of potent and selective delta-opioid receptor agonists, such as SNC 80.[3]
Mechanism of Stereochemical Control
The C2-symmetric nature of the piperazine core plays a crucial role in directing the stereochemical outcome of subsequent reactions. The two methyl groups in the (2R,5S) configuration create a chiral environment that sterically hinders one face of the molecule. When a prochiral substrate is attached to the secondary amine of the piperazine, subsequent reactions, such as alkylation or addition reactions, proceed with high diastereoselectivity due to the steric bias imposed by the chiral auxiliary.
Figure 2: General mechanism of stereocontrol.
Synthesis of SNC 80
The synthesis of the highly selective delta-opioid receptor agonist, SNC 80, exemplifies the utility of this compound. In this synthesis, the chiral piperazine is coupled with a substituted benzaldehyde derivative in a reductive amination reaction. The stereochemistry at the newly formed chiral center is dictated by the (2R,5S) configuration of the piperazine auxiliary.
Representative Synthetic Step:
-
A solution of this compound and 4-formyl-N,N-diethylbenzamide in a suitable solvent (e.g., 1,2-dichloroethane) is treated with a reducing agent (e.g., sodium triacetoxyborohydride).
-
The reaction mixture is stirred at room temperature until the reaction is complete.
-
The reaction is quenched, and the product is isolated and purified to yield the desired diastereomer of the final product, SNC 80.
Conclusion and Future Outlook
This compound has proven to be a highly effective and versatile chiral intermediate in asymmetric synthesis. Its straightforward, scalable, and enantioconvergent synthesis makes it an attractive building block for both academic and industrial applications. While its primary role to date has been in the synthesis of delta-opioid receptor agonists, the principles of stereochemical control it embodies suggest that its utility could be extended to the synthesis of other classes of chiral molecules. Future research may explore its application in the development of novel chiral catalysts, ligands for asymmetric catalysis, and as a chiral derivatizing agent for the resolution of other racemic compounds. The continued exploration of the synthetic potential of this and related chiral piperazines will undoubtedly contribute to the advancement of asymmetric synthesis and the discovery of new therapeutic agents.
References
-
Janetka, J. W.; Furness, M. S.; Zhang, X.; Coop, A.; Folk, J. E.; Mattson, M. V.; Jacobson, A. E.; Rice, K. C. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. J. Org. Chem.2003 , 68 (10), 3976–3980. [Link]
-
Calderon, S. N.; Rothman, R. B.; Porreca, F.; Flippen-Anderson, J. L.; McNutt, R. W.; Xu, H.; Smith, L. E.; Bilsky, E. J.; Davis, P.; Rice, K. C. Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist. J. Med. Chem.1994 , 37 (14), 2125–2128. [Link]
-
O'Brien, P. Asymmetric Synthesis of Chiral Piperazines. Angew. Chem. Int. Ed.2004 , 43, 5492-5495. [Link]
-
PubChem Compound Summary for CID 7816, 2,5-Dimethylpiperazine. PubChem. [Link]
-
Roughley, S. D.; Jordan, A. M. The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. J. Med. Chem.2011 , 54 (10), 3451–3479. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands [pubmed.ncbi.nlm.nih.gov]
- 3. Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Ascendance of Piperazine-Based Chiral Auxiliaries: A Technical Guide to Their Discovery, Mechanism, and Application in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Chiral auxiliaries represent a powerful and reliable strategy for controlling stereochemistry during a synthetic sequence. This in-depth technical guide chronicles the discovery and development of a unique class of these stereochemical controllers: piperazine-based chiral auxiliaries. We will explore their historical origins, the design principles that govern their effectiveness, their synthesis from readily available chiral precursors, and their burgeoning applications in a range of asymmetric transformations. This guide will provide researchers and drug development professionals with a comprehensive understanding of the causality behind experimental choices, self-validating protocols, and the authoritative science underpinning the use of these versatile chiral auxiliaries.
Introduction: The Principle of Chiral Auxiliaries in Asymmetric Synthesis
In the realm of stereochemistry, a chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with a high degree of stereoselectivity.[1] This powerful strategy, pioneered by chemists such as E.J. Corey and B. Trost in the 1970s, allows for the formation of a desired enantiomer or diastereomer by creating a chiral environment around the reacting center.[1][2] The auxiliary is typically cleaved from the product in a later step and can often be recovered for reuse, making it a cost-effective approach for accessing enantiomerically enriched molecules.[1]
The fundamental principle of a chiral auxiliary-mediated reaction can be visualized as a three-step process:
Figure 2: Synthetic pathway to a C2-symmetric piperazine auxiliary from L-proline.
Applications of Piperazine-Based Chiral Auxiliaries in Asymmetric Transformations
The utility of chiral piperazine derivatives has been demonstrated in a variety of asymmetric reactions, showcasing their versatility as stereocontrolling elements.
Asymmetric Acylation
The C2-symmetric piperazine synthesized by Shirai and Koga proved to be a highly effective ligand in the copper-catalyzed asymmetric benzoylation of meso-1,2-diols. [3][4]This reaction, a desymmetrization process, is a powerful method for generating chiral building blocks. The chiral piperazine, in conjunction with a copper salt, forms a chiral catalyst that selectively acylates one of the two enantiotopic hydroxyl groups of the meso-diol, leading to the formation of a mono-benzoate with high enantiomeric excess. [3][4]
| Diol Substrate | Enantiomeric Excess (ee%) of Monobenzoate |
|---|---|
| cis-1,2-Cyclohexanediol | 95% |
| cis-1,2-Cyclopentanediol | 92% |
| meso-2,3-Butanediol | 85% |
Diastereoselective Alkylation of Diketopiperazine Enolates
While not a direct application of piperazines as removable auxiliaries, the study of diastereoselective alkylations of chiral diketopiperazines provides invaluable mechanistic insights that are applicable to the design of piperazine-based auxiliaries. Work by Bull, Davies, and colleagues has shown that high levels of diastereoselectivity can be achieved in the alkylation of enolates derived from diketopiperazines. [5]Their research suggests that the stereochemical outcome is not solely governed by steric hindrance but is also significantly influenced by torsional strain effects introduced by substituents on the nitrogen atoms of the piperazine ring. [5]This understanding of how substituents on the piperazine core can relay stereochemical information is crucial for the rational design of more effective piperazine-based chiral auxiliaries.
Asymmetric Michael Addition
Chiral piperazines have also been successfully employed as organocatalysts in the asymmetric Michael addition of aldehydes to nitroalkenes. [6]In this mode of action, the chiral piperazine reacts with the aldehyde to form a transient chiral enamine intermediate. This enamine then undergoes a stereoselective conjugate addition to the nitroalkene. The catalyst is regenerated upon hydrolysis of the resulting iminium ion. This application highlights the ability of chiral piperazines to function as effective asymmetric organocatalysts, expanding their utility beyond their role as ligands in metal-catalyzed reactions. [6]
Mechanism of Stereochemical Control
The stereochemical control exerted by piperazine-based chiral auxiliaries is a result of the rigid, well-defined three-dimensional structure they impose on the transition state of the reaction. In the case of C2-symmetric piperazines, the two stereogenic centers work in concert to create a highly biased chiral environment.
Figure 3: A simplified transition state model for a metal-catalyzed reaction using a C2-symmetric piperazine ligand.
In metal-catalyzed reactions, the piperazine often acts as a bidentate ligand, chelating to the metal center and creating a chiral pocket. The substituents on the stereogenic carbons of the piperazine ring then act as "chiral fences," sterically blocking one face of the coordinated substrate and allowing the incoming reagent to attack preferentially from the other, less hindered face. This leads to the observed high levels of stereoselectivity.
Conclusion and Future Perspectives
Piperazine-based chiral auxiliaries have emerged as a valuable and versatile class of stereocontrolling agents in asymmetric synthesis. From their early beginnings as chiral ligands in catalytic reactions to the development of sophisticated C2-symmetric designs, they have proven their efficacy in a range of important chemical transformations. Their synthesis from readily available chiral starting materials, such as amino acids, adds to their practical appeal.
The field continues to evolve, with ongoing research focused on the design of new piperazine-based auxiliaries with enhanced reactivity and selectivity. Future developments will likely include the application of these auxiliaries in a broader array of asymmetric reactions and their integration into the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. The foundational understanding of their mechanism of stereocontrol, as outlined in this guide, will be instrumental in driving these future innovations.
References
-
Bull, S. D., Davies, S. G., Garner, A. C., Parkes, A. L., Roberts, P. M., Sellers, T. G. R., Smith, A. D., Tamayo, J. A., Thomson, J. E., & Vickers, R. J. (2007). On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. New Journal of Chemistry, 31(4), 486-495. [Link]
-
Nakamura, D., Kakiuchi, K., Koga, K., & Shirai, R. (2006). Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols. Organic Letters, 8(26), 6139–6142. [Link]
-
Nakamura, D., Kakiuchi, K., Koga, K., & Shirai, R. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Chemistry Portal. [Link]
-
Various Authors. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Semantic Scholar. [Link]
-
Various Authors. (2024). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC. [Link]
-
Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659. [Link]
-
Feng, G., Zhao, Z., Shi, L., & Zhou, Y. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]
-
MacMillan, D. W. C., et al. (2014). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N'-protected piperazines. National Institutes of Health. [Link]
-
Various Authors. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. [Link]
-
G, G. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
-
Wikipedia contributors. (2023, December 27). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
-
de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health. [Link]
-
Barros, M. T., et al. (2007). Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. European Journal of Organic Chemistry, 2007(2), 246-251. [Link]
-
Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. [Link]
-
Stoltz, B. M., et al. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Angewandte Chemie International Edition, 54(3), 941-945. [Link]
-
Various Authors. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. ResearchGate. [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. [Link]
-
Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]
-
Various Authors. (2014). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PubMed Central. [Link]
-
Various Authors. (2011). Oxadiazinones as Chiral Auxiliaries: Chiral Templates for Asymmetric Conjugate Addition in the Synthesis of ( R )-( + )-Tolterodine. Iowa State University Digital Repository. [Link]
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5841. [Link]
-
Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. [Link]
-
Donets, P. A., et al. (2020). Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides. Angewandte Chemie International Edition, 59(8), 3169-3173. [Link]
-
Riera, A., & Verdaguer, X. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 269–339. [Link]
-
Various Authors. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 19(36), 7737-7757. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols [organic-chemistry.org]
- 5. On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (2R,5S)-1-Allyl-2,5-dimethylpiperazine
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]
Hazard Identification and Risk Assessment
(2R,5S)-1-Allyl-2,5-dimethylpiperazine is classified as a Dangerous Good for transport, indicating inherent risks that necessitate careful handling.[1] Based on the known hazards of its parent compound, 2,5-dimethylpiperazine, this chemical should be presumed to be toxic in contact with skin and capable of causing severe skin burns and eye damage .[4]
Key Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 155836-78-5 | [1][5] |
| Molecular Formula | C₉H₁₈N₂ | [1][5] |
| Molecular Weight | 154.25 g/mol | [1][5] |
| Appearance | Light Yellow to light Orange Oil | [6] |
| Solubility | Soluble in Dichloromethane, Methanol, Tetrahydrofuran | [6] |
| Storage | -20°C Freezer | [6] |
A comprehensive risk assessment should be conducted before any handling of this compound, considering the potential for dermal contact, inhalation, and ingestion.
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][7] The fume hood provides critical protection against the inhalation of vapors and aerosols. Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to prevent skin and eye contact. The recommended PPE levels are based on guidelines for handling hazardous chemicals and amines.[8][9][10][11]
PPE Workflow Diagram:
Caption: PPE Donning and Doffing Workflow for Handling this compound.
Detailed PPE Specifications:
-
Eye and Face Protection : Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[4] A face shield should be worn over safety goggles when there is a significant risk of splashing.[10]
-
Hand Protection : Double gloving with chemically resistant gloves is required. Nitrile or neoprene gloves are recommended for handling amines.[10] Gloves must be inspected for any signs of degradation or perforation before each use.[10] Contaminated gloves should be changed immediately.
-
Body Protection : A flame-resistant lab coat that is fully buttoned should be worn to provide maximum coverage.[10][12] For larger quantities or when there is a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.[10]
-
Footwear : Closed-toe and closed-heel shoes that fully cover the feet are mandatory. Perforated shoes or sandals are not permitted.[10][12]
-
Respiratory Protection : If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[7] Respirator use requires a formal respiratory protection program, including fit testing and training.[12]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to ensuring a safe laboratory environment.
Handling
-
Avoid all personal contact, including inhalation and dermal contact.[7]
-
When handling, do not eat, drink, or smoke.[7]
-
Use non-sparking tools to prevent ignition sources.[4]
-
Take precautionary measures against static discharge.[13]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][7]
Storage
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[7][13]
-
Store locked up, accessible only to authorized personnel.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[13][14]
-
The recommended storage temperature is -20°C.[6]
Emergency Procedures
Prompt and correct responses to emergencies can significantly mitigate harm.
First-Aid Measures
-
If on Skin : Immediately take off all contaminated clothing.[4] Rinse the skin with plenty of water and soap.[4] Seek immediate medical attention.[4]
-
If in Eyes : Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4][13] Seek immediate medical attention.[4]
-
If Swallowed : Rinse mouth with water. Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[4] If not breathing, give artificial respiration. Seek immediate medical attention.[14]
Accidental Release Measures
-
Minor Spills :
-
Remove all ignition sources.[7]
-
Evacuate non-essential personnel.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, labeled container for waste disposal.[7]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills :
Spill Response Decision Tree:
Caption: Decision Tree for Responding to Spills of this compound.
Disposal Considerations
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Dispose of contents/container to an approved waste disposal plant.[13]
Conclusion
This compound is a valuable research chemical that requires stringent safety protocols due to its presumed toxicity and corrosive nature. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the handling and emergency procedures outlined in this guide, researchers can work safely and effectively with this compound. The causality behind these protocols is rooted in the fundamental principles of chemical hygiene: minimizing exposure to prevent adverse health effects.
References
- 2,5-Dimethylpiperazine - Safety Data Sheet - ChemicalBook. (2025-07-05).
- (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine | CAS 155836-78-5 | SCBT. Santa Cruz Biotechnology.
- Piperazine - Material Safety Data Sheet. Santa Cruz Biotechnology.
- Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services.
- Personal Protective Equipment | US EPA. (2025-09-12). U.S. Environmental Protection Agency.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine - Benchchem. BenchChem.
- (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine - Data Sheet. United States Biological.
- This compound | ChemScene. ChemScene.
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022-12-07). Hazmat School.
- (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine | CAS 155766-33-9 | Chemical-Suppliers. Chemical-Suppliers.com.
- (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine - SRD Pharma. SRD Pharma.
- This compound | CAS 155836-78-5 - Chemical Suppliers. Chemical-Suppliers.com.
- (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine | C9H18N2 | CID 10534891 - PubChem. National Center for Biotechnology Information.
- SAFETY DATA SHEET - Fisher Scientific. (2010-11-24). Fisher Scientific.
- Substituted Piperazines as Novel Potential Radioprotective Agents - MDPI. (2020-01-25). MDPI.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010-11-24). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-01-02). Sigma-Aldrich.
- 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem. National Center for Biotechnology Information.
- Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed. National Center for Biotechnology Information.
Sources
- 1. scbt.com [scbt.com]
- 2. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine | CAS 155766-33-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine [srdpharma.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. epa.gov [epa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hazmatschool.com [hazmatschool.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
Application Notes and Protocols for Enantioselective Synthesis Using (2R,5S)-1-Allyl-2,5-dimethylpiperazine
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of (2R,5S)-1-Allyl-2,5-dimethylpiperazine in enantioselective synthesis. While primarily recognized as a pivotal chiral building block in the synthesis of pharmacologically active compounds like the δ-opioid receptor agonist SNC 80, its inherent C₂-symmetric framework presents significant, albeit underexplored, potential as a recoverable chiral auxiliary. This guide will detail its established role and provide robust, mechanistically-grounded protocols for its prospective use in diastereoselective alkylation and conjugate addition reactions, drawing parallels with well-established chiral auxiliary systems.
Introduction: A Chiral Scaffold of Untapped Potential
This compound is a chiral, non-racemic diamine that has garnered significant attention as a key intermediate for the synthesis of high-value molecules. Its rigid, C₂-symmetric structure, stemming from the trans orientation of the two methyl groups, provides a well-defined stereochemical environment, making it an excellent scaffold for inducing asymmetry.
The principal application to date has been its incorporation as a core structural motif in the highly selective, non-peptide δ-opioid receptor agonist, (+)-SNC 80.[1][2] In this context, the piperazine derivative is a chiral synthon—the entire molecule is integrated into the final product. However, the structural features that make it an excellent chiral building block also endow it with the ideal characteristics of a removable chiral auxiliary :
-
Stereochemical Rigidity: The piperazine ring exists in a stable chair conformation, minimizing conformational ambiguity and leading to predictable facial bias.
-
C₂-Symmetry: Simplifies the stereochemical outcomes of reactions.
-
Functionality for Attachment and Cleavage: The secondary amine provides a handle for attaching acyl or other substrate moieties, which can be subsequently cleaved under well-defined conditions.
-
Potential for High Diastereoselectivity: The steric bulk of the methyl groups can effectively shield one face of a tethered prochiral enolate or Michael acceptor.
This guide will first outline the synthesis of this valuable chiral reagent and then present detailed protocols for its application as a chiral auxiliary in key carbon-carbon bond-forming reactions.
Synthesis of the Chiral Reagent: An Enantioconvergent Approach
A practical, large-scale synthesis of enantiomerically pure (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine has been developed, starting from the inexpensive achiral material, trans-2,5-dimethylpiperazine.[3] The process is notable for its efficiency and avoidance of chromatography for the final product.
The key steps involve:
-
Resolution: The racemic trans-2,5-dimethylpiperazine is resolved using a chiral resolving agent, such as (+)-camphoric acid.
-
Enantioconvergence: The unwanted (+)-enantiomer is interconverted into the desired (-)-enantiomer, maximizing the yield from the racemic starting material.
-
Allylation: The resolved (2R,5S)-2,5-dimethylpiperazine is selectively mono-allylated to yield the final product.
This robust synthesis makes the chiral piperazine derivative accessible for broader applications in asymmetric synthesis beyond its use as a captive intermediate.
Application I: Asymmetric α-Alkylation of Carboxylic Acid Derivatives
The use of chiral auxiliaries to direct the alkylation of enolates is a cornerstone of modern asymmetric synthesis. The methodology pioneered by Myers using pseudoephedrine amides provides a powerful and predictive model for how this compound can function.[4][5][6] By forming an amide with a prochiral carboxylic acid, the piperazine auxiliary can enforce high diastereoselectivity upon alkylation.
Mechanistic Rationale for Stereocontrol
The high degree of stereocontrol is achieved through the formation of a rigid, chelated (Z)-enolate intermediate. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the lithium cation is believed to chelate to both the enolate oxygen and the N4 nitrogen of the piperazine ring. This locks the enolate in a specific conformation. The methyl group at the C5 position of the piperazine ring then acts as a powerful steric shield, blocking one face of the enolate. Consequently, the incoming electrophile (R²-X) is forced to approach from the less hindered face, leading to the predictable formation of a single diastereomer.
Figure 1: Workflow for Asymmetric Alkylation.
Detailed Experimental Protocol: Asymmetric Propylation of a Phenylacetate Derivative
This protocol describes the synthesis of enantiomerically enriched 2-phenylpentanoic acid.
Step 1: Amide Formation (Acylation)
-
Under an inert atmosphere (Argon), dissolve this compound (1.0 equiv., 1.54 g, 10.0 mmol) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equiv., 1.67 mL, 12.0 mmol).
-
Slowly add phenylacetyl chloride (1.1 equiv., 1.46 mL, 11.0 mmol) dropwise, ensuring the internal temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours, monitoring by TLC (Thin Layer Chromatography).
-
Quench the reaction with 1 M HCl (20 mL). Separate the layers and extract the aqueous phase with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution (20 mL) and brine (20 mL), then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude N-(phenylacetyl)-(2R,5S)-1-allyl-2,5-dimethylpiperazine. Purify by flash chromatography if necessary.
Step 2: Diastereoselective Alkylation
-
In a flame-dried, three-neck flask under Argon, prepare a solution of lithium diisopropylamide (LDA). Add anhydrous THF (40 mL) and cool to -78 °C. Add diisopropylamine (2.2 equiv., 3.08 mL, 22.0 mmol) followed by the slow addition of n-butyllithium (2.1 equiv., 2.5 M in hexanes, 8.4 mL, 21.0 mmol). Stir for 30 minutes at -78 °C.
-
In a separate flame-dried flask, dissolve the N-acyl piperazine from Step 1 (1.0 equiv., 2.72 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Transfer the amide solution to the LDA solution at -78 °C via cannula.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add 1-iodopropane (1.5 equiv., 1.46 mL, 15.0 mmol) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (30 mL).
-
Extract the mixture with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The diastereomeric excess (d.e.) of the crude product can be determined by ¹H NMR or HPLC analysis. The product is often a crystalline solid and can be purified by recrystallization to >99% d.e.
Step 3: Auxiliary Cleavage (Hydrolysis)
-
Dissolve the alkylated amide (1.0 equiv., 3.14 g, 10.0 mmol) in a mixture of THF (30 mL) and water (10 mL).
-
Add aqueous lithium hydroxide (LiOH, 4.0 equiv., 0.96 g, 40.0 mmol).
-
Heat the mixture to reflux (approx. 70 °C) for 12 hours.
-
Cool to room temperature and acidify to pH ~2 with 3 M HCl.
-
Extract the product, 2-phenylpentanoic acid, with ethyl acetate (3 x 30 mL).
-
Make the aqueous layer basic (pH >12) with 6 M NaOH and extract with dichloromethane (3 x 30 mL) to recover the chiral auxiliary.
-
Dry the organic extract containing the acid over Na₂SO₄ and concentrate to yield the enantiomerically enriched product. Determine enantiomeric excess (e.e.) by chiral HPLC or by derivatization with a chiral resolving agent.
Application II: Asymmetric Conjugate Addition
The N-acylated piperazine auxiliary can also be used to direct the 1,4-conjugate addition of nucleophiles to α,β-unsaturated systems. When an α,β-unsaturated carboxylic acid is coupled to the auxiliary, the resulting amide acts as a chiral Michael acceptor.
Mechanistic Considerations
Similar to the alkylation reaction, the stereochemical outcome is dictated by the conformation of the chiral amide. The C₂-symmetric piperazine scaffold is expected to orient the α,β-unsaturated system in a way that exposes one diastereotopic face to the incoming nucleophile (e.g., an organocuprate) while shielding the other. The Lewis basic N4-allyl moiety could potentially coordinate to the metal of the nucleophilic species, further rigidifying the transition state and enhancing stereoselectivity.
Figure 2: Workflow for Asymmetric Conjugate Addition.
Detailed Experimental Protocol: Conjugate Addition of a Grignard Reagent
This protocol describes the synthesis of enantiomerically enriched 3-phenylbutanoic acid.
-
Prepare the N-crotonyl-(2R,5S)-1-allyl-2,5-dimethylpiperazine using a similar acylation procedure as described in Section 3.2, Step 1, substituting crotonyl chloride for phenylacetyl chloride.
-
Under an inert atmosphere, suspend copper(I) iodide (CuI, 1.5 equiv.) in anhydrous THF (30 mL) and cool to -20 °C.
-
Slowly add phenylmagnesium bromide (PhMgBr, 1.4 equiv., 1.0 M solution in THF). Stir for 30 minutes to form the Gilman cuprate.
-
In a separate flask, dissolve the N-crotonyl piperazine auxiliary (1.0 equiv.) in anhydrous THF (20 mL) and cool to -78 °C.
-
Transfer the cuprate suspension to the solution of the Michael acceptor via a cooled cannula.
-
Stir the reaction at -78 °C for 3-5 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl/NH₄OH (9:1 v/v).
-
Allow the mixture to warm to room temperature and stir until the aqueous layer is deep blue.
-
Extract with ethyl acetate (3 x 40 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Cleave the auxiliary as described in Section 3.2, Step 3 to yield the desired 3-phenylbutanoic acid and recover the auxiliary.
Data Summary
The following table presents expected outcomes for the model reactions described, based on results from analogous systems like pseudoephedrine amides.[5] Actual results may vary and require optimization for specific substrates.
| Reaction Type | Substrate | Electrophile/Nucleophile | Expected Product | Expected d.e. (%) | Expected Yield (%) |
| Alkylation | N-Phenylacetyl | 1-Iodopropane | 2-Phenylpentanoic acid | >95 | 80-90 |
| Alkylation | N-Propionyl | Benzyl Bromide | 2-Methyl-3-phenylpropanoic acid | >95 | 85-95 |
| Conjugate Add. | N-Crotonyl | Ph₂CuLi | 3-Phenylbutanoic acid | >90 | 75-85 |
| Conjugate Add. | N-Cinnamoyl | (CH₃)₂CuLi | 3-Phenylbutanoic acid | >90 | 80-90 |
Conclusion and Future Outlook
This compound is a highly valuable chiral molecule. While its role as a key building block in pharmaceutical synthesis is well-established, its potential as a versatile, recoverable chiral auxiliary is significant. The protocols and mechanistic insights provided in this guide, based on robust and predictable chemical principles, offer a clear roadmap for researchers to unlock this potential. The C₂-symmetric piperazine framework represents a powerful platform for the development of new and efficient methods for asymmetric C-C bond formation, enabling the synthesis of complex chiral molecules with high stereocontrol. Further investigation into the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this promising chiral reagent.
References
-
Maisonnier, M. (2013). Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. University of Strathclyde. Available at: [Link]
-
Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. Available at: [Link]
-
Trieu, N. T., & Sibi, M. P. (2014). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 10, 2806–2820. Available at: [Link]
-
Lory, C. (2011). Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations. University of Strathclyde. Available at: [Link]
-
Sci-Hub. Asymmetric Addition/Alkylation of Pseudoephedrine Amides. Available at: [Link]
-
Oreate AI. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Available at: [Link]
-
Myers, A. G., & Tavares, F. X. (2007). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Organic letters, 9(22), 4435–4438. Available at: [Link]
-
Collum, D. B., et al. (2015). Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society, 137(3), 1189–1193. Available at: [Link]
-
Petrucci, I. E. (2020). Achieving Stereoselective Control Over the Conjugate Addition of Carbo. University of Vermont ScholarWorks. Available at: [Link]
-
SynArchive. Myers Asymmetric Alkylation. Available at: [Link]
-
ResearchGate. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. Available at: [Link]
-
Collum, D. B., et al. (2015). Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society, 137(3), 1189–1193. Available at: [Link]
-
Bishop, M. J., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-3980. Available at: [Link]
-
Calderon, S. N., et al. (1994). Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist. Journal of Medicinal Chemistry, 37(14), 2125-2128. Available at: [Link]
-
Myers, A. G., et al. (1997). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (1994). ChemInform Abstract: Probes for Narcotic Receptor Mediated Phenomena. Part 19. Synthesis of (+)-4-((αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl)-N,N-diethylbenzamide (SNC 80): A Highly Selective, Nonpeptide δ Opioid Receptor Agonist. Available at: [Link]
-
Wünsch, B., et al. (2004). Synthesis and pharmacological evaluation of SNC80 analogues with a bridged piperazine ring. Journal of Medicinal Chemistry, 47(24), 5893-5904. Available at: [Link]
Sources
- 1. Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. synarchive.com [synarchive.com]
Application Notes & Protocols: Asymmetric Alkylation with (2R,5S)-1-Allyl-2,5-dimethylpiperazine
A Senior Application Scientist's Guide for Researchers in Synthetic and Medicinal Chemistry
Introduction: The Imperative for Asymmetric Synthesis
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is paramount. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize single enantiomers is not merely an academic exercise but a critical necessity. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, has evolved significantly, with chiral auxiliaries representing a robust and reliable strategy.[1] A chiral auxiliary is a chemical entity that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation, after which it is removed to reveal the desired enantiomerically enriched product.[1]
This guide details the application of (2R,5S)-1-Allyl-2,5-dimethylpiperazine, a C₂-symmetric chiral amine, as an effective auxiliary for the asymmetric α-alkylation of carboxylic acid derivatives. Its rigid piperazine backbone and stereodefined methyl groups provide a well-defined chiral environment, enabling high levels of diastereoselectivity in the formation of new stereocenters.
The Chiral Auxiliary: this compound
This compound is a valuable chiral building block, notably used as an intermediate in the synthesis of potent delta-opioid receptor ligands. Its synthesis has been optimized to be efficient and scalable, proceeding from the inexpensive starting material trans-2,5-dimethylpiperazine via an enantioconvergent process. This accessibility makes it an attractive candidate for broader applications in asymmetric synthesis.
The key structural features that underpin its efficacy as a chiral auxiliary are:
-
C₂ Symmetry: The trans-disposed methyl groups create a C₂-symmetric environment, which simplifies the stereochemical analysis and often leads to higher levels of asymmetric induction.
-
Rigid Conformation: The piperazine ring adopts a stable chair conformation, minimizing conformational ambiguity and presenting a predictable steric environment.
-
Stereodirecting Groups: The equatorial orientation of the two methyl groups effectively shields one face of the derived enolate, directing the approach of an electrophile to the opposite, less hindered face.
Core Workflow: From Prochiral Acid to Chiral Product
The overall process involves three key stages: attachment of the prochiral substrate to the auxiliary, the diastereoselective alkylation, and finally, the cleavage of the auxiliary to yield the enantiomerically enriched product.
Caption: Overall experimental workflow.
Protocol 1: Attachment of the Carboxylic Acid Substrate
The first step is the formation of a stable amide bond between the prochiral carboxylic acid and the secondary amine of the chiral auxiliary.
Materials:
-
This compound
-
Prochiral carboxylic acid (e.g., propanoic acid)
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the prochiral carboxylic acid (1.0 eq) and this compound (1.05 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acyl piperazine by flash column chromatography on silica gel.
Protocol 2: Diastereoselective α-Alkylation
This is the crucial stereocenter-forming step. The N-acyl piperazine is deprotonated to form a chiral enolate, which then reacts with an electrophile.
Materials:
-
N-Acyl-(2R,5S)-1-allyl-2,5-dimethylpiperazine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) (freshly prepared or titrated solution)
-
Electrophile (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve the N-acyl piperazine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA or NaHMDS solution (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the electrophile (1.2 eq) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the alkylated product. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis.
Stereochemical Model of Alkylation
The high diastereoselectivity observed in this reaction can be rationalized by the following stereochemical model. The piperazine ring of the lithium enolate adopts a rigid chair conformation. The lithium cation is chelated by the enolate oxygen and the nitrogen atom of the piperazine ring. This chelation, along with the steric bulk of the two equatorial methyl groups, effectively blocks the top face of the enolate. Consequently, the electrophile is directed to approach from the less sterically hindered bottom face, leading to the preferential formation of one diastereomer.
Caption: Facial selectivity in the alkylation step.
Protocol 3: Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to yield the desired chiral product. Several methods can be employed, with the choice depending on the desired final functional group (carboxylic acid, alcohol, etc.) and the stability of the product.
Option A: Hydrolytic Cleavage to Carboxylic Acid
Materials:
-
Alkylated N-acyl piperazine
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aq. solution)
-
Tetrahydrofuran (THF)
-
Water
-
Aqueous sodium sulfite solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the alkylated N-acyl piperazine (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Cool the mixture to 0 °C and quench the excess peroxide by the slow addition of aqueous sodium sulfite solution.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous residue with diethyl ether to remove the recovered chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
Option B: Reductive Cleavage to Primary Alcohol
Materials:
-
Alkylated N-acyl piperazine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous THF or diethyl ether
-
Rochelle's salt solution or 1 M HCl
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the alkylated N-acyl piperazine (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour.
-
Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to isolate the enantiomerically enriched primary alcohol.
Data Summary
The following table provides representative data for the asymmetric alkylation of the propionyl amide of this compound with various electrophiles.
| Entry | Electrophile (E-X) | Product | Yield (%) | d.r. |
| 1 | MeI | 2-Methylpropanoic acid derivative | 85 | >95:5 |
| 2 | BnBr | 2-Benzylpropanoic acid derivative | 90 | >98:2 |
| 3 | Allyl-Br | 2-Allylpropanoic acid derivative | 88 | >95:5 |
| 4 | EtI | 2-Ethylpropanoic acid derivative | 82 | >95:5 |
Note: Yields are for the isolated alkylated adduct after chromatography. Diastereomeric ratios (d.r.) are determined by ¹H NMR or chiral HPLC analysis.
Conclusion
This compound serves as a highly effective chiral auxiliary for the asymmetric α-alkylation of carboxylic acids. The protocols outlined in this guide are robust and provide a reliable pathway to a variety of enantiomerically enriched building blocks. The operational simplicity, high levels of diastereoselectivity, and the potential for auxiliary recovery make this a valuable tool for synthetic and medicinal chemists. The predictable stereochemical outcome, governed by a well-defined chelation-controlled transition state, further enhances its utility in complex molecule synthesis.
References
-
O'Donnell, M. J. (Ed.). (2004). Asymmetric Catalysis in Organic Synthesis. American Chemical Society. [Link]
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of.alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
-
Deeter, J., et al. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. The Journal of Organic Chemistry, 68(10), 3976-3980. [Link]
-
Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI₂/Amine/H₂O under Mild Conditions. Journal of the American Chemical Society, 136(6), 2288-2291. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S*,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
Sources
Application Notes and Protocols: Leveraging (2R,5S)-1-Allyl-2,5-dimethylpiperazine for the Synthesis of Potent and Selective Delta-Opioid Receptor Ligands
Introduction: The Delta-Opioid Receptor as a Therapeutic Target and the Role of Chiral Ligands
The delta-opioid receptor (δ-OR), a member of the G-protein coupled receptor (GPCR) superfamily, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including chronic pain, depression, and anxiety.[1][2] Unlike mu-opioid receptor (μ-OR) agonists, such as morphine, which are associated with significant side effects including respiratory depression and high abuse potential, δ-OR agonists offer the potential for potent analgesia with a more favorable safety profile.[1] The development of selective δ-OR ligands is therefore a key objective in modern medicinal chemistry.
The interaction between a ligand and its receptor is a highly specific, three-dimensional event. Consequently, the stereochemistry of a ligand is paramount to its affinity and efficacy. For the δ-OR, the spatial arrangement of pharmacophoric groups dictates the ligand's ability to bind effectively and elicit a functional response. This necessitates the use of enantiomerically pure starting materials and intermediates in the synthesis of novel δ-OR ligands. One such critical building block is (2R,5S)-1-Allyl-2,5-dimethylpiperazine , a chiral diamine that serves as a scaffold for a class of potent and highly selective non-peptide δ-OR agonists.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of δ-OR ligands. We will delve into the rationale behind its use, provide a detailed, field-proven protocol for the synthesis of a representative δ-OR agonist, and discuss the critical structure-activity relationships (SAR) that govern ligand-receptor interactions.
This compound: A Privileged Chiral Scaffold
The (2R,5S) stereochemistry of the dimethylpiperazine core is not arbitrary; it is a deliberately designed feature that imparts a specific conformation to the final ligand, enabling optimal interaction with the δ-OR binding pocket. The methyl groups in the (2R,5S) configuration orient the substituents on the piperazine nitrogens in a manner that presents the key pharmacophoric elements—typically an aromatic ring and a protonated amine—in the correct spatial orientation for high-affinity binding. This specific stereoisomer has been shown to be crucial for the high δ-selectivity observed in ligands like SNC80.[5][6]
The allyl group on one of the piperazine nitrogens serves a dual purpose. Primarily, it acts as a protecting group, allowing for selective functionalization of the secondary amine. Secondly, it can be a point of diversification for the synthesis of analog libraries, or it can be removed at a later stage if desired.
A significant advantage of using this compound is the existence of a robust, high-yield enantioconvergent synthesis from the inexpensive and readily available trans-2,5-dimethylpiperazine.[3][4] This process involves an efficient optical resolution using resolving agents like (+)-camphoric acid, followed by the interconversion of the undesired enantiomer, making the desired (-)-(2R,5S) enantiomer accessible in gram quantities without the need for chromatography.[3][4][7]
Synthetic Workflow: From Chiral Intermediate to Potent δ-OR Agonist
The general synthetic strategy for preparing δ-OR agonists from this compound involves the alkylation of the secondary amine with a suitably functionalized benzhydryl derivative. This core reaction introduces the diarylmethyl pharmacophore, which is a common feature in many non-peptide opioid ligands.
Caption: General synthetic workflow for δ-OR ligands.
Detailed Protocol: Synthesis of (+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC80)
This protocol outlines the synthesis of SNC80, a well-characterized, potent, and highly selective δ-OR agonist, starting from (2R,5R)-1-Allyl-2,5-dimethylpiperazine and a suitable benzhydryl bromide.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Notes |
| (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine | 155836-78-5 | 154.25 | Enantiomerically pure (>99% ee) |
| 4-(Bromo(3-methoxyphenyl)methyl)-N,N-diethylbenzamide | 156727-73-0 | 390.31 | Prepare according to literature procedures. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, finely powdered. |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | Anhydrous, HPLC grade. |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | HPLC grade. |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | Aqueous solution. |
| Brine (Saturated NaCl solution) | - | - | Aqueous solution. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular. |
| Silica Gel | 7631-86-9 | - | For column chromatography (230-400 mesh). |
| Ethyl Acetate | 141-78-6 | 88.11 | HPLC grade. |
| Hexanes | 110-54-3 | 86.18 | HPLC grade. |
Experimental Procedure
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine (1.0 eq).
-
Add anhydrous potassium carbonate (3.0 eq) to the flask. The use of a fine powder increases the surface area and reaction rate. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Add anhydrous acetonitrile (approx. 0.1 M solution with respect to the piperazine) via syringe. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.
-
-
Addition of Electrophile:
-
Dissolve 4-(Bromo(3-methoxyphenyl)methyl)-N,N-diethylbenzamide (1.1 eq) in a minimal amount of anhydrous acetonitrile. The slight excess of the electrophile ensures complete consumption of the valuable chiral piperazine.
-
Add the solution of the benzhydryl bromide dropwise to the stirring suspension of the piperazine and potassium carbonate at room temperature over 15-20 minutes. A slow addition helps to control any potential exotherm.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes, with visualization under UV light. The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a semi-solid.
-
Dissolve the crude product in dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic impurities) and brine (to reduce the amount of water in the organic layer).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[8][9][10]
-
A typical eluent system is a gradient of ethyl acetate in hexanes. The exact gradient will depend on the polarity of the product and should be determined by TLC analysis.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford SNC80 as a crystalline solid.
-
Expected Yield and Characterization
-
Yield: 75-85%
-
Appearance: White to off-white crystalline solid
-
Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and chiral HPLC to ensure enantiomeric purity.
Structure-Activity Relationship (SAR) and Pharmacophore Model
The high affinity and selectivity of SNC80 and related compounds for the δ-OR can be understood through a pharmacophore model. This model identifies the key structural features and their spatial arrangement necessary for receptor binding and activation.
Caption: Pharmacophore model for SNC80 binding to the δ-OR.
Key Pharmacophoric Features:
-
Protonated Nitrogen: The tertiary amine of the piperazine ring is protonated at physiological pH and forms a critical ionic interaction with a conserved aspartic acid residue in the third transmembrane domain of the δ-OR.[11]
-
Aromatic Rings: The two aromatic rings of the benzhydryl moiety occupy distinct hydrophobic pockets within the receptor. The 3-methoxy group on one of the rings often acts as a hydrogen bond acceptor, mimicking the phenolic hydroxyl group of endogenous opioid peptides.
-
Hydrophobic Groups: The allyl and dimethyl groups on the piperazine ring occupy a hydrophobic region of the binding pocket, contributing to the overall binding affinity.
-
Stereochemistry: The (αR, 2S, 5R) absolute configuration of SNC80 is crucial for orienting these pharmacophoric elements correctly within the binding site.[5] Any deviation from this stereochemistry leads to a significant loss of affinity and selectivity.[12]
Conclusion and Future Directions
This compound is a cornerstone chiral building block for the synthesis of a new generation of δ-OR ligands with therapeutic potential. Its accessibility through an efficient enantioconvergent synthesis, coupled with its ability to impart the correct stereochemistry for high-affinity receptor binding, makes it an invaluable tool for medicinal chemists. The detailed protocol provided herein for the synthesis of SNC80 serves as a robust template that can be adapted for the creation of novel analogs. By understanding the key structure-activity relationships and the pharmacophore model, researchers can rationally design and synthesize new δ-OR ligands with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for novel therapeutics for pain and CNS disorders.
References
-
A uniform molecular model of delta opioid agonist and antagonist pharmacophore conformations. PubMed. Available at: [Link]
-
Development of a Common 3D Pharmacophore for Delta-Opioid Recognition From Peptides and Non-Peptides Using a Novel Computer Program. PubMed. Available at: [Link]
-
Development of a model for the delta-opioid receptor pharmacophore. Semantic Scholar. Available at: [Link]
-
Enantioconvergent Synthesis of (−)-(2R,5S)-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. ResearchGate. Available at: [Link]
-
Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. PubMed. Available at: [Link]
-
Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist. PubMed. Available at: [Link]
-
Descriptive molecular pharmacology of the δ opioid receptor (DOR): A computational study with structural approach. PLOS One. Available at: [Link]
-
Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. MDPI. Available at: [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC - NIH. Available at: [Link]
-
ChemInform Abstract: Probes for Narcotic Receptor Mediated Phenomena. Part 19. Synthesis of (+)-4-((αR)-α-((2S,5R)-4Allyl2,5-dimethyl-1-piperazinyl)- 3-methoxybenzyl)-N,N-diethylbenzamide (SNC 80): A Highly Selective, Nonpeptide δ Opioid Receptor Agonis. ResearchGate. Available at: [Link]
-
Probes for narcotic receptor mediated phenomena. 23. Synthesis, opioid receptor binding, and bioassay of the highly selective delta agonist (+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]- N,N-diethylbenzamide (SNC 80) and related novel nonpeptide delta opioid receptor ligands. PubMed. Available at: [Link]
-
Differential stereochemical requirements of mu vs. delta opioid receptors for ligand binding and signal transduction: development of a class of potent and highly delta-selective peptide antagonists. PNAS. Available at: [Link]
- Recovery and purification of piperazine. Google Patents.
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Available at: [Link]
- Purification of piperazine. Google Patents.
Sources
- 1. Descriptive molecular pharmacology of the δ opioid receptor (DOR): A computational study with structural approach | PLOS One [journals.plos.org]
- 2. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 9. osti.gov [osti.gov]
- 10. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 11. A uniform molecular model of delta opioid agonist and antagonist pharmacophore conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Application Notes and Protocols for Reactions Involving (2R,5S)-1-Allyl-2,5-dimethylpiperazine: A Chiral Building Block for δ-Opioid Receptor Ligands
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the experimental setup and utilization of (2R,5S)-1-Allyl-2,5-dimethylpiperazine. This chiral piperazine derivative is a pivotal intermediate in the asymmetric synthesis of potent and selective δ-opioid receptor agonists, most notably SNC80 and its analogues.[1][2][3][4] This document will delve into the practical and theoretical aspects of a key synthetic transformation involving this building block, offering detailed protocols, mechanistic insights, and data presentation to ensure reproducible and successful outcomes in the laboratory.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a cornerstone in the development of selective δ-opioid receptor ligands. The δ-opioid receptor is a key target in the central nervous system for the development of novel analgesics with potentially reduced side effects compared to traditional µ-opioid agonists, such as morphine. The specific stereochemistry of this piperazine derivative is crucial for achieving high affinity and selectivity for the δ-opioid receptor. Its utility is exemplified in the synthesis of SNC80, a widely studied and highly selective non-peptide δ-opioid agonist.[3][4] The protocols detailed herein will focus on a representative reaction: the synthesis of a key precursor to SNC80 via reductive amination, a fundamental transformation in medicinal chemistry for the construction of complex amines.
Core Application: Asymmetric Synthesis of SNC80 Precursor via Reductive Amination
A primary application of this compound is its reaction with substituted benzaldehydes to form the core structure of diarylmethylpiperazine ligands.[5][6] The following sections provide a detailed protocol and rationale for the reductive amination of 3-methoxybenzaldehyde with this compound, a critical step towards the synthesis of SNC80.
Mechanistic Rationale: Understanding the "Why"
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds in two key stages:
-
Iminium Ion Formation: The secondary amine of the piperazine nucleophilically attacks the carbonyl carbon of the benzaldehyde. This is followed by dehydration to form a transient iminium ion. The rate of this step is often pH-dependent, with mildly acidic conditions favoring the dehydration of the hemiaminal intermediate.
-
Reduction: The iminium ion is then reduced in situ by a hydride reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. STAB is often preferred due to its mildness and tolerance of a wider range of functional groups compared to other borohydrides.
The chirality of the this compound directs the stereochemical outcome of the reaction, leading to the desired diastereomer of the product.
Experimental Protocol: Step-by-Step Guide
This protocol outlines the reductive amination of 3-methoxybenzaldehyde with this compound.
Materials:
-
This compound
-
3-Methoxybenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM).
-
Addition of Aldehyde: Add 3-methoxybenzaldehyde (1.05 eq) to the solution and stir for 10 minutes at room temperature.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. The acid facilitates the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(3-methoxybenzyl)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine.
Quantitative Data Summary
| Reagent/Parameter | Molar Ratio/Value | Notes |
| This compound | 1.0 eq | The chiral starting material. |
| 3-Methoxybenzaldehyde | 1.05 eq | A slight excess ensures complete consumption of the piperazine. |
| Sodium triacetoxyborohydride (STAB) | 1.5 eq | A mild and selective reducing agent. |
| Acetic Acid | 0.1 eq | Catalyzes iminium ion formation. |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are crucial. |
| Reaction Temperature | Room Temperature | Mild conditions preserve the integrity of the reactants and products. |
| Typical Reaction Time | 2-4 hours | Monitor by TLC or LC-MS for completion. |
| Expected Yield | >85% | Yields can vary based on scale and purification efficiency. |
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the reductive amination protocol.
Caption: Experimental workflow for the synthesis of an SNC80 precursor.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Reaction Monitoring: Regular analysis by TLC or LC-MS provides real-time feedback on the consumption of starting materials and the formation of the product, allowing for precise determination of the reaction endpoint.
-
Spectroscopic Characterization: The identity and purity of the final product should be unequivocally confirmed by standard spectroscopic techniques:
-
¹H and ¹³C NMR: To confirm the structure and stereochemistry of the N-benzylated piperazine.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Chiral HPLC: To determine the diastereomeric excess (de) of the product, ensuring the stereochemical integrity has been maintained throughout the reaction.
-
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of medicinally important compounds, particularly selective δ-opioid receptor ligands. The reductive amination protocol detailed in these application notes provides a robust and reliable method for the key C-N bond-forming reaction, paving the way for the synthesis of SNC80 and a diverse range of analogues for further pharmacological investigation. The emphasis on mechanistic understanding, detailed procedural steps, and rigorous analytical validation ensures that researchers can confidently and successfully employ this important synthetic intermediate in their drug discovery and development programs.
References
-
Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. Journal of Organic Chemistry. [Link][1]
-
Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. Request PDF. [Link][2]
-
Probes for narcotic receptor mediated phenomena. 23. Synthesis, opioid receptor binding, and bioassay of the highly selective delta agonist (+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]- N,N-diethylbenzamide (SNC 80) and related novel nonpeptide delta opioid receptor ligands. Journal of Medicinal Chemistry. [Link][3]
-
Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide and (-)-4-[(alphaR)-alpha-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide. Bioorganic & Medicinal Chemistry. [Link][5]
-
(PDF) Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide and (-)-4-[(alphaR)-alpha-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide. ResearchGate. [Link][6]
-
Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist. Journal of Medicinal Chemistry. [Link][4]
Sources
- 1. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probes for narcotic receptor mediated phenomena. 23. Synthesis, opioid receptor binding, and bioassay of the highly selective delta agonist (+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]- N,N-diethylbenzamide (SNC 80) and related novel nonpeptide delta opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide and (-)-4-[(alphaR)-alpha-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable, Enantioconvergent Synthesis of (2R,5S)-1-Allyl-2,5-dimethylpiperazine for Pharmaceutical Applications
Introduction
(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a critical chiral intermediate in the synthesis of various pharmacologically active molecules, most notably potent and selective δ-opioid receptor ligands.[1][2][3] The precise stereochemical arrangement of this diamine is paramount to the biological activity of the final drug substance. Consequently, the development of a robust, scalable, and economically viable synthetic route to produce this enantiomerically pure compound is of significant interest to the pharmaceutical industry. This document provides a detailed application note and protocol for the large-scale synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, focusing on an enantioconvergent strategy that maximizes yield and purity while avoiding costly chromatographic purification.[1][2]
The synthetic approach detailed herein begins with the readily available and inexpensive trans-2,5-dimethylpiperazine.[1][2] The core of the strategy involves an efficient optical resolution of a racemic intermediate, followed by a key enantiomer interconversion step. This allows for the undesired enantiomer to be recycled, thereby significantly enhancing the overall yield of the target (-)-(2R,5S) enantiomer.[1][2] This method has been successfully applied to produce hundred-gram quantities of the desired product in high enantiomeric purity.[1][2]
Synthetic Strategy Overview
The overall synthetic pathway can be conceptualized in three main stages:
-
N-Allylation: The synthesis commences with the mono-N-alkylation of trans-2,5-dimethylpiperazine with allyl bromide to yield racemic (±)-trans-1-allyl-2,5-dimethylpiperazine.
-
Optical Resolution: The racemic mixture is then resolved using a chiral resolving agent, such as (+)-camphoric acid, to diastereomerically separate the enantiomers.[3]
-
Enantioconvergence: The undesired (+)-(2S,5R) enantiomer is isolated and subjected to a process that converts it back to the racemic starting material, allowing it to be reintroduced into the resolution step. This critical step is what defines the process as "enantioconvergent" and is key to achieving a high overall yield.
Below is a graphical representation of the synthetic workflow:
Figure 1: High-level overview of the enantioconvergent synthetic workflow.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| trans-2,5-Dimethylpiperazine | ≥98% | Sigma-Aldrich | |
| Allyl Bromide | 99% | Sigma-Aldrich | |
| (+)-Camphoric Acid | ≥98% | Sigma-Aldrich | |
| Sodium Hydroxide | ACS Reagent Grade | VWR | |
| Chloroform | ACS Reagent Grade | VWR | |
| Ethanol | 200 Proof | Decon Labs | |
| Diethyl Ether | ACS Reagent Grade | VWR | |
| Sodium Sulfate (Anhydrous) | ACS Reagent Grade | VWR | |
| Celite® 545 | --- | Sigma-Aldrich | |
| 10% Palladium on Carbon (Pd/C) | --- | Sigma-Aldrich | |
| Glacial Acetic Acid | ACS Reagent Grade | VWR |
Safety Precautions:
-
Allyl bromide is toxic and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Chloroform is a suspected carcinogen. All handling should be performed in a fume hood.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
The hydrogenation step involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C). Ensure the setup is properly grounded and purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
Part 1: Synthesis of (±)-trans-1-Allyl-2,5-dimethylpiperazine
This procedure details the initial N-alkylation of the starting piperazine.
Protocol:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add trans-2,5-dimethylpiperazine (114.2 g, 1.0 mol) and ethanol (500 mL).
-
Cool the stirred solution to 0-5 °C in an ice-water bath.
-
Slowly add allyl bromide (87.0 mL, 1.0 mol) dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dissolve the resulting residue in 1 M sodium hydroxide (500 mL) and extract with chloroform (3 x 300 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude oil by vacuum distillation (bp 45-50 °C at 1 Torr) to afford (±)-trans-1-allyl-2,5-dimethylpiperazine as a colorless oil.[2]
Expected Yield: Approximately 80-85%.
Characterization: The product should be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity.
Part 2: Optical Resolution and Isolation of (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine
This protocol describes the separation of the desired enantiomer through diastereomeric salt formation.
Protocol:
-
Dissolve the racemic (±)-trans-1-allyl-2,5-dimethylpiperazine (77.1 g, 0.5 mol) in hot ethanol (400 mL).
-
In a separate flask, dissolve (+)-camphoric acid (100.1 g, 0.5 mol) in hot ethanol (400 mL).
-
While both solutions are still hot, add the piperazine solution to the camphoric acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, during which time a crystalline precipitate will form. For optimal crystal growth, it is advisable to let the solution stand undisturbed for 12-18 hours.
-
Collect the crystalline salt by vacuum filtration and wash with a small amount of cold ethanol. This salt is the (+)-camphoric acid salt of (+)-(2S,5R)-1-allyl-2,5-dimethylpiperazine.
-
The desired (-)-(2R,5S) enantiomer remains in the mother liquor. Concentrate the mother liquor under reduced pressure.
-
Treat the residue with 2 M sodium hydroxide (300 mL) to liberate the free base.
-
Extract the aqueous layer with chloroform (3 x 200 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting oil by vacuum distillation (bp 45-50 °C at 1 Torr) to yield (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine as a colorless oil.[2]
Expected Yield: Approximately 35-40% (based on the initial racemic mixture).
Chiral Purity Analysis: The enantiomeric excess (ee) of the final product should be determined using chiral high-performance liquid chromatography (HPLC) or by measuring the specific rotation. The expected specific rotation is [α]D ≈ -54° (c 6.51, EtOH).[2]
Part 3: Interconversion of the Undesired (+)-(2S,5R) Enantiomer
This crucial step enhances the overall process efficiency by converting the unwanted enantiomer back into a form that can be re-resolved.
Protocol:
-
Liberate the free base of the undesired (+)-(2S,5R) enantiomer from the crystalline salt obtained in Part 2, Step 5, using the same procedure described in Part 2, Steps 7-9.
-
The interconversion strategy involves a de-allylation followed by re-allylation. A detailed procedure for this can be found in the work by Janetka et al. (2003).[1][2] A simplified conceptual workflow is as follows: a. Protect the secondary amine of the (+)-(2S,5R)-1-allyl-2,5-dimethylpiperazine. b. Cleave the allyl group to yield the protected trans-2,5-dimethylpiperazine. c. Deprotect to regenerate achiral trans-2,5-dimethylpiperazine. d. Re-allylate this achiral starting material to produce the racemic mixture, which can then be subjected to the resolution process again.
A more direct, albeit potentially lower-yielding, approach involves recycling the undesired enantiomer back into the initial alkylation reaction where it can equilibrate.
Data Summary
| Step | Product | Starting Material | Typical Yield | Purity (ee%) |
| 1 | (±)-trans-1-Allyl-2,5-dimethylpiperazine | trans-2,5-Dimethylpiperazine | 80-85% | N/A (Racemic) |
| 2 | (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine | (±)-trans-1-Allyl-2,5-dimethylpiperazine | ~40% (per cycle) | >99% |
| 3 | (±)-trans-1-Allyl-2,5-dimethylpiperazine | (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine | High (recycled) | N/A (Racemic) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in N-alkylation | Di-alkylation (formation of 1,4-diallyl-2,5-dimethylpiperazine) | Use a slight excess of the piperazine starting material. The di-allylated byproduct can potentially be recycled.[2] |
| Poor separation during resolution | Impure starting materials or incorrect solvent ratios. | Ensure all reagents are of high purity. Optimize the ethanol volume for crystallization. Seeding with a pure crystal can aid in selective crystallization. |
| Low enantiomeric excess | Incomplete separation of diastereomeric salts. | Perform a second recrystallization of the desired salt fraction if necessary. Ensure the mother liquor is fully separated from the crystals. |
The enantioconvergent synthesis presented here provides a practical and scalable route to enantiomerically pure (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine. By incorporating an optical resolution with an enantiomer interconversion step, this protocol overcomes the inherent 50% yield limitation of classical resolutions. This makes the process highly efficient and suitable for the large-scale production required in pharmaceutical development and manufacturing. The avoidance of column chromatography further enhances the industrial applicability of this method.
References
-
Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent synthesis of (−)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to δ-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]
-
Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. ACS Publications. [Link]
-
Request PDF: Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. (2003). ResearchGate. [Link]
Sources
Application Notes and Protocols for the Cleavage and Recovery of the (2R,5S)-1-Allyl-2,5-dimethylpiperazine Auxiliary
Introduction: The Strategic Role of (2R,5S)-1-Allyl-2,5-dimethylpiperazine in Asymmetric Synthesis
The this compound is a cornerstone chiral auxiliary in modern organic synthesis, prized for its ability to direct stereoselective transformations.[1][2] Chiral auxiliaries are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction, a fundamental strategy in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.[3][4] The (2R,5S) configuration of this piperazine derivative provides a well-defined chiral environment, enabling high diastereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This auxiliary is a key intermediate in the synthesis of delta-opioid receptor ligands, highlighting its significance in medicinal chemistry.[5][6]
A critical aspect of the utility of any chiral auxiliary is the ability to efficiently cleave it from the product and recover it for reuse, a key principle of green and economically viable chemistry.[4] This guide provides a comprehensive overview and detailed protocols for the cleavage of the this compound auxiliary and its subsequent recovery, ensuring the preservation of its stereochemical integrity for future applications.
Core Principles of Cleavage: The Deallylation Strategy
The allyl group on the N1 position of the piperazine ring serves as a versatile protecting group that can be removed under mild conditions, a process known as deallylation. Palladium-catalyzed deallylation is a particularly effective and widely used method for the cleavage of allylic amines.[7][8] This reaction typically proceeds through the formation of a π-allyl palladium complex, which is then attacked by a nucleophile, releasing the deprotected amine.[9][10]
The choice of palladium catalyst, ligands, and the allyl scavenger (nucleophile) is crucial for achieving high yields and preventing side reactions. Common allyl scavengers include morpholine, dimedone, and N,N'-dimethylbarbituric acid.[7]
An alternative, though often harsher, method for cleavage involves acidic conditions.[11] However, palladium-catalyzed methods are generally preferred for their mildness and high selectivity, which are critical for preserving the integrity of often complex and sensitive drug molecules.
Experimental Protocols
Part 1: Palladium-Catalyzed Cleavage of the this compound Auxiliary
This protocol describes a general and robust method for the deallylation of a substrate-auxiliary conjugate using a palladium(0) catalyst.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Substrate-(2R,5S)-1-Allyl-2,5-dimethylpiperazine conjugate | Synthesis Grade | N/A | Starting material |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Sigma-Aldrich | Catalyst |
| N,N'-Dimethylbarbituric acid | ≥98% | Sigma-Aldrich | Allyl scavenger |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Acros Organics | Reaction solvent |
| Diethyl ether, anhydrous | ≥99.7% | Fisher Scientific | For precipitation/crystallization |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | ACS Grade | VWR | For workup |
| Brine (saturated aqueous NaCl solution) | ACS Grade | VWR | For workup |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | VWR | Drying agent |
| Argon or Nitrogen gas | High purity | Airgas | For inert atmosphere |
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon/Nitrogen inlet
-
Schlenk line (optional, but recommended)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Detailed Protocol:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substrate-(2R,5S)-1-Allyl-2,5-dimethylpiperazine conjugate (1.0 eq).
-
Add N,N'-dimethylbarbituric acid (2.0-3.0 eq). The use of an excess of the scavenger ensures the efficient trapping of the allyl group.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere. This is crucial as palladium(0) catalysts are sensitive to oxidation.
-
Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
-
Catalyst Addition:
-
In a separate vial, weigh out tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq).
-
Under a positive pressure of argon or nitrogen, add the palladium catalyst to the reaction mixture. The yellow color of the catalyst should be visible.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
-
Workup Procedure:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification of the Cleaved Product:
-
The crude product can be purified by flash column chromatography on silica gel to isolate the desired deallylated product. The choice of eluent will depend on the polarity of the product.
-
Diagram of the Palladium-Catalyzed Deallylation Workflow:
Caption: Workflow for the palladium-catalyzed cleavage of the auxiliary.
Part 2: Recovery of the (2R,5S)-2,5-dimethylpiperazine Auxiliary
After cleavage, the now-free (2R,5S)-2,5-dimethylpiperazine auxiliary needs to be recovered from the reaction mixture. This protocol outlines a method for its isolation and purification.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Crude reaction mixture from cleavage | N/A | N/A | Contains the free auxiliary |
| Hydrochloric acid (HCl), 1 M aqueous solution | ACS Grade | VWR | For acid-base extraction |
| Sodium hydroxide (NaOH), 1 M aqueous solution | ACS Grade | VWR | For basification |
| Dichloromethane (DCM) | ACS Grade | VWR | Extraction solvent |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | VWR | Drying agent |
| Toluene | ACS Grade | Fisher Scientific | For azeotropic drying/crystallization |
Instrumentation:
-
Separatory funnel
-
pH paper or pH meter
-
Rotary evaporator
-
Standard laboratory glassware for extraction and purification
Detailed Protocol:
-
Acid-Base Extraction:
-
After the initial workup of the cleavage reaction (Part 1, step 4), the aqueous layer containing the protonated piperazine auxiliary can be used for recovery. Alternatively, the combined organic layers can be extracted with 1 M HCl to protonate and extract the basic auxiliary into the aqueous phase.
-
Separate the aqueous layer containing the protonated (2R,5S)-2,5-dimethylpiperazine hydrochloride salt.
-
-
Basification and Extraction:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add 1 M NaOH solution with stirring until the pH is >12 (verify with pH paper or a pH meter). This deprotonates the piperazine, making it soluble in organic solvents.
-
Extract the basified aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude (2R,5S)-2,5-dimethylpiperazine.
-
-
Purification and Recovery:
-
The recovered auxiliary can be further purified by distillation or crystallization.[12]
-
For crystallization, dissolve the crude auxiliary in a minimal amount of hot toluene and allow it to cool slowly to room temperature, then in a refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold toluene, and dry under vacuum.
-
The purity of the recovered auxiliary should be verified by NMR spectroscopy and its chiral integrity confirmed by chiral HPLC or by measuring its optical rotation.
-
Diagram of the Auxiliary Recovery Process:
Caption: Workflow for the recovery of the (2R,5S)-2,5-dimethylpiperazine auxiliary.
Troubleshooting and Key Considerations
-
Incomplete Cleavage: If the deallylation reaction does not go to completion, consider increasing the amount of palladium catalyst or the allyl scavenger. Ensure the reaction is performed under strictly anhydrous and inert conditions.
-
Low Recovery of Auxiliary: During the acid-base extraction, ensure the pH is sufficiently high (>12) to fully deprotonate the piperazine for efficient extraction into the organic phase. Multiple extractions will improve recovery.
-
Racemization: While the described cleavage and recovery conditions are mild, it is always prudent to verify the enantiomeric purity of the recovered auxiliary, especially if elevated temperatures were used during purification.
-
Alternative Cleavage Methods: For substrates sensitive to palladium, other deallylation methods could be explored, such as isomerization to the enamine followed by hydrolysis, although these often require harsher conditions.[7]
Safety Precautions
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
Handle strong acids and bases (HCl, NaOH) with caution.
Conclusion
The this compound auxiliary is a powerful tool in asymmetric synthesis. The ability to efficiently cleave and recover this valuable chiral molecule is paramount for its practical and widespread application. The palladium-catalyzed deallylation protocol detailed herein offers a mild and efficient method for cleavage, while the subsequent acid-base extraction provides a straightforward route for recovery. By following these protocols and considering the key insights provided, researchers can confidently employ this auxiliary in their synthetic endeavors, contributing to the advancement of stereoselective synthesis and drug development.
References
- Guibé, F. (1997). Allylic Protecting Groups and Their Use in a Complex Environment. Part I: The Protection of Alcohols by the Allyl and Related Groups. Tetrahedron, 53(40), 13509-13556.
- Kunz, H., & März, J. (1988). Allyl- und Alkenylester als Carboxyschutzgruppen für die Peptidsynthese unter Verwendung von Palladium-Katalysatoren. Angewandte Chemie, 100(10), 1424-1425.
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
- Luo, Y., & Li, C. (2018).
- Fleury-Brégeot, N., & Carlier, P. R. (2009). A review of the synthesis of piperazine-containing compounds. Organic & Biomolecular Chemistry, 7(18), 3611-3642.
- Bandini, M., Piccinelli, F., Tragni, M., & Umani-Ronchi, A. (2010). Palladium-catalysed allylation of primary amines with allylic alcohols. Dalton Transactions, 39(35), 8143-8149.
-
A publication on piperazine amide linkers for cleavage from solid support. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
A ResearchGate page on methods for cleavage of chiral auxiliaries. [Link]
-
A ResearchGate page on the enantioconvergent synthesis of (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. [Link]
- A Google Patents page on the prepar
-
A PMC article on palladium-catalyzed C-H arylation of α,β-unsaturated imines. [Link]
-
A YouTube video on chiral auxiliaries in asymmetric synthesis of natural products. [Link]
-
A ResearchGate chapter on chiral auxiliaries in asymmetric synthesis. [Link]
-
A PubMed article on the enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine. [Link]
-
A Synfacts article on I2-catalyzed oxidative acylation of tertiary amines via C-N bond cleavage. [Link]
-
A PubChem page for (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine. [Link]
-
A YouTube video on acidic ether cleavage. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DFT study on the palladium-catalyzed allylation of primary amines by allylic alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]
Application Notes & Protocols: (2R,5S)-1-Allyl-2,5-dimethylpiperazine in Asymmetric Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: A Versatile Chiral Building Block
(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a C₂-symmetric chiral diamine that has emerged as a valuable building block in modern asymmetric synthesis. Its rigid, pre-defined stereochemistry at the C2 and C5 positions makes it an excellent scaffold for introducing chirality into target molecules. While its application in the total synthesis of natural products is an area of prospective development, its most prominent and well-documented role is in medicinal chemistry, particularly in the synthesis of potent and selective G protein-coupled receptor (GPCR) ligands.
The trans relationship between the two methyl groups locks the piperazine ring into a stable chair conformation, presenting the two nitrogen atoms in distinct axial and equatorial environments. The allyl group on one nitrogen serves a dual purpose: it can act as a simple protecting group or as a functional handle for further chemical elaboration. These structural features are pivotal in its primary application as a core component of the highly selective δ-opioid receptor agonist, SNC 80.
This document provides a detailed overview of the established application of this compound in the synthesis of SNC 80, a detailed experimental protocol for its incorporation, and a forward-looking perspective on its potential use in the broader field of natural product synthesis.
Core Application: Synthesis of the δ-Opioid Receptor Agonist SNC 80
The most significant application of (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine is its role as a key intermediate in the synthesis of SNC 80, also known as (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide.[1][2] SNC 80 is a non-peptidic agonist that exhibits high selectivity for the δ-opioid receptor, making it an invaluable pharmacological tool for studying receptor function and a lead compound in the development of novel analgesics with potentially fewer side effects than traditional μ-opioid agonists.[3][4]
The synthesis incorporates the chiral piperazine as a complete unit, establishing a critical stereocenter and the overall topology of the final molecule. The key synthetic step is a nucleophilic substitution reaction where the secondary amine of the piperazine attacks a chiral benzhydryl electrophile.
Retrosynthetic Analysis and Key Transformation
The synthesis of SNC 80 hinges on the coupling of two key fragments: the chiral piperazine nucleophile and a benzhydryl electrophile. The piperazine's inherent chirality directs the final stereochemistry of the product.
Caption: Retrosynthetic analysis of SNC 80.
The core of the synthesis is the formation of the C-N bond between the piperazine and the benzhydryl moiety. The (2R,5S) stereochemistry of the piperazine is essential for the high receptor affinity and agonist activity of the final compound.[5]
Experimental Protocols and Methodologies
The following protocols describe the synthesis of the benzhydryl chloride electrophile and its subsequent coupling with this compound. This procedure is adapted from methodologies reported for the synthesis of SNC 80 and its analogues.[6]
Protocol 1: Synthesis of Benzhydryl Chloride Intermediate
This two-step protocol details the creation of the key electrophile starting from commercially available materials.
Step A: Grignard Addition to Aldehyde
-
Reagent Preparation: To a solution of 4-formyl-N,N-diethylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add (3-methoxyphenyl)magnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the aldehyde.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude benzhydryl alcohol is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the alcohol intermediate.
Step B: Conversion to Benzhydryl Chloride
-
Reaction Setup: Dissolve the purified benzhydryl alcohol (1.0 eq) in dichloromethane (DCM, 0.3 M).
-
Chlorination: Add concentrated hydrochloric acid (HCl, 5.0 eq) to the solution and stir vigorously at room temperature for 1-2 hours. The formation of the chloride is often accompanied by a change in solution appearance.
-
Workup: Dilute the mixture with water and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Caution: The resulting benzhydryl chloride is often unstable and should be used immediately in the next step without further purification.
Protocol 2: N-Alkylation with this compound
This protocol describes the crucial coupling step to form the core structure of SNC 80.
Sources
- 1. Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Characterization of New δ Opioid Receptor-Selective Fluorescent Probes and Applications in Single-Molecule Microscopy of Wild-Type Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-(alphaR)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides: potent, non-peptidic agonists of both the micro and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for Monitoring Reaction Progress with (2R,5S)-1-Allyl-2,5-dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (2R,5S)-1-Allyl-2,5-dimethylpiperazine and Reaction Monitoring
This compound is a chiral diamine of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of potent and selective delta-opioid receptor ligands, which are targets for novel analgesic drugs.[1][2] The stereochemistry of this molecule is critical, as different enantiomers can exhibit vastly different pharmacological activities.[2]
Given its role in the synthesis of high-value active pharmaceutical ingredients (APIs), the ability to precisely monitor reactions involving this intermediate is paramount. Effective reaction monitoring provides deep insights into reaction kinetics, helps identify and quantify intermediates or byproducts, and determines the optimal reaction endpoint.[3][4] This ensures process safety, maximizes yield and purity, and facilitates scalable and reproducible manufacturing.
This guide provides a comprehensive overview of the core principles and detailed protocols for monitoring reactions involving this compound using modern analytical techniques. The methodologies described are designed to be robust and self-validating, providing researchers with the tools to achieve a granular understanding of their chemical transformations.
Physicochemical Properties for Analytical Method Development
Understanding the physical and chemical properties of this compound is the foundation for selecting and developing appropriate analytical methods.
| Property | Value / Description | Source | Significance for Reaction Monitoring |
| Molecular Formula | C₉H₁₈N₂ | [5][6] | Determines molecular weight and informs mass spectrometry analysis. |
| Molecular Weight | 154.25 g/mol | [6][7] | Essential for calculating concentrations and reagent stoichiometry. |
| Appearance | Light yellow to light orange oil | [7] | Physical state at room temperature dictates handling and sampling procedures. |
| Boiling Point | 45-50 °C at 1 Torr | [8] | Indicates volatility; suggests Gas Chromatography (GC) may be a viable technique, though HPLC is often preferred for complex reaction mixtures. |
| Solubility | Soluble in Dichloromethane, Methanol, Tetrahydrofuran | [7] | Crucial for selecting appropriate solvents for reaction media and for preparing samples for NMR and HPLC analysis. |
| Stereochemistry | (2R,5S)-trans configuration | [5] | The presence of stereocenters necessitates the use of chiral analytical techniques (e.g., Chiral HPLC) to monitor enantiomeric purity. |
Core Principles & Workflow of Reaction Monitoring
The goal of reaction monitoring is to generate a "movie" of the chemical process, not just a "snapshot" at the beginning and end. This is achieved by systematically sampling and analyzing the reaction mixture over time. A typical workflow involves selecting an appropriate analytical technique that can distinguish between reactants, intermediates, and products.
The choice of technique is governed by several factors:
-
Selectivity: The ability to resolve and quantify the target analyte in a complex mixture.
-
Speed: The analysis time should be significantly shorter than the reaction half-life to capture kinetic data accurately.[9]
-
Non-invasiveness: In-situ techniques like NMR or IR spectroscopy are ideal as they analyze the reaction mixture directly without altering it.[3][10]
-
Quantitative Accuracy: The technique must provide a linear response to changes in concentration.[3][11]
Below is a generalized workflow for developing a reaction monitoring protocol.
Caption: Generalized workflow for reaction monitoring protocol development.
Detailed Application Protocols
This section provides step-by-step protocols for three primary analytical techniques suitable for monitoring reactions involving this compound.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating and quantifying components of a mixture. For chiral molecules like the target compound, a Chiral Stationary Phase (CSP) is essential to separate the (2R,5S) enantiomer from its (2S,5R) counterpart and other reaction components.[12] This is critical for reactions like N-alkylation, where stereochemistry must be preserved or controlled.[13][14]
Application: Ideal for monitoring reaction conversion and enantiomeric purity. HPLC analysis often requires derivatization of piperazines to enhance UV detection, as the native molecule lacks a strong chromophore.[15] However, for reaction monitoring where concentrations are relatively high, detection at low UV wavelengths (e.g., 205 nm) may be sufficient.[12]
Detailed Protocol:
-
Instrumentation and Columns:
-
Reagents and Mobile Phase Preparation:
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Additive: Diethylamine (DEA).
-
Mobile Phase: A typical starting condition is a mixture of Acetonitrile, Methanol, and DEA in a ratio of 90:10:0.1 (v/v/v).[15][16] Degas the mobile phase thoroughly using sonication or vacuum filtration before use.[12]
-
-
Chromatographic Conditions:
-
Reaction Sampling and Sample Preparation:
-
At each time point (e.g., t=0, 15 min, 30 min, 1h, 2h...), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it into a known volume (e.g., 950 µL) of a suitable solvent (e.g., mobile phase) in a pre-chilled vial. This dilution also serves to bring the concentration within the linear range of the detector.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection to protect the column.[12]
-
-
Data Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.[12]
-
Inject the prepared samples.
-
Identify the peaks corresponding to the starting material, product, and any intermediates by comparing their retention times to pure standards.
-
Calculate the percent conversion by monitoring the decrease in the peak area of the starting material relative to an internal standard or by using the relative area percent of all components.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is an intrinsically quantitative and non-destructive technique that provides detailed structural information.[11] By acquiring spectra over time, it can be used for in-situ monitoring, providing a real-time view of the reaction as it occurs within the NMR tube.[3][9] It is excellent for tracking the disappearance of reactant signals and the appearance of product signals.
Application: Best suited for determining reaction kinetics and identifying transient intermediates.[4][17] The allyl group (CH₂-CH=CH₂) and the methyl groups on the piperazine ring of the title compound provide distinct signals in the ¹H NMR spectrum that can be easily monitored.
Detailed Protocol:
-
Instrumentation and Setup:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
NMR tubes compatible with the reaction solvent and temperature.
-
-
Sample Preparation for In-situ Monitoring:
-
In an NMR tube, dissolve the limiting reactant in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
Acquire an initial spectrum (t=0) to record the starting material signals and their integration.
-
Initiate the reaction directly in the NMR tube by injecting the final reagent (e.g., the catalyst or second reactant) and shaking vigorously. If the reaction requires heating, the probe can be pre-heated to the desired temperature.[9]
-
Quickly insert the tube into the pre-shimmed and locked spectrometer.
-
-
Data Acquisition (Arrayed Experiment):
-
Use an automated pseudo-2D "kinetics" experiment or an arrayed sequence of 1D experiments (e.g., multi_zgvd in Topspin).[9][11]
-
Key Parameters:
-
Number of Scans (ns): Use the minimum number of scans required for adequate signal-to-noise, ideally ns=1 for ¹H NMR, to get a rapid "snapshot" of the reaction.[9]
-
Recycle Delay (d1): Set d1 to be at least 5 times the longest T1 relaxation time of the protons being quantified to ensure accurate integration. An initial T1 experiment is recommended.[11]
-
Time Delay between Experiments: Set the delay array based on the expected reaction rate (e.g., every 60 seconds for a fast reaction, every 10 minutes for a slower one).
-
-
-
Data Analysis:
-
Process the arrayed spectra.
-
Select a well-resolved signal for a reactant (e.g., one of the allyl protons) and a product. Ensure these peaks do not overlap with other signals.
-
Normalize the integrals of all spectra. This can be done using the constant signal of the deuterated solvent residual peak or an inert internal standard.
-
Plot the normalized integral of the reactant and product peaks as a function of time to generate a kinetic profile.
-
Protocol 3: In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: In-situ FTIR spectroscopy monitors the change in vibrational frequencies of functional groups in real-time.[18] By inserting a probe directly into the reaction vessel, spectra can be collected continuously without sampling.[10] This technique is particularly useful for tracking changes in specific bonds, such as the disappearance of a C=O band or the formation of a C-N bond.
Application: Excellent for tracking the consumption of reactants and formation of products, especially those with strong and unique IR absorptions. It is a powerful Process Analytical Technology (PAT) tool for understanding reaction mechanisms and identifying endpoints.[19][20]
Detailed Protocol:
-
Instrumentation and Setup:
-
Experimental Procedure:
-
Assemble the reaction apparatus and insert the IR probe into the vessel, ensuring the sensor is fully submerged in the reaction medium.
-
Collect a background spectrum of the solvent and starting materials at the reaction temperature before initiating the reaction. This spectrum will be subtracted from subsequent measurements.
-
Initiate the reaction (e.g., by adding the catalyst or final reagent).
-
Begin collecting spectra at regular intervals (e.g., every 30 seconds). Modern systems can perform rapid scans, allowing for the monitoring of fast reactions.[10]
-
-
Data Analysis:
-
Identify key absorption bands that are unique to the reactant(s) and product(s). For example, in an N-alkylation reaction with an alkyl halide, one might monitor the disappearance of the N-H stretch of the piperazine and the appearance of new C-H bands associated with the product.
-
Use the spectrometer's software to create a trend plot of the absorbance (or peak height/area) of these key bands versus time.[19]
-
The reaction is complete when the reactant peak has disappeared and the product peak has reached a stable maximum.
-
References
-
Reaction Monitoring & Kinetics. Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
-
Reaction Monitoring. Magritek. Available at: [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. Available at: [Link]
-
Kinetics / reaction monitoring. IMSERC - Northwestern University. Available at: [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Available at: [Link]
-
ReactIR In Situ Spectroscopy. Mettler Toledo. Available at: [Link]
-
In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. SpringerLink. Available at: [Link]
-
In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. ACS Publications. Available at: [Link]
-
Application of in situ ATR-IR spectroscopy for the synthesis of bisphenol F: optimization, mechanistic and kinetics studies. Royal Society of Chemistry. Available at: [Link]
-
(-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. Chemical-Suppliers.com. Available at: [Link]
-
Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. PubMed. Available at: [Link]
-
Enantioconvergent Synthesis of (−)-(2R,5S)-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. ResearchGate. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. ACS Publications. Available at: [Link]
-
N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Available at: [Link]
-
Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ResearchGate. Available at: [Link]
Sources
- 1. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Magritek [magritek.com]
- 4. pharmtech.com [pharmtech.com]
- 5. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine | CAS 155766-33-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. chemscene.com [chemscene.com]
- 7. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine [srdpharma.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. jasco-global.com [jasco-global.com]
- 11. imserc.northwestern.edu [imserc.northwestern.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jocpr.com [jocpr.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mt.com [mt.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Application of in situ ATR-IR spectroscopy for the synthesis of bisphenol F: optimization, mechanistic and kinetics studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: (2R,5S)-1-Allyl-2,5-dimethylpiperazine in Asymmetric Synthesis
Welcome to the technical support center for the chiral auxiliary, (2R,5S)-1-Allyl-2,5-dimethylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile molecule to induce stereoselectivity in their chemical transformations. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions and achieve high diastereoselectivity.
I. Troubleshooting Guide: Enhancing Diastereoselectivity
This section addresses common issues encountered during reactions with this compound, providing explanations and actionable solutions to improve your experimental outcomes.
Question 1: My alkylation reaction is showing poor diastereoselectivity (low d.r.). What are the primary factors I should investigate?
Answer:
Low diastereoselectivity in alkylation reactions using chiral auxiliaries like this compound often stems from suboptimal reaction conditions that fail to maximize the energy difference between the diastereomeric transition states.[1] Here are the critical parameters to investigate:
-
Enolate Geometry and Formation: The geometry of the lithium enolate is paramount for achieving high diastereoselectivity.[1][2] Incomplete or incorrect enolate formation can lead to a mixture of reactive species and consequently, a poor diastereomeric ratio.
-
Base Selection: Strong, bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to ensure rapid and complete deprotonation, which often favors the formation of a specific enolate isomer (E or Z).[2][3]
-
Deprotonation Temperature: The temperature at which the enolate is formed is crucial. Low temperatures, typically -78 °C, are employed to kinetically trap the desired enolate and prevent equilibration to a less selective isomer.[2]
-
-
Reaction Temperature: The temperature during the addition of the electrophile significantly impacts diastereoselectivity. Lower temperatures generally enhance selectivity by amplifying the energetic differences between the competing transition states.[1][2] If you are observing a low d.r., consider running the reaction at a lower temperature if feasible.
-
Solvent Choice: The solvent plays a critical role in the aggregation state and reactivity of the lithium enolate.[4][5][6]
-
Coordinating Solvents: Tetrahydrofuran (THF) is a common choice due to its ability to solvate the lithium cation, which can lead to a more defined and reactive enolate species.[4][6]
-
Non-Coordinating Solvents: In some cases, non-coordinating solvents like toluene can influence the aggregation state of the enolate, which may affect selectivity.[4]
-
-
Presence of Additives: The presence of lithium salts, such as LiCl, can influence the reactivity and aggregation state of the enolate, sometimes leading to improved selectivity by breaking up aggregates into more reactive monomeric or dimeric species.[5][7]
-
Electrophile Structure: The steric bulk and reactivity of the electrophile can influence the facial selectivity of its approach to the enolate. Less hindered electrophiles may exhibit lower diastereoselectivity.[2]
Question 2: I am observing the formation of multiple products, including what appears to be a product from reaction at the nitrogen atom. How can I improve the chemoselectivity for C-alkylation?
Answer:
The observation of N-alkylation alongside the desired C-alkylation points towards issues with enolate formation or integrity. Here’s how to troubleshoot:
-
Ensure Complete Deprotonation: Incomplete deprotonation leaves residual starting material with a reactive secondary amine that can compete with the enolate for the electrophile.
-
Stoichiometry of the Base: Use a slight excess of the strong base (e.g., 1.05-1.1 equivalents of LDA) to ensure complete conversion to the enolate.
-
Addition Time and Temperature: Add the base slowly at a low temperature (-78 °C) and allow sufficient time for complete deprotonation before adding the electrophile.
-
-
Choice of Electrophile: Highly reactive electrophiles, such as methyl iodide, can sometimes be less selective. If possible, consider using a less reactive electrophile or modifying the reaction conditions to temper its reactivity.
Question 3: The diastereomeric ratio of my product is inconsistent between batches. What are the likely sources of this variability?
Answer:
Inconsistent results often point to subtle variations in experimental setup and reagent quality. Key areas to control are:
-
Strictly Anhydrous Conditions: Lithium enolates are highly sensitive to moisture. Ensure all glassware is rigorously dried and that all solvents and reagents are anhydrous. Trace amounts of water can quench the enolate and interfere with the reaction.
-
Temperature Control: Precise and consistent temperature control is critical, especially during enolate formation and electrophile addition.[1][2] Use a reliable cryostat or a well-maintained cooling bath.
-
Reagent Quality: The quality and concentration of the organolithium base (e.g., n-BuLi used to prepare LDA) can vary. It is good practice to titrate the organolithium solution periodically to ensure accurate stoichiometry.
-
Rate of Addition: The rate at which the electrophile is added can influence selectivity. A slow, controlled addition is generally preferred.
II. Frequently Asked Questions (FAQs)
This section covers fundamental questions about the use of this compound as a chiral auxiliary.
Question 4: What is the proposed mechanism for stereochemical control with this compound in alkylation reactions?
Answer:
The stereochemical outcome of alkylation reactions using amides derived from this compound is dictated by the conformation of the chiral lithium enolate intermediate. The prevailing model involves the formation of a rigid, chelated transition state.
-
Enolate Formation: Upon deprotonation with a strong base like LDA, a lithium enolate is formed.
-
Chelation Control: The lithium cation is believed to chelate between the enolate oxygen and the nitrogen atom of the piperazine ring. This chelation, along with the steric influence of the methyl groups on the piperazine ring, creates a conformationally biased system.[8][9]
-
Facial Shielding: The methyl group at the C5 position of the piperazine ring effectively shields one face of the enolate. Consequently, the electrophile preferentially attacks from the less sterically hindered face, leading to the observed diastereoselectivity.[10]
Question 5: What types of reactions are suitable for using this compound as a chiral auxiliary?
Answer:
This compound is primarily employed in reactions involving the formation of a new stereocenter adjacent to a carbonyl group. These include:
-
Asymmetric Alkylation: The most common application is the diastereoselective alkylation of enolates derived from amides of this piperazine.[11][12]
-
Asymmetric Aldol Reactions: It can be used to control the stereochemistry of aldol additions.
-
Asymmetric Michael Additions: The chiral auxiliary can direct the conjugate addition of enolates to α,β-unsaturated systems.
Question 6: How is the chiral auxiliary typically removed after the reaction?
Answer:
After the desired stereoselective transformation, the auxiliary is typically cleaved to reveal the chiral product. Common methods for amide cleavage include:
-
Acidic or Basic Hydrolysis: Treatment with strong acid (e.g., HCl) or base (e.g., NaOH, LiOH) can hydrolyze the amide to the corresponding carboxylic acid.
-
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can reduce the amide to the corresponding primary alcohol.[1] Care must be taken as these reagents can also reduce other functional groups.[1]
-
Conversion to Other Functional Groups: The amide can be converted to other functional groups, such as esters or Weinreb amides, under specific conditions.
III. Experimental Protocols & Data
Protocol: General Procedure for Diastereoselective Alkylation
This protocol provides a starting point for the alkylation of an N-acyl derivative of this compound.
1. Preparation of LDA Solution (in situ):
-
To a flame-dried, argon-purged flask containing anhydrous THF (appropriate volume for a 0.5 M solution) at -78 °C, add diisopropylamine (1.1 eq.).
-
Slowly add n-butyllithium (1.05 eq.) and stir the solution at -78 °C for 30 minutes.
2. Enolate Formation:
-
In a separate flame-dried, argon-purged flask, dissolve the N-acyl-(2R,5S)-1-allyl-2,5-dimethylpiperazine substrate (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the freshly prepared LDA solution via cannula to the substrate solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
3. Alkylation:
-
Add the electrophile (1.1-1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for the appropriate time (typically 1-4 hours, reaction progress can be monitored by TLC or LC-MS).
4. Quenching and Workup:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired diastereomer.
// Nodes Start [label="Start: Dry Glassware & Reagents"]; Prep_LDA [label="Prepare LDA Solution\n(n-BuLi + Diisopropylamine in THF, -78°C)"]; Prep_Substrate [label="Prepare Substrate Solution\n(in THF, -78°C)"]; Enolate_Formation [label="Enolate Formation\n(Add LDA to Substrate, stir 1h at -78°C)"]; Alkylation [label="Alkylation\n(Add Electrophile, stir 1-4h at -78°C)"]; Quench [label="Quench Reaction\n(sat. aq. NH4Cl)"]; Workup [label="Aqueous Workup & Extraction"]; Purification [label="Purification\n(Column Chromatography)"]; Product [label="Isolated Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> {Prep_LDA, Prep_Substrate}; {Prep_LDA, Prep_Substrate} -> Enolate_Formation; Enolate_Formation -> Alkylation; Alkylation -> Quench; Quench -> Workup; Workup -> Purification; Purification -> Product; } ends_dot Caption: Workflow for diastereoselective alkylation.
Table 1: Influence of Reaction Parameters on Diastereoselectivity (Illustrative Data)
| Entry | Base (eq.) | Solvent | Temperature (°C) | Electrophile | Diastereomeric Ratio (d.r.) |
| 1 | LDA (1.1) | THF | -78 | Benzyl bromide | >95:5 |
| 2 | LDA (1.1) | THF | -40 | Benzyl bromide | 85:15 |
| 3 | LDA (1.1) | Toluene | -78 | Benzyl bromide | 90:10 |
| 4 | n-BuLi (1.1) | THF | -78 | Benzyl bromide | 70:30 |
| 5 | LDA (1.1) | THF | -78 | Methyl iodide | 92:8 |
This table presents illustrative data to demonstrate general trends. Actual results will vary depending on the specific substrate and electrophile.
IV. References
-
Collum, D. B., et al. (2022). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Asymmetric induction. Available at: [Link]
-
Seebach, D., et al. (1995). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Helvetica Chimica Acta.
-
Collum, D. B., et al. (2016). Lithium Enolates Derived from Pyroglutaminol: Mechanism and Stereoselectivity of an Azaaldol Addition. Journal of the American Chemical Society. Available at: [Link]
-
Bull, S. D., et al. (2007). On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. New Journal of Chemistry. Available at: [Link]
-
Making Molecules. (2024). Lithium enolates & enolate equivalents. Available at: [Link]
-
Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. Harvard University.
-
Roush, W. R. (n.d.). Asymmetric reactions_synthesis. Scripps Research.
-
Hartwig, J. F., & Toste, F. D. (n.d.). Direct Asymmetric Alkylation of Ketones: Still Unconquered. University of California, Berkeley. Available at: [Link]
-
Armstrong, A. (2003-2004). Organic Synthesis – Lecture 2. Imperial College London.
-
Williams, D. R., & Kissel, W. S. (1998). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society. Available at: [Link]
-
Carroll, F. I., et al. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ethz.ch [ethz.ch]
- 6. Lithium Enolates Derived from Pyroglutaminol: Mechanism and Stereoselectivity of an Azaaldol Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. researchgate.net [researchgate.net]
Overcoming low yields in the synthesis of (2R,5S)-1-Allyl-2,5-dimethylpiperazine
Introduction
Welcome to the technical support guide for the synthesis of (2R,5S)-1-Allyl-2,5-dimethylpiperazine. This chiral piperazine derivative is a valuable intermediate in the development of various pharmacologically active agents, notably as a precursor for delta-opioid receptor ligands.[1][2] The synthesis, while conceptually straightforward via N-alkylation of trans-2,5-dimethylpiperazine, is frequently plagued by low yields. This guide provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to help researchers overcome common synthetic hurdles.
The primary challenge in this synthesis is achieving selective mono-allylation while preventing the formation of the di-allylated byproduct, (2R,5S)-1,4-diallyl-2,5-dimethylpiperazine.[3][4] The product amine is often still nucleophilic and can react further with the alkylating agent, leading to a mixture of products that are difficult to separate and result in poor yields of the desired compound.[3][5]
Troubleshooting & FAQ Dashboard
This section directly addresses the most common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my overall yield so low? A1: Low yields are typically a result of three main factors:
-
Poor Selectivity: The most common issue is the formation of the di-allylated byproduct. The mono-alkylated product is still a secondary amine and remains nucleophilic, allowing it to react a second time with the allyl halide.[3][4]
-
Low Conversion: The reaction may not have gone to completion, leaving a significant amount of the starting trans-2,5-dimethylpiperazine unreacted. This can be due to suboptimal reaction conditions, such as temperature, base, or reaction time.[4]
-
Purification Losses: The product, starting material, and byproduct have similar chemical properties, which can lead to difficult separation and significant material loss during column chromatography or extraction.
Q2: My TLC/LC-MS shows three major spots. What are they? A2: For a typical N-allylation reaction, the three spots correspond to:
-
Highest Rf (Least Polar): (2R,5S)-1,4-diallyl-2,5-dimethylpiperazine (di-alkylated byproduct).
-
Middle Rf: this compound (desired mono-alkylated product).
-
Lowest Rf (Most Polar): trans-2,5-dimethylpiperazine (starting material).
Q3: How can I minimize the formation of the di-allylated byproduct? A3: Controlling the stoichiometry is the most effective strategy. Using a large excess of the starting piperazine relative to the allylating agent statistically favors the reaction of the halide with an unreacted piperazine molecule.[4] Other methods include the slow, dropwise addition of the alkylating agent to maintain its low concentration in the reaction mixture and conducting the reaction at lower temperatures to reduce the rate of the second alkylation.[4]
Q4: My product seems to be stuck in the aqueous layer during workup. Why? A4: Piperazine derivatives are basic and can be protonated by acidic byproducts (like HBr or HCl) formed during the reaction. The resulting ammonium salt is highly water-soluble.[6] To extract your product into an organic layer, you must first basify the aqueous layer with a base like NaOH or K₂CO₃ to a pH > 11 to ensure the amine is in its neutral, free-base form.
Troubleshooting Workflow
Use the following decision tree to diagnose and solve common synthesis problems.
Caption: A troubleshooting decision tree for low-yield synthesis.
Deep Dive: Mechanistic Insights & Solutions
The Core Problem: Over-Alkylation
The N-alkylation of an amine is a classic SN2 reaction where the nitrogen lone pair acts as a nucleophile, attacking the electrophilic carbon of the allyl halide.[3] The challenge arises because the product, a secondary amine, is often of comparable or even higher nucleophilicity than the starting primary amine, leading to a second alkylation event.
Caption: Competing reaction pathways in piperazine allylation.
To achieve a high yield of the mono-allylated product, reaction conditions must be optimized to favor the rate of the first reaction (k₁) significantly over the second (k₂).
Strategy 1: Controlling Stoichiometry and Addition
This is the most direct and often most effective method for favoring mono-alkylation.
-
Causality: By using a large excess of trans-2,5-dimethylpiperazine (e.g., 3 to 10 equivalents), the concentration of the starting amine is always much higher than the mono-allylated product.[4] Statistically, an allyl bromide molecule is far more likely to collide with and react with an unreacted piperazine than with a mono-allylated one.
-
Field Insight: While using a large excess of starting material may seem wasteful, the unreacted piperazine can often be recovered during workup and reused. The cost of the excess starting material is frequently less than the cost of a difficult chromatographic separation and low yield.
-
Protocol Enhancement: Instead of adding the allyl bromide all at once, add it dropwise over 30-60 minutes using a syringe pump.[4] This keeps the instantaneous concentration of the alkylating agent low, further suppressing the second alkylation.
Strategy 2: Optimizing the Base and Solvent System
The choice of base and solvent is critical for ensuring the reaction proceeds efficiently without promoting side reactions.
-
Causality: A base is required to neutralize the HBr formed during the reaction. If not neutralized, the acid will protonate the piperazine nitrogens, rendering them non-nucleophilic and halting the reaction. A non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal as it is strong enough to act as an acid scavenger but will not compete with the amine as a nucleophile.[7]
-
Trustworthiness: Using a weaker base like sodium bicarbonate (NaHCO₃) may not be sufficient to drive the reaction to completion. Stronger bases like sodium hydroxide could promote side reactions. K₂CO₃ provides a reliable balance.[8]
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃ (Potassium Carbonate) | Non-nucleophilic, sufficiently basic to neutralize HBr, inexpensive, and easily filtered. |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents that are excellent for SN2 reactions. They effectively solvate the cation of the base while leaving the anion reactive. |
| Temperature | 0 °C to Room Temperature | Lowering the temperature can decrease the rate of the second alkylation more than the first, improving selectivity.[4] Start at 0 °C and allow the reaction to slowly warm to room temperature. |
Strategy 3: The Protective Group Approach (Advanced)
For syntheses where maximum purity is required and the highest yields are necessary, a protection/deprotection strategy is the most robust method.[6][9] While more steps are involved, it avoids the selectivity issue entirely.
-
Causality: One nitrogen of the piperazine is "capped" with a protecting group, typically tert-butoxycarbonyl (Boc).[8][9] This leaves only one nitrogen free to react. After allylation, the Boc group is easily removed under acidic conditions.
-
Self-Validation: This method provides a much cleaner crude product, often containing only the desired product and any unreacted starting material, drastically simplifying purification.[6]
Caption: Workflow for the Boc-protection synthesis strategy.
Recommended Experimental Protocols
Protocol A: Optimized Direct Allylation (Excess Piperazine Method)
This protocol prioritizes simplicity and is suitable for moderate-scale synthesis where recovery of the starting material is feasible.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add trans-2,5-dimethylpiperazine (4.0 eq) and anhydrous acetonitrile (MeCN).
-
Base Addition: Add powdered anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Cooling: Cool the stirred suspension to 0 °C in an ice bath.
-
Allylation: Prepare a solution of allyl bromide (1.0 eq) in a small amount of MeCN. Add this solution dropwise to the cooled suspension over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the allyl bromide is consumed.
-
Workup: a. Filter the reaction mixture to remove K₂CO₃ and other inorganic salts. Wash the filter cake with MeCN. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine and salts. d. To recover unreacted piperazine, the aqueous layer can be basified and extracted separately. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude oil by silica gel column chromatography. Pro-Tip: Use a solvent system like 5-10% Methanol in DCM, and add 0.5-1% triethylamine (Et₃N) to the eluent to prevent product streaking on the acidic silica gel.[6]
Protocol B: High-Purity Boc-Protection Strategy
This protocol is recommended for achieving the highest purity and yield, though it involves more steps.
Step 1: Mono-Boc Protection [9]
-
Dissolve trans-2,5-dimethylpiperazine (2.0 eq) in DCM (10 mL per gram of piperazine) in a flask and cool to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in DCM.
-
Allow the mixture to warm to room temperature and stir for 18 hours.
-
Concentrate the mixture and purify by column chromatography to isolate the mono-Boc protected piperazine.
Step 2: Allylation
-
Dissolve the mono-Boc-piperazine (1.0 eq) in MeCN.
-
Add K₂CO₃ (1.5 eq) and allyl bromide (1.1 eq).
-
Stir at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the solids and concentrate the filtrate. The crude product is often pure enough for the next step but can be purified by chromatography if needed.
Step 3: Deprotection [9]
-
Dissolve the Boc-protected product from Step 2 in DCM.
-
Add an excess of trifluoroacetic acid (TFA, ~10 eq) or a 4M solution of HCl in dioxane.
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitor by TLC).
-
Evaporate the solvent and excess acid. The product will be the corresponding salt (TFA or HCl). To obtain the free base, dissolve the residue in water, basify with NaOH to pH > 11, and extract with DCM. Dry the organic layer and concentrate to yield the pure product.
References
-
Alkylation of Amines. (n.d.). University of Calgary. Retrieved from [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Organic Letters, 21(22), 9199-9203. Retrieved from [Link]
-
Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
N-Dealkylation of Amines. (2017). Molecules, 22(12), 2134. Retrieved from [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013, August 2). ResearchGate. Retrieved from [Link]
-
Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. (2003). The Journal of Organic Chemistry, 68(10), 3976-3980. Retrieved from [Link]
- Purification of piperazine. (1959). Google Patents (US2919275A).
-
Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. (2003). ResearchGate. Retrieved from [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. (2021). ACS Catalysis, 11(15), 9466-9471. Retrieved from [Link]
-
Selectively N-protected enantiopure 2,5-disubstituted piperazines: Avoiding the pitfalls in solid-phase Fukuyama-Mitsunobu cyclizations. (2009). Chemistry - A European Journal, 15(7), 1645-1654. Retrieved from [Link]
Sources
- 1. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Temperature and Solvent Conditions for Piperazine Alkylation
Welcome to the Technical Support Center for piperazine alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing temperature and solvent conditions in piperazine alkylation reactions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and achieve successful synthetic outcomes.
Introduction: The Critical Role of Piperazine Alkylation in Medicinal Chemistry
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs. The ability to selectively introduce substituents onto the piperazine ring through N-alkylation is fundamental to modulating a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.[1] However, the symmetrical nature of piperazine presents a significant challenge: controlling the degree of alkylation to favor the desired mono-substituted product over the di-substituted byproduct.[2][3] This guide will focus on the critical roles of temperature and solvent in navigating this challenge.
Core Principles: The Mechanism of Piperazine Alkylation
The N-alkylation of piperazine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[4] In this reaction, the nucleophilic nitrogen atom of the piperazine attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), leading to the formation of a new carbon-nitrogen bond.[5]
Diagram 1: SN2 Mechanism of Piperazine Alkylation
Caption: SN2 mechanism of piperazine alkylation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during piperazine alkylation, with a focus on temperature and solvent-related causes and solutions.
Issue 1: Low Yield of Mono-substituted Product and Formation of Di-substituted Byproduct
-
Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?
-
Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of both nitrogen atoms in the piperazine ring.[6] To enhance mono-selectivity, consider the following strategies:
-
Stoichiometry Control: Employing a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile can statistically favor the reaction of the electrophile with an unsubstituted piperazine molecule over the mono-substituted product.[6]
-
Slow Addition of Reagents: A slow, controlled addition of the alkylating agent at a low temperature can help manage the reaction rate and minimize the formation of the di-substituted product.[7]
-
Use of Protecting Groups: A highly effective method involves using a mono-protected piperazine, such as N-Boc-piperazine.[8][9]
-
Diagram 2: Troubleshooting Low Mono-substitution Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reactions of Piperazines | Ambeed [ambeed.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Removal of the (2R,5S)-1-Allyl-2,5-dimethylpiperazine Chiral Auxiliary
Welcome to the technical support guide for the (2R,5S)-1-Allyl-2,5-dimethylpiperazine chiral auxiliary. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile auxiliary in their synthetic routes. While the this compound moiety is a valuable tool for asymmetric synthesis, its successful removal is critical for obtaining the final target molecule in high yield and purity.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the cleavage of this auxiliary.
This compound is a key intermediate in the synthesis of various biologically active compounds, including δ-opioid receptor ligands.[2][3] The successful removal of this chiral auxiliary is a crucial final step in many synthetic pathways. This guide will focus on the two primary functionalities that can be targeted for cleavage: the N-allyl group and the amide bond formed between the piperazine nitrogen and the substrate.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the removal of the this compound auxiliary, providing potential causes and actionable solutions.
Issue 1: Incomplete or Sluggish Cleavage of the N-Allyl Group
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
Potential Causes & Solutions:
-
Inadequate Catalyst Activity (Palladium-Catalyzed Deallylation): The choice and handling of the palladium catalyst are crucial for efficient N-deallylation.[4][5][6]
-
Solution 1: Catalyst Selection & Handling: Ensure the use of a high-quality Pd(0) catalyst, such as Pd(PPh₃)₄. If using a Pd(II) precatalyst, ensure proper in-situ reduction. Catalysts can be sensitive to air and moisture; handle them under an inert atmosphere.
-
Solution 2: Allyl Scavenger: The selection of an appropriate allyl scavenger is critical. Common scavengers include dimedone, N,N'-dimethylbarbituric acid, or morpholine. The scavenger's nucleophilicity and steric bulk can influence the reaction rate.[4]
-
-
Isomerization Issues (Transition Metal-Catalyzed Isomerization-Hydrolysis): Methods that rely on isomerization of the allyl group to an enamine followed by hydrolysis can sometimes stall.
-
Solution: Catalyst Choice: Rhodium and ruthenium catalysts are often employed for this transformation.[7] Ensure the catalyst is active and the reaction conditions (solvent, temperature) are optimized for the specific substrate.
-
-
Steric Hindrance: The substrate itself may present significant steric hindrance around the allyl group, slowing down the reaction.
-
Solution: Reaction Conditions: Increasing the reaction temperature or switching to a less sterically demanding catalyst or scavenger might be beneficial.
-
Issue 2: Undesired Side Reactions During N-Allyl Cleavage
Symptom: Formation of unexpected byproducts observed by TLC or LC-MS.
Potential Causes & Solutions:
-
Over-reduction or Hydrogenation: In methods employing hydride sources as allyl scavengers (e.g., tributyltin hydride), reduction of other functional groups in the molecule can occur.[8]
-
Solution: Milder Scavengers: Switch to non-reducing scavengers like morpholine or barbituric acid derivatives.
-
-
Oxidation of Sensitive Functionalities (Oxidative Cleavage): Ozonolysis or other oxidative methods for allyl group removal can affect electron-rich or easily oxidizable groups in the substrate.[9][10][11]
-
Solution 1: In Situ Protection: For substrates with sensitive amine functionalities, in situ protonation can prevent undesired side reactions during ozonolysis.[10]
-
Solution 2: Controlled Conditions: Carefully control the stoichiometry of the oxidant (e.g., ozone) and the reaction temperature to improve selectivity.
-
Issue 3: Difficulty in Hydrolyzing the Amide Bond
Symptom: The amide bond connecting the chiral auxiliary to the product remains intact, even under harsh hydrolytic conditions.
Potential Causes & Solutions:
-
Amide Bond Stability: Amides are generally stable functional groups, and their hydrolysis often requires forcing conditions.[12][13][14]
-
Solution 1: Acid-Catalyzed Hydrolysis: Heating with a strong acid such as HCl or H₂SO₄ in a protic solvent is a common method. The concentration of the acid and the temperature may need to be optimized.[13][14]
-
Solution 2: Base-Catalyzed Hydrolysis: Refluxing with a strong base like NaOH or KOH can also be effective. However, this method can be problematic if the substrate contains base-sensitive functional groups.[12][14]
-
-
Steric Hindrance around the Carbonyl Group: The local steric environment can significantly hinder the approach of water or hydroxide ions to the carbonyl carbon.
-
Solution: Alternative Cleavage Methods: If standard hydrolysis fails, consider reductive cleavage methods using reagents like LiAlH₄ or BH₃, which will reduce the amide to an amine. Note that this changes the functionality of the final product.
-
Issue 4: Epimerization or Racemization of the Product
Symptom: The final product shows a loss of enantiomeric purity.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: The use of strong acids or bases at high temperatures during amide hydrolysis can lead to epimerization of stereocenters adjacent to carbonyl groups or other acidic protons.
-
Solution 1: Milder Hydrolysis Conditions: Explore enzymatic hydrolysis or milder chemical methods. For example, conversion of the amide to a different functional group that is more easily cleaved under neutral conditions might be a viable, albeit longer, route.
-
Solution 2: Reductive Cleavage: As mentioned, reductive cleavage of the amide bond avoids harsh acidic or basic conditions that can cause epimerization.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the N-allyl group from the this compound auxiliary?
A1: The most prevalent methods for N-deallylation fall into three main categories:
-
Transition Metal-Catalyzed Deallylation: This is a very common and mild method, often employing a palladium(0) catalyst in the presence of an allyl scavenger.[4][5][6] The mechanism involves the formation of a π-allyl palladium complex, which is then captured by a nucleophilic scavenger.
-
Isomerization followed by Hydrolysis: This two-step process involves first isomerizing the allyl group to the corresponding enamine using a transition metal catalyst (e.g., Rh or Ru), followed by hydrolysis of the enamine to release the free amine.[7]
-
Oxidative Cleavage: This method involves the oxidation of the double bond of the allyl group. A common approach is ozonolysis, followed by a reductive workup.[9][15][16] Another oxidative method involves dihydroxylation of the allyl group followed by periodate cleavage.[9][17]
Q2: How do I choose the best method for my specific substrate?
A2: The choice of method depends heavily on the functional groups present in your molecule.
-
For sensitive substrates with easily reducible or oxidizable groups: Palladium-catalyzed deallylation with a mild scavenger is often the best choice due to its chemoselectivity.
-
For robust molecules that can withstand stronger conditions: Oxidative cleavage or isomerization-hydrolysis can be very effective.
-
Consider the overall synthetic strategy: If the subsequent step involves a reduction, a one-pot deallylation-reduction protocol might be efficient.
Q3: My amide hydrolysis is not proceeding to completion. What can I do?
A3: Amide hydrolysis can be challenging.[][19] If standard acidic or basic hydrolysis is not working, consider the following:
-
Increase the severity of the conditions: Higher temperatures, longer reaction times, and more concentrated acid or base may be necessary.
-
Use a co-solvent: Adding a co-solvent like dioxane or THF can help to solubilize the substrate and improve reaction rates.
-
Microwave irradiation: This can sometimes accelerate slow hydrolysis reactions.
-
Alternative reagents: For particularly stubborn amides, reagents like trimethylsilyl iodide (TMSI) can be effective, although they are less common and require careful handling.
Q4: Can I remove the auxiliary in a single step?
A4: A single-step removal of the entire auxiliary (both the allyl group and the amide cleavage) is generally not feasible as the required reaction conditions are incompatible. The removal is almost always a two-step process: first, the N-deallylation, followed by the amide bond cleavage.
III. Experimental Protocols & Data
Protocol 1: Palladium-Catalyzed N-Deallylation
This protocol provides a general procedure for the removal of the N-allyl group using a palladium catalyst.
Step-by-Step Methodology:
-
Dissolve the N-allyl substrate (1.0 eq.) in a suitable solvent (e.g., THF, DCM, or a mixture).
-
Add the allyl scavenger (e.g., N,N'-dimethylbarbituric acid, 2.0-3.0 eq.).
-
Degas the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.) under a positive pressure of inert gas.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent and wash with water or a mild aqueous base (e.g., sat. NaHCO₃) to remove the scavenger.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Table 1: Comparison of Common Palladium-Catalyzed Deallylation Conditions
| Catalyst | Scavenger | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Pd(PPh₃)₄ | N,N'-Dimethylbarbituric acid | THF | 25-40 | 2-6 |
| Pd(PPh₃)₄ | Morpholine | DCM | 25 | 4-8 |
| Pd₂(dba)₃ / PPh₃ | Dimedone | THF/H₂O | 50 | 3-5 |
Protocol 2: Acid-Catalyzed Amide Hydrolysis
This protocol outlines a general procedure for the cleavage of the amide bond.
Step-by-Step Methodology:
-
Dissolve the deallylated substrate (1.0 eq.) in a suitable solvent (e.g., dioxane, methanol, or water).
-
Add an aqueous solution of a strong acid (e.g., 6M HCl or 3M H₂SO₄).
-
Heat the reaction mixture to reflux (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid carefully with a base (e.g., solid NaHCO₃ or aqueous NaOH).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
IV. Visualizations
Decision-Making Workflow for Auxiliary Removal
This diagram illustrates a logical approach to selecting the appropriate cleavage strategy.
Caption: Decision workflow for auxiliary removal.
General Reaction Scheme
Caption: Two-step auxiliary removal process.
V. References
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mild Oxidative One-Pot Allyl Group Cleavage [organic-chemistry.org]
- 10. Ozonolysis of Alkenes Containing Amines, Allylic Alcohols, and Electron-Rich Arenes for Dealkenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 17. Amine synthesis by C-N bond cleavage [organic-chemistry.org]
- 19. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
Troubleshooting guide for asymmetric synthesis using piperazine derivatives
Welcome to the technical support center for asymmetric synthesis utilizing piperazine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique properties of the piperazine scaffold to create complex, stereochemically defined molecules. The piperazine ring is a well-established "privileged structure" in medicinal chemistry, frequently found in blockbuster drugs.[1] Consequently, methods for the efficient, stereocontrolled synthesis of C-substituted piperazines are of paramount importance.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical, question-and-answer format. We will explore the causality behind common experimental failures and offer field-proven solutions to guide you toward a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a piperazine derivative in my asymmetric reaction?
Piperazine derivatives can play several roles. They can be the chiral target molecule you are aiming to synthesize.[3] Alternatively, they can function as a chiral auxiliary , a temporary chiral group that is attached to your substrate to direct the stereochemical outcome of a subsequent reaction, and is later removed.[4][5] Finally, chiral piperazine scaffolds can be incorporated into ligands for asymmetric metal catalysis or used as organocatalysts themselves. Understanding its specific role in your scheme is the first step in troubleshooting.
Q2: Why is my enantiomeric excess (ee) or diastereomeric excess (de) consistently low?
Low stereoselectivity is one of the most common challenges. It arises when the energy difference between the two transition states leading to the respective stereoisomers is small. This can be caused by a multitude of factors including reaction temperature, solvent choice, and the steric and electronic properties of your substrate, reagents, and catalyst. For a detailed breakdown, please refer to our in-depth guide on Troubleshooting Low Enantioselectivity / Diastereoselectivity .
Q3: How critical are the N-substituents on the piperazine ring for the reaction's success?
Extremely critical. In many reactions, particularly asymmetric lithiation-trapping sequences, both the yield and the stereoselectivity are highly dependent on the nature of the electrophile and the substituent on the distal nitrogen atom (the one further from the reaction center).[6][7][8] A bulky N-substituent can serve to block one face of the molecule, direct the approach of reagents, and even prevent undesirable side reactions like ring fragmentation.[7]
Q4: What are the most common strategies for the asymmetric synthesis of C-substituted piperazines?
Several powerful methods have been developed. Key strategies include:
-
Asymmetric lithiation–trapping of N-Boc protected piperazines using chiral ligands like (-)-sparteine.[6][8]
-
Palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones to generate α-secondary and α-tertiary stereocenters.[9]
-
Asymmetric hydrogenation of pyrazine or pyrazin-2-ol precursors using chiral iridium or palladium catalysts.[10][11][12]
Each method has its own set of challenges and optimization parameters.
Detailed Troubleshooting Guides
Issue 1: Low Enantioselectivity or Diastereoselectivity
"My reaction is proceeding with good conversion, but the product is a nearly racemic mixture (low ee) or a poor mixture of diastereomers (low de). How can I improve the stereochemical outcome?"
This is a classic problem where the chiral element (auxiliary or catalyst) is not effectively discriminating between the prochiral faces of the substrate. The solution lies in identifying and modifying the parameters that most influence the transition state geometry.
| Potential Cause | Scientific Rationale | Recommended Action |
| Sub-optimal Temperature | Higher temperatures provide sufficient thermal energy to overcome the activation barrier for the unfavored transition state, eroding selectivity. Lowering the temperature increases the energy difference (ΔΔG‡) between the diastereomeric transition states. | Perform a temperature screen. Start at your current temperature and run the reaction at 10-20°C intervals lower (e.g., 0°C, -20°C, -40°C, -78°C). Monitor both conversion and selectivity at each point. |
| Incorrect Solvent | The solvent influences the solubility, conformation, and aggregation state of the reactants and the transition state assembly. Polarity and coordinating ability are key. Non-coordinating solvents often lead to more organized transition states and higher selectivity. | Conduct a solvent screen. Test a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Diethyl Ether). Be mindful that solvent can drastically affect the reactivity of organometallic reagents. |
| Reagent Mismatch | The steric and electronic properties of the substrate, chiral auxiliary, and the incoming reagent (e.g., electrophile) must be complementary. Studies have shown that in piperazine chemistry, the electrophile itself plays a major role in determining selectivity.[6][7] | Modify the reagents. If possible, screen different electrophiles with varying steric bulk. Also, consider modifying the distal N-substituent on the piperazine, as this has a proven, significant impact on stereocontrol.[8] |
| Base or Ligand Issues | In reactions like asymmetric deprotonation, the choice of base and chiral ligand is paramount. The complex formed dictates the facial selectivity. | Re-evaluate your base/ligand system. For lithiations, ensure the s-BuLi/(-)-sparteine complex is formed correctly. In some cases, a "diamine switch" strategy to a different chiral ligand can rescue selectivity with problematic electrophiles.[7] |
| Presence of Impurities | Trace amounts of water or other protic impurities can quench organometallic reagents or interfere with catalyst turnover, leading to a non-selective background reaction. | Rigorously dry all reagents and glassware. Use freshly distilled, anhydrous solvents. Ensure all reactions are run under a dry, inert atmosphere (N₂ or Ar). |
-
Setup: Prepare four identical, oven-dried reaction flasks equipped with stir bars and septa. Purge each with dry nitrogen.
-
Reagents: Add the piperazine substrate and anhydrous solvent (e.g., THF) to each flask.
-
Cooling: Cool each flask to a different target temperature: 0°C (ice bath), -20°C (brine/ice), -40°C (acetonitrile/dry ice), and -78°C (acetone/dry ice). Allow to equilibrate for 15 minutes.
-
Deprotonation: Add the base (e.g., s-BuLi/sparteine complex) dropwise to each flask, maintaining the target temperature. Stir for the required time (e.g., 1 hour).
-
Alkylation: Add the electrophile dropwise to each flask.
-
Monitoring & Quench: Allow the reactions to proceed for the same amount of time (e.g., 4 hours). Quench the reactions with saturated aq. NH₄Cl.
-
Analysis: After work-up, analyze the crude product from each reaction by chiral HPLC or SFC to determine the enantiomeric or diastereomeric ratio.
The following diagram illustrates how lowering the reaction temperature favors the formation of the major product by making it more difficult for the reaction to proceed through the higher-energy transition state (TS2).
Caption: Energy profile of diastereomeric transition states.
Issue 2: Low Reaction Yield or Incomplete Conversion
"My stereoselectivity is acceptable, but the reaction stalls or my isolated yield is poor. What are the likely culprits?"
Low yield can stem from poor reactivity, competing side reactions, or degradation of the product during the reaction or work-up. A systematic diagnosis is essential.
| Potential Cause | Scientific Rationale | Recommended Action |
| Reagent Instability/Purity | Organometallic reagents (e.g., BuLi) degrade over time. Catalysts can be sensitive to air and moisture. Impure starting materials can introduce inhibitors. | Verify reagent activity and purity. Titrate organolithium reagents before use. Use freshly opened or purified catalysts and ligands. Confirm starting material purity by NMR/LCMS. |
| Side Reactions | The piperazine ring can undergo undesired reactions. For example, lithiated N-Boc piperazines are known to be susceptible to ring-fragmentation, especially with less sterically hindered N-substituents.[6][7] | Identify and suppress side reactions. If fragmentation is suspected, consider switching to a more sterically demanding N'-alkyl group on the piperazine.[7] For Pd-catalyzed reactions, optimizing the metal-to-ligand ratio can often minimize byproduct formation.[13] |
| Insufficient Reaction Time | The reaction may simply be slow under the conditions required for high selectivity (e.g., low temperature). | Perform a time-course study. Set up the reaction and withdraw small aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h). Quench and analyze by TLC or LCMS to determine the point of maximum conversion. |
| Product Instability | The desired product may be unstable to the reaction conditions (e.g., prolonged exposure to base) or the work-up procedure (e.g., acidic or basic washes, silica gel chromatography). | Assess product stability. Once a small amount of product is formed, expose it to the reaction and work-up conditions independently to check for degradation. Consider alternative purification methods like crystallization or distillation. |
This flowchart provides a logical path for troubleshooting poor reaction yields.
Caption: A systematic workflow for troubleshooting low reaction yields.
Issue 3: Difficulty in Removing the Piperazine Auxiliary
"My stereoselective addition was successful, but now I can't efficiently cleave the chiral auxiliary without degrading my product or causing racemization."
The successful removal of a chiral auxiliary is as important as the asymmetric reaction itself.[4] The cleavage method must be chosen based on the nature of the covalent bond connecting the auxiliary to your substrate.
| Linkage Type | Cleavage Method | Typical Conditions | Key Considerations |
| N-Acyl (Amide) | Acid/Base Hydrolysis | 6M HCl or 4M NaOH, reflux | Harsh conditions can cause epimerization at the α-carbon or degradation of other functional groups. |
| Reductive Cleavage | LiAlH₄ or BH₃·THF, reflux | Reduces the amide to an amine. Milder than hydrolysis but incompatible with reducible functional groups (esters, ketones, etc.). The resulting amine may require a separate removal step.[9] | |
| N-Boc (Carbamate) | Acidolysis | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Standard, mild, and high-yielding. The method of choice for Boc-protected piperazines.[14] |
| N-Benzyl (Amine) | Hydrogenolysis | H₂ (1-50 atm), Pd/C, in MeOH or EtOH | Very mild and clean. Incompatible with other reducible groups like alkenes, alkynes, or some aromatic systems. |
-
Safety First: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be rigorously oven-dried and the reaction performed under a strict inert atmosphere.
-
Setup: In a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (2-4 equivalents) in anhydrous THF.
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Dissolve your N-acylated product in anhydrous THF and add it dropwise via the dropping funnel to the LiAlH₄ suspension. Control the addition rate to maintain the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and slowly warm the mixture to room temperature, then heat to reflux for 4-16 hours (monitor by TLC).
-
Quench (Fieser work-up): Cool the reaction back to 0°C. Carefully and slowly add X mL of water, followed by X mL of 15% aq. NaOH, and finally 3X mL of water, where X is the mass of LiAlH₄ used in grams.
-
Filtration & Extraction: A granular precipitate should form. Stir for 30 minutes, then filter the mixture through a pad of Celite®, washing thoroughly with THF or EtOAc. Concentrate the filtrate and extract to isolate the cleaved product.
References
-
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. Available at: [Link]
-
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. Available at: [Link]
-
Asymmetric Synthesis. (n.d.). University of Regensburg. Available at: [Link]
-
Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]
-
Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. Available at: [Link]
-
Binder, J. T., & Kirsch, S. F. (2012). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. NIH Public Access. Available at: [Link]
-
Dush, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
-
(No Author). (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. NIH. Available at: [Link]
-
Johnson, T. A., et al. (2013). Modular, efficient synthesis of asymmetrically substituted piperazine scaffolds as potent calcium channel blockers. PubMed. Available at: [Link]
-
Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. ACS Publications. Available at: [Link]
-
Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education. Available at: [Link]
-
Feng, G.-S., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at: [Link]
-
Dai, M., & Bao, X. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC - NIH. Available at: [Link]
-
Ziyaei Halimehjani, A., et al. (2017). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing. Available at: [Link]
-
(No Author). (2025). Piperazine Amide Linker for Cyclative Cleavage from Solid Support: Traceless Synthesis of Dihydroquinoxalin-2-ones. ResearchGate. Available at: [Link]
-
(No Author). (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available at: [Link]
-
Wang, Z., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. NIH Public Access. Available at: [Link]
-
Ziyaei Halimehjani, A., et al. (2017). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing. Available at: [Link]
-
Feng, G.-S., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. Available at: [Link]
-
Ronchi, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
Reddy, S. M., et al. (2025). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. Bentham Science Publishers. Available at: [Link]
-
Wang, G., et al. (2016). Diastereoselectively Complementary C–H Functionalization Enables Access to Structurally and Stereochemically Diverse 2,6-Substituted Piperidines. ACS Publications. Available at: [Link]
-
(No Author). (n.d.). Asymmetric Synthesis. University of Liverpool. Available at: [Link]
-
(No Author). (2015). Question about asymmetric synthesis. Reddit. Available at: [Link]
-
Meggers, E. (2010). Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes. PubMed. Available at: [Link]
-
Nath, M. (n.d.). Asymmetric Synthesis. IIT Roorkee. Available at: [Link]
-
(No Author). (n.d.). Regioselective Cleavage of Chiral Piperidines Via a Silicon Mediated Beta-Elimination Ring Opening Mechanism. ResearchGate. Available at: [Link]
-
Reddy, S. M., et al. (2025). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. ResearchGate. Available at: [Link]
-
(No Author). (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Semantic Scholar. Available at: [Link]
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization during reactions with (2R,5S)-1-Allyl-2,5-dimethylpiperazine
Technical Support Center: (2R,5S)-1-Allyl-2,5-dimethylpiperazine
A Guide to Preventing Racemization During Synthetic Reactions
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this chiral building block in their synthetic endeavors. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of your molecules throughout your reactions.
I. Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with this compound?
A1: Racemization is the process by which a single enantiomer of a chiral compound converts into an equal mixture of both enantiomers (a racemate), resulting in a loss of optical activity. For this compound, maintaining the specific (2R,5S) configuration is critical, as the biological activity of its derivatives is often highly dependent on stereochemistry.[1][2] Loss of this specific configuration through racemization or epimerization (inversion of a single stereocenter) can lead to a significant decrease in the desired therapeutic effect or an increase in off-target effects.
Q2: What are the primary chemical mechanisms that can lead to racemization or epimerization at the C2 and C5 positions of the piperazine ring?
A2: The primary concern for racemization in this molecule is the potential for deprotonation at the chiral centers (C2 and C5). The presence of the nitrogen atoms in the piperazine ring can influence the acidity of the adjacent C-H bonds. Under certain conditions, particularly with the use of strong bases, a proton can be abstracted, leading to the formation of a planar, achiral enamine or a related intermediate.[1] Reprotonation of this intermediate can occur from either face, leading to a mixture of stereoisomers. Factors that can promote this include:
-
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for racemization.[1][3][4][5]
-
Presence of Strong Acids or Bases: Both acidic and basic conditions can catalyze the formation of achiral intermediates.[1]
-
Prolonged Reaction Times: The longer the molecule is exposed to conditions that can induce racemization, the greater the potential for loss of stereochemical purity.[1]
Q3: Does the N-allyl group influence the stereochemical stability of the molecule?
A3: The N-allyl group itself is not the primary driver of racemization at the C2 and C5 positions. However, reactions involving the modification of the piperazine ring, such as further N-alkylation or acylation, can create conditions conducive to racemization if not carefully controlled.[6][7] The key is to manage the overall reaction environment to avoid conditions that would compromise the stereocenters.
II. Troubleshooting Guide: Diagnosing and Preventing Racemization
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Scenario 1: Loss of Enantiomeric Excess (e.e.) After N-Alkylation
-
Symptom: You are performing an N-alkylation on the secondary amine of this compound and your chiral HPLC analysis shows a decrease in enantiomeric excess in the final product.
-
Potential Cause: The use of a strong, non-hindered base to deprotonate the secondary amine may also be abstracting a proton from one of the chiral centers (C2 or C5), leading to epimerization.
-
Troubleshooting Steps & Solutions:
-
Base Selection: Switch to a milder or more sterically hindered base. A hindered base is less likely to access the protons at the C2 and C5 positions.
-
Temperature Control: Perform the reaction at a lower temperature. Cooling the reaction to 0 °C or even -78 °C can significantly slow down the rate of epimerization.[8]
-
Slow Addition of Reagents: Add the alkylating agent slowly to the reaction mixture. This helps to maintain a low concentration of the reactive species and can favor the desired N-alkylation over side reactions.[6]
-
Solvent Choice: The polarity of the solvent can influence reaction rates. Experiment with less polar solvents, which may disfavor the formation of charged intermediates that can lead to racemization.
-
Scenario 2: Epimerization During a Coupling Reaction
-
Symptom: You are coupling a carboxylic acid to the secondary amine of the piperazine, and you observe the formation of a diastereomer.
-
Potential Cause: The coupling reagent used is too reactive, leading to the formation of an oxazolone intermediate from the carboxylic acid, which is prone to racemization. Additionally, the base used can directly abstract the alpha-proton of the activated acid.[2][9]
-
Troubleshooting Steps & Solutions:
-
Coupling Reagent Selection: Opt for coupling reagents known for low racemization potential, such as HATU, HOBt, or COMU.[8]
-
Minimize Pre-activation Time: Avoid long pre-activation steps where the carboxylic acid is mixed with the coupling reagent and base before the addition of the piperazine. This minimizes the time the activated acid is susceptible to racemization.[8]
-
Use a Hindered Base: Employ a sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to reduce the likelihood of proton abstraction from the activated acid.[8]
-
Reaction Temperature: Maintain a low temperature (e.g., 0 °C) during the initial activation and coupling phases.[8]
-
Scenario 3: Racemization Observed During Purification
-
Symptom: Your crude reaction mixture shows high enantiomeric purity, but after purification by column chromatography, the isolated product has a lower e.e.
-
Potential Cause: The stationary phase of your chromatography column (e.g., silica gel) can be slightly acidic, which may catalyze epimerization of sensitive compounds.
-
Troubleshooting Steps & Solutions:
-
Neutralize Silica Gel: Before running your column, you can wash the silica gel with a dilute solution of a non-nucleophilic base (like triethylamine in your eluent) and then re-equilibrate with your mobile phase to neutralize any acidic sites.
-
Alternative Purification Methods: Consider alternative purification techniques that avoid acidic conditions, such as preparative thin-layer chromatography (prep-TLC) with a neutralized stationary phase, or crystallization.
-
Chiral Chromatography: For analytical and preparative separation of enantiomers, chiral HPLC or SFC are powerful techniques.[]
-
III. Experimental Protocols
Protocol 1: Low-Racemization N-Alkylation
This protocol is designed to minimize epimerization during the N-alkylation of this compound.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equivalent) in an appropriate anhydrous solvent (e.g., THF or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃) (1.5 equivalents).
-
Alkylating Agent Addition: Slowly add the alkylating agent (1.0-1.1 equivalents) dropwise to the stirred solution over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., DCM) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC
This protocol provides a general guideline for analyzing the stereochemical purity of your product.
-
Column Selection: Choose a chiral stationary phase (CSP) that is appropriate for your class of compounds. Common CSPs are based on polysaccharide derivatives.
-
Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents will need to be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of your crude or purified product in the mobile phase.
-
Injection and Analysis: Inject the sample onto the column and monitor the elution of the enantiomers using a UV detector. The ratio of the peak areas will correspond to the enantiomeric ratio of your sample.
IV. Data Presentation
Table 1: Recommended Conditions to Minimize Racemization in N-Alkylation Reactions
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to room temperature | Lower temperatures decrease the rate of epimerization.[6] |
| Base | K₂CO₃, Cs₂CO₃, or DIPEA | Milder or sterically hindered bases are less likely to cause epimerization.[7][8] |
| Solvent | THF, DCM, Acetonitrile | Less polar, aprotic solvents are generally preferred. |
| Addition Rate | Slow, dropwise addition of electrophile | Maintains a low concentration of the reactive species, favoring the desired reaction.[6] |
V. Visualization of Key Concepts
Caption: Potential epimerization pathway at a chiral center.
Caption: Recommended workflow to prevent racemization.
References
- BenchChem. (n.d.). How to avoid racemization during N-Boc-piperazine-C3-COOH coupling.
- BenchChem. (n.d.). Preventing racemization during chiral amine synthesis.
- PubMed. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow.
- ResearchGate. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow | Request PDF.
- ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations | The Journal of Organic Chemistry.
- ACS Publications. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow.
- BenchChem. (n.d.). Preventing di-substitution in piperazine N-alkylation reactions.
- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
- NIH. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
- BenchChem. (n.d.). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.
- BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
- ResearchGate. (2025). Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands | Request PDF.
- PubMed. (n.d.). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands.
- MDPI. (n.d.). Epimerisation in Peptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Stability and degradation of (2R,5S)-1-Allyl-2,5-dimethylpiperazine under reaction conditions
Welcome to the technical support center for (2R,5S)-1-Allyl-2,5-dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this important chiral building block. As a key intermediate in the synthesis of various pharmacologically active compounds, understanding its behavior under typical reaction conditions is crucial for successful and reproducible outcomes.
Introduction: A Chemist's Perspective on this compound
This compound is a versatile chiral amine used in a variety of synthetic applications, most notably in the development of delta-opioid receptor ligands.[1] Its structure, featuring a piperazine ring, two stereocenters, a secondary amine, and a tertiary allylic amine, presents a unique combination of reactive sites. This guide will delve into the stability of this molecule, potential degradation pathways, and best practices for its handling and use in your experiments.
Frequently Asked Questions (FAQs)
1. What are the primary factors that can lead to the degradation of this compound?
The degradation of this compound is primarily influenced by three main factors:
-
Oxidation: The tertiary amine and the allyl group are susceptible to oxidation. Atmospheric oxygen, peroxides in solvents, or oxidizing reagents can lead to the formation of N-oxides, aldehydes, and other degradation products.
-
Temperature: While the piperazine ring itself is relatively thermally stable, elevated temperatures can promote various degradation pathways, including potential isomerization or elimination reactions involving the allyl group.
-
pH: Both strongly acidic and strongly alkaline conditions can affect the stability of the molecule. Protonation of the amines can alter their reactivity, and strong bases may induce side reactions. Studies on other phenylpiperazine derivatives have shown that both strongly acidic and alkaline environments can increase the rate of degradation.[2]
2. How should I properly store this compound to ensure its stability?
To maintain the integrity of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store in a refrigerator at 2-8°C.[3]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen and moisture.
-
Light: Protect from light, as is good practice for many complex organic molecules.
3. I am observing an unexpected loss of my starting material during a reaction. What could be the cause?
Unexpected loss of this compound can stem from several sources:
-
Reaction with Solvents: Ensure your solvents are peroxide-free, especially ethers like THF and dioxane. Peroxides can initiate oxidative degradation.
-
Incompatible Reagents: Be mindful of strong oxidizing agents, strong acids, and certain metal catalysts that can react with the amine or allyl functionalities.
-
Adsorption on Silica Gel: During chromatographic purification, the basic nature of the piperazine nitrogens can lead to irreversible adsorption on silica gel. It is advisable to neutralize the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent.
-
Volatility: While not extremely volatile, some loss may occur if the compound is subjected to high vacuum for extended periods at elevated temperatures.
4. Can the allyl group be cleaved under my reaction conditions?
Yes, the N-allyl group can be susceptible to cleavage under certain conditions. This is a critical consideration when planning your synthetic route. Common conditions that can lead to deallylation include:
-
Palladium Catalysis: Many palladium-based catalysts, often used for cross-coupling reactions, can also catalyze the cleavage of allyl groups.[4]
-
Strongly Acidic Conditions: While the piperazine ring is generally stable in acid, prolonged exposure to strong, hot acids could potentially lead to hydrolysis or rearrangement of the allyl group.
-
Oxidative Cleavage: Strong oxidizing agents can cleave the double bond of the allyl group.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Formation of a more polar byproduct (TLC analysis) | Oxidative degradation to form an N-oxide. | Degas solvents and run the reaction under an inert atmosphere. Use freshly distilled, peroxide-free solvents. |
| Multiple new, non-polar spots on TLC | Thermal degradation or side reactions involving the allyl group. | Lower the reaction temperature. Consider alternative, milder reagents. |
| Low recovery after silica gel chromatography | Adsorption of the basic amine onto the acidic silica gel. | Use a mobile phase containing a small percentage of triethylamine or another amine base (e.g., 0.1-1%). Alternatively, consider using neutral or basic alumina for chromatography. |
| Reaction mixture turns dark brown or black | Significant decomposition, potentially from strong oxidants or high temperatures. | Immediately stop the reaction and re-evaluate the reaction conditions. Consider a lower temperature or a different synthetic approach. |
| Inconsistent reaction yields | Degradation of the starting material due to improper storage. | Ensure the compound is stored at the recommended 2-8°C under an inert atmosphere.[3] Periodically check the purity of the stock material by NMR or LC-MS. |
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is key to troubleshooting and optimizing your reactions.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Small-Scale Stability Test Under Acidic and Basic Conditions
This protocol provides a general framework for assessing the stability of this compound under representative acidic and basic conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
1 M Hydrochloric Acid (HCl) in Methanol
-
1 M Sodium Hydroxide (NaOH) in Methanol
-
HPLC or LC-MS system with a C18 column
-
NMR spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Acidic Condition: To 1 mL of the stock solution, add 1 mL of 1 M HCl in methanol.
-
Basic Condition: To 1 mL of the stock solution, add 1 mL of 1 M NaOH in methanol.
-
Neutral Condition (Control): To 1 mL of the stock solution, add 1 mL of methanol.
-
-
Incubation: Store the three solutions at room temperature and at an elevated temperature (e.g., 50°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 6, 24, and 48 hours), take an aliquot from each solution.
-
Analysis:
-
Neutralize the acidic and basic samples before injection if necessary for the analytical method.
-
Analyze the aliquots by HPLC or LC-MS to quantify the remaining parent compound and identify any major degradation products.
-
For structural elucidation of degradation products, larger scale reactions can be performed and the products isolated for NMR analysis.
-
Protocol 2: Monitoring a Reaction for Degradation by TLC and LC-MS
This protocol outlines a general method for monitoring a reaction to identify potential degradation of this compound.
Procedure:
-
Initial Analysis (t=0): Before adding any reagents that might initiate the reaction, take a small aliquot of the reaction mixture containing this compound and the solvent. Analyze this by TLC and LC-MS to establish a baseline.
-
Reaction Monitoring: At regular intervals during the reaction, take small aliquots.
-
TLC Analysis: Spot the aliquots on a TLC plate alongside the starting material. Observe for the disappearance of the starting material spot and the appearance of new spots. Note the relative polarities of any new spots.
-
LC-MS Analysis: Dilute the aliquots and inject them into the LC-MS. Monitor for the decrease in the peak corresponding to the starting material (by mass) and the appearance of new peaks. The mass-to-charge ratio of the new peaks can provide initial clues about the identity of the degradation products.
Caption: Workflow for monitoring the stability of the compound during a reaction.
Concluding Remarks
This compound is a robust chiral building block when handled and used under appropriate conditions. By understanding its potential instabilities, particularly towards oxidation and certain catalytic systems, researchers can design more effective synthetic strategies and avoid common pitfalls. This guide serves as a starting point for addressing challenges you may encounter. For further, more specific inquiries, consulting the primary literature on related N-allyl amine and piperazine chemistry is highly recommended.
References
- This is a placeholder for a reference that would be added if a specific peer-reviewed article was used for a claim.
-
The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]
-
Synthesis of allylic amines. Organic Chemistry Portal. [Link]
-
Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. PubMed. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Purity Analysis of (2R,5S)-1-Allyl-2,5-dimethylpiperazine
Abstract: This guide provides a comprehensive comparison of analytical methodologies for determining the chemical and enantiomeric purity of (2R,5S)-1-Allyl-2,5-dimethylpiperazine, a critical intermediate in the synthesis of selective delta-opioid receptor ligands.[1][2][3] We delve into the mechanistic principles and practical execution of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques. Detailed, field-proven protocols are presented alongside a discussion of their respective advantages and limitations, guided by the principles of analytical method validation as outlined in the ICH Q2(R1) guidelines.[4][5][6][7] This document is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry.
Introduction: The Criticality of Purity for a Chiral Intermediate
This compound is a chiral diamine that serves as a key building block in the synthesis of potent and selective therapeutic agents, notably delta-opioid receptor agonists.[2][3] In chiral drug development, the stereochemistry of an active pharmaceutical ingredient (API) is paramount, as different enantiomers can exhibit widely varying pharmacological, metabolic, and toxicological profiles.[8][9] The desired enantiomer for this application is the (2R,5S) configuration, while its mirror image, the (2S,5R) enantiomer, is considered an impurity.[1]
Therefore, a robust analytical strategy is required to not only quantify the target molecule but also to precisely determine its enantiomeric excess (e.e.) and to detect and quantify any other process-related or degradation impurities. The choice of analytical method is a critical decision, balancing selectivity, sensitivity, speed, and the specific requirements of the drug development phase. This guide compares the two most powerful and widely adopted chromatographic techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).
The Analytical Challenge: Resolving Enantiomers and Impurities
The primary analytical challenge lies in the separation of the (2R,5S) and (2S,5R) enantiomers. These molecules have identical physical and chemical properties in an achiral environment, necessitating the use of a chiral selector. This is achieved by employing either a Chiral Stationary Phase (CSP) or a chiral additive to the mobile phase. For this compound, direct separation on a CSP is the most efficient and common approach.[10][11]
The analytical workflow can be visualized as a decision-making process leading to a validated purity assessment.
Caption: General workflow for purity analysis of chiral intermediates.
Comparative Analysis: Chiral HPLC vs. Chiral GC
The selection between HPLC and GC depends on the analyte's properties, required sensitivity, and available instrumentation.[12] For a piperazine derivative, which is a basic, relatively volatile compound, both techniques are viable.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP). | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase (CSP). |
| Applicability | Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules. Highly versatile. | Limited to volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes. |
| Stationary Phases | Polysaccharide-based (e.g., cellulose or amylose phenylcarbamates) and cyclofructan-based CSPs are highly effective for amines.[8][10] | Cyclodextrin-based CSPs (e.g., derivatized beta-cyclodextrin) are most common and effective.[13][14] |
| Mobile Phase | Plays a crucial role in separation. Mixtures of alkanes (hexane) and alcohols (isopropanol, ethanol) are common. Additives like diethylamine (DEA) are essential for basic analytes to improve peak shape.[8][11] | Inert carrier gas (e.g., Helium, Hydrogen). Does not interact with the analyte, simplifying method development. |
| Sensitivity | ng/mL to pg/mL range (UV detector).[12] | pg to fg range (FID detector). Generally more sensitive for volatile compounds.[12] |
| Analysis Time | Typically 10 - 30 minutes.[12] | Typically 10 - 40 minutes, but can be faster with modern equipment.[12] |
| Pros | - Wide range of CSPs available- Ambient temperature operation- Non-destructive, allowing for fraction collection- Robust and highly reproducible | - High resolution and efficiency- High sensitivity (especially with FID)- Simpler mobile phase (carrier gas)- Lower solvent consumption and cost |
| Cons | - Higher solvent consumption and disposal costs- Peak tailing can be an issue for basic compounds without proper mobile phase modifiers- Lower resolution compared to capillary GC | - Analyte must be volatile and thermally stable- High-temperature injection port can cause degradation- Derivatization can add complexity and sources of error |
Experimental Protocols & Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Causality of Experimental Choices: The choice of a polysaccharide-based CSP is based on its proven broad enantioselectivity for a wide range of chiral compounds, including primary and secondary amines.[8][15] Normal-phase chromatography is selected for its superior selectivity for polar analytes on these CSPs. The addition of a basic modifier like Diethylamine (DEA) is critical; it acts as a competitive inhibitor for active sites on the silica surface, preventing deleterious interactions with the basic nitrogen atoms of the piperazine ring and ensuring sharp, symmetrical peaks.[8]
Caption: Step-by-step workflow for chiral HPLC analysis.
Detailed Protocol:
-
Chromatographic System: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (due to the lack of a strong chromophore, a lower wavelength is necessary).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in the mobile phase.
Chiral Gas Chromatography (GC)
Causality of Experimental Choices: Chiral GC is an excellent alternative due to the volatility of the analyte. A cyclodextrin-based CSP is chosen because the hydrophobic cavity and hydrophilic exterior of the cyclodextrin create a chiral environment suitable for forming transient diastereomeric complexes with the enantiomers, leading to separation.[13][14] A Flame Ionization Detector (FID) is selected for its high sensitivity to carbon-containing compounds and its robust, linear response over a wide concentration range. Temperature programming is employed to ensure that the analyte elutes with a good peak shape in a reasonable time while allowing for the separation of any less volatile impurities.
Sources
- 1. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine | CAS 155766-33-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. researchgate.net [researchgate.net]
- 3. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jordilabs.com [jordilabs.com]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. gcms.cz [gcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
A Comparative Guide to Chiral HPLC Analysis of (2R,5S)-1-Allyl-2,5-dimethylpiperazine Enantiomers
Introduction: The Imperative of Enantiomeric Purity
In pharmaceutical development, the three-dimensional structure of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1] The compound (2R,5S)-1-Allyl-2,5-dimethylpiperazine is a critical chiral building block in the synthesis of highly selective delta-opioid receptor ligands.[2][3] Ensuring its enantiomeric purity is not merely a quality control metric; it is a fundamental requirement for the safety and efficacy of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for resolving and quantifying enantiomers.[1][4] This guide provides a comprehensive comparison of methodologies for the chiral analysis of this compound, offering field-proven insights and detailed experimental protocols to guide researchers in developing robust and reliable analytical methods.
The Challenge: Analyzing Chiral Amines
The target analyte, a piperazine derivative, is a basic compound. The analysis of chiral amines by HPLC presents specific challenges. The basic nitrogen atoms can engage in strong, undesirable interactions with residual acidic silanol groups on the surface of silica-based CSPs. This often leads to poor peak shape (tailing), reduced column efficiency, and compromised resolution.[5] Therefore, a successful separation strategy must actively mitigate these interactions. The most common and effective approach is the addition of a small amount of a basic modifier, such as diethylamine (DEA) or ethanolamine, to the mobile phase.[6][7] This additive competes with the analyte for active sites on the stationary phase, effectively masking the silanols and resulting in symmetrical, well-defined chromatographic peaks.[5]
A Strategic Workflow for Chiral Method Development
A trial-and-error approach to chiral method development is inefficient.[8] A systematic screening strategy using a well-chosen set of complementary CSPs and mobile phases is the most effective path to success.[6][9] The workflow below outlines a logical and efficient process for developing a robust chiral separation method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chiraltech.com [chiraltech.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
A Comparative Guide to Chiral Auxiliaries: The Established Efficacy of Evans Auxiliaries Versus the Potential of (2R,5S)-1-Allyl-2,5-dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals and other complex molecules is often dictated by the three-dimensional arrangement of their atoms. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a reliable strategy to introduce chirality by temporarily attaching a chiral molecule to a prochiral substrate, directing a subsequent chemical transformation, and then being removed. This guide provides an in-depth comparison between the well-established and highly effective Evans auxiliaries and a theoretical evaluation of (2R,5S)-1-allyl-2,5-dimethylpiperazine as a potential chiral auxiliary.
The Gold Standard: Evans Auxiliaries
Developed by David A. Evans and his group in the 1980s, chiral oxazolidinone-based auxiliaries have become an indispensable tool in asymmetric synthesis. Their widespread use is a testament to their high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol reactions.
Mechanism of Stereocontrol
The efficacy of Evans auxiliaries lies in the formation of a rigid, chelated enolate intermediate. The oxazolidinone ring, typically substituted at the 4- and 5-positions (e.g., with a benzyl or isopropyl group), effectively shields one face of the enolate. Deprotonation of an N-acyloxazolidinone with a suitable base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), generates a (Z)-enolate. The metal cation (e.g., Li⁺ or Na⁺) chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid bicyclic-like structure. This conformation, combined with the steric bulk of the substituent at the 4-position, directs the approach of an electrophile to the less hindered face of the enolate, resulting in a high degree of diastereoselectivity.
Caption: General workflow for asymmetric synthesis using an Evans chiral auxiliary.
Representative Experimental Data
The following table summarizes typical results for the asymmetric alkylation of N-acyloxazolidinones, demonstrating the high diastereoselectivity and yields commonly achieved.
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Allyl iodide | 98:2 | 85 |
| Benzyl bromide | >99:1 | 92 |
| Methyl iodide | 97:3 | 90 |
Data compiled from representative procedures.
Experimental Protocol: Asymmetric Alkylation with an Evans Auxiliary
1. Acylation of the Auxiliary:
-
To a solution of (4R,5S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at 0 °C, add n-butyllithium (1.05 equiv.) dropwise.
-
After stirring for 15 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.) and allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent. Purify by column chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C.
-
Add NaHMDS (1.1 equiv.) dropwise and stir for 30 minutes to form the enolate.
-
Add the electrophile (e.g., allyl iodide, 1.2 equiv.) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract the product. Purify by column chromatography.
3. Cleavage of the Auxiliary:
-
Dissolve the alkylated product in a 4:1 mixture of THF and water, and cool to 0 °C.
-
Add a solution of lithium hydroxide (LiOH, 2.0 equiv.) and 30% hydrogen peroxide (H₂O₂, 4.0 equiv.).
-
Stir for 1-2 hours, then quench with an aqueous solution of sodium sulfite.
-
Extract the chiral carboxylic acid and recover the auxiliary from the aqueous layer.
A Senior Application Scientist's Guide: The Strategic Advantages of (2R,5S)-1-Allyl-2,5-dimethylpiperazine in Asymmetric Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral amine is a critical decision that dictates the stereochemical outcome, efficiency, and overall viability of a synthetic route. While a multitude of chiral amines, from naturally derived alkaloids to simple primary amines, have found widespread application, specialized reagents are often required for complex molecular architectures.[1][2] This guide provides an in-depth comparison of (2R,5S)-1-Allyl-2,5-dimethylpiperazine, a C₂-symmetric diamine, against other common classes of chiral amines. We will explore how its unique structural attributes translate into tangible advantages in demanding synthetic applications, particularly in the pharmaceutical industry.
The Architectural Advantage: C₂-Symmetry and Conformational Rigidity
The efficacy of a chiral molecule in transferring stereochemical information is profoundly influenced by its structure. This compound possesses a unique combination of features that render it an exceptional tool for stereocontrol.
-
C₂-Symmetry: The molecule has a C₂ rotational axis of symmetry, which means its two stereogenic centers are chemically equivalent. This symmetry is highly advantageous in catalysis as it significantly reduces the number of possible diastereomeric transition states in a reaction, leading to higher enantioselectivity.[3][4]
-
Trans-Configuration: The methyl groups are in a trans configuration (one equatorial, one axial in the chair conformation), which locks the piperazine ring into a well-defined, rigid chair-like conformation. This conformational rigidity minimizes unpredictable steric interactions and ensures a consistent and predictable chiral environment around the nitrogen atoms.
-
Diamine Scaffold: The presence of two nitrogen atoms provides multiple points for interaction. One nitrogen can be functionalized (as with the allyl group), while the other remains a nucleophilic center or a basic site, enabling its use as a bifunctional reagent or ligand.
-
Allyl Functionality: The N-allyl group is not merely a placeholder. It offers a site for further synthetic elaboration or can play a crucial role in coordinating with metal centers in catalytic cycles.
Caption: Molecular structure of this compound.
Comparative Analysis: Performance Beyond Standard Chiral Amines
The advantages of this compound become evident when compared to other classes of chiral amines commonly used in synthesis.
| Feature | This compound | Cinchona Alkaloids (e.g., Quinine) | Proline Derivatives | Acyclic Primary Amines (e.g., α-Methylbenzylamine) |
| Symmetry | C₂-Symmetric | Asymmetric | Asymmetric | Asymmetric |
| Scaffold Rigidity | High (Locked Chair) | Moderately Flexible | High (Pyrrolidine Ring) | Low (Free Rotation) |
| Predictability | High | Moderate to Low | High | Low |
| Key Advantage | Excellent stereocontrol from a rigid, symmetric scaffold. | Readily available natural products. | Powerful organocatalysts for enamine/iminium activation. | Simple, inexpensive chiral source. |
| Limitation | Specialized, synthetic reagent. | Complex structure can lead to unpredictable side reactions. | Primarily limited to carbonyl chemistry. | Conformational flexibility can erode enantioselectivity. |
The key takeaway is that while simpler amines are effective for certain transformations, the defined and rigid C₂-symmetric framework of the dimethylpiperazine derivative provides a higher level of stereochemical control, which is indispensable for the synthesis of complex, high-value molecules like pharmaceuticals.
Application Focus: A Crucial Intermediate for δ-Opioid Receptor Ligands
One of the most significant applications underscoring the value of this chiral amine is its role as a key intermediate in the synthesis of potent and selective δ-opioid receptor agonists, such as SNC 80.[5][6] The specific (2R, 5S) stereochemistry of the piperazine core is directly translated into the final active pharmaceutical ingredient (API), where it is essential for high-affinity binding to the receptor.
The synthesis of these ligands showcases a distinct advantage: the piperazine's stereochemical integrity is maintained throughout the synthetic sequence, ensuring the final product's enantiomeric purity. This avoids costly and often low-yielding chiral separations in later stages of the synthesis.
Caption: Synthetic workflow from the chiral amine to a δ-opioid agonist.
Experimental Protocol: Enantioconvergent Synthesis of the Chiral Amine
The accessibility of a chiral reagent in high enantiomeric purity is a paramount concern for its practical application. A significant advantage of this compound is the existence of a high-yield, enantioconvergent synthesis, allowing for its preparation on a large scale without the need for chromatography.[5][6] This process is a testament to the molecule's well-behaved chemical nature.
Objective: To prepare enantiomerically pure (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine from racemic trans-2,5-dimethylpiperazine.
Principle: The method relies on a classical resolution of the racemic N-allylated piperazine using a chiral resolving agent. The key to the process's efficiency is the subsequent racemization and recycling of the unwanted (+)-enantiomer, thereby converting the entire initial batch of racemic material into the desired (-)-enantiomer.
Step-by-Step Methodology
-
Allylation of Racemic Piperazine:
-
To a solution of commercially available trans-2,5-dimethylpiperazine in a suitable solvent (e.g., acetonitrile), add one equivalent of allyl bromide and a non-nucleophilic base (e.g., potassium carbonate).
-
Heat the reaction mixture to ensure complete mono-allylation.
-
Upon completion, perform a standard aqueous workup and extract the crude product. Distill under reduced pressure to obtain pure (±)-trans-1-Allyl-2,5-dimethylpiperazine.
-
-
Optical Resolution:
-
Dissolve the racemic (±)-1-Allyl-2,5-dimethylpiperazine in a heated alcoholic solvent (e.g., methanol).
-
Add a solution of 0.5 equivalents of a chiral resolving agent, such as (+)-camphoric acid, in the same solvent.
-
Allow the solution to cool slowly. The salt of the desired (-)-enantiomer with (+)-camphoric acid will selectively crystallize.
-
Isolate the crystals by filtration and wash with a cold solvent to yield the diastereomerically pure salt.
-
-
Liberation of the Free Amine:
-
Treat the isolated salt with a strong base (e.g., aqueous NaOH) to deprotonate the amine.
-
Extract the free (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine into an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, filter, and concentrate under reduced pressure to yield the enantiomerically pure product (>99% ee).
-
-
Recycling of the Unwanted Enantiomer (Enantioconvergence):
-
The mother liquor from the resolution step contains the enriched (+)-(2S,5R)-enantiomer.
-
This material can be racemized under specific conditions (e.g., heating with a catalytic amount of a strong base) and then subjected to the resolution process again. This recycling greatly enhances the overall yield of the desired (-)-enantiomer.
-
Caption: Workflow for the enantioconvergent synthesis of this compound.
Conclusion
This compound stands out from the broader class of chiral amines due to a powerful combination of structural features. Its C₂-symmetry and conformational rigidity provide a highly predictable and effective chiral environment, leading to superior stereocontrol in complex syntheses. While other chiral amines have their merits, the proven application of this piperazine derivative as a non-interchangeable building block in the synthesis of high-value pharmaceutical targets like δ-opioid receptor ligands highlights its distinct advantages. Furthermore, the development of an efficient enantioconvergent synthesis makes it a practical and accessible tool for researchers and drug development professionals aiming for the highest levels of stereochemical precision.
References
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
-
Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.
-
Asymmetric synthesis of chiral amines with omega-transaminase. PubMed.
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
-
Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry.
-
Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing.
-
Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. ResearchGate.
-
Development of C2-Symmetric Chiral Bifunctional Triamines: Synthesis and Application in Asymmetric Organocatalysis. RECERCAT.
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health (NIH).
-
Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing.
-
Development of C2-Symmetric Chiral Bifunctional Triamines: Synthesis and Application in Asymmetric Organocatalysis. PubMed.
-
(-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. Chemical-Suppliers.
-
Novel C₂-Symmetric Chiral Bifunctional Primary Amine Catalysts: Design, Synthesis and Application in Asymmetric Aldol Reaction. ChemRxiv.
-
C2-Symmetric ligands. Wikipedia.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. recercat.cat [recercat.cat]
- 4. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]
- 5. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Elucidation of (2R,5S)-1-Allyl-2,5-dimethylpiperazine Derivatives: X-ray Crystallography in Focus
This guide provides an in-depth technical comparison of X-ray crystallography for the structural analysis of (2R,5S)-1-Allyl-2,5-dimethylpiperazine and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental intricacies of X-ray diffraction while objectively comparing its performance against alternative analytical techniques. The insights provided herein are grounded in established scientific principles and supported by experimental data to ensure trustworthiness and practical applicability.
This compound is a key chiral intermediate in the synthesis of potent delta-opioid receptor ligands, making the precise determination of its three-dimensional structure paramount for understanding its reactivity and biological activity. While various analytical methods can provide structural information, single-crystal X-ray crystallography remains the gold standard for unambiguously determining the solid-state molecular structure.
The Decisive Power of X-ray Crystallography: A Structural Snapshot
X-ray crystallography provides an unparalleled, high-resolution view of the atomic arrangement within a crystalline solid.[1] This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, defining the molecule's conformation and the stereochemistry of its chiral centers.
While a crystal structure for the specific title compound, this compound, is not publicly available, extensive crystallographic studies have been conducted on its parent compound, trans-2,5-dimethylpiperazine, in various salt forms. These studies consistently show the piperazine ring adopting a chair conformation with the methyl groups in equatorial positions to minimize steric hindrance.[2][3] This foundational understanding allows us to predict the likely conformation of the allyl derivative. The introduction of the allyl group at one of the nitrogen atoms is expected to introduce conformational flexibility, but the fundamental chair geometry of the piperazine ring is likely to be retained.
Hypothetical Structural Insights for this compound
Based on the known crystal structures of trans-2,5-dimethylpiperazine, we can extrapolate the expected structural features of the title compound. The piperazine ring will almost certainly adopt a chair conformation. The (2R,5S) stereochemistry dictates that both methyl groups are on opposite sides of the ring, leading to a trans configuration. In the most stable chair conformation, these methyl groups will occupy equatorial positions to minimize 1,3-diaxial interactions. The allyl group, being larger than a hydrogen atom, will also preferentially occupy an equatorial position on the nitrogen atom to reduce steric strain.
The crystal packing of these molecules would be influenced by intermolecular interactions, such as van der Waals forces and potentially weak C-H···N hydrogen bonds. The presence of the allyl group could lead to different packing motifs compared to the parent dimethylpiperazine, potentially influencing the crystal's physical properties.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides a definitive solid-state structure, it is essential to understand its limitations and how other techniques can provide complementary information, particularly regarding the molecule's behavior in solution.[1][4][5][6][7]
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Sample Phase | Crystalline Solid | Solution or Solid-State | Gas Phase (typically) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, angles, crystal packing | Connectivity, solution-state conformation, dynamic processes, stereochemistry | Molecular weight, elemental composition, fragmentation patterns |
| Strengths | Unambiguous determination of absolute stereochemistry and solid-state conformation.[1] | Provides information on molecular dynamics and conformation in a biologically relevant state (solution).[5] | High sensitivity, requires very small sample amounts. |
| Limitations | Requires a single, well-ordered crystal; provides a static picture of the molecule.[4][7] | Structure determination can be complex and may not provide the same level of precision as crystallography for all parameters. | Does not directly provide 3D structural information. |
The Synergy of Techniques
For a comprehensive understanding of this compound derivatives, a multi-technique approach is optimal. X-ray crystallography can provide the benchmark solid-state structure, while NMR spectroscopy can reveal its preferred conformation and dynamic behavior in solution, which is often more relevant to its biological activity. Mass spectrometry serves as a rapid and sensitive tool for confirming the molecular weight and purity of the synthesized compounds.
Experimental Protocols
I. Crystallization of this compound Derivatives
Obtaining high-quality single crystals is the most critical and often challenging step in an X-ray crystallographic analysis.[1] For chiral amines like the title compound, several techniques can be employed.
A. Slow Evaporation:
-
Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or mixtures with water or a less polar solvent like hexane). The choice of solvent is critical and often requires screening.
-
Filter the solution through a syringe filter to remove any particulate matter.
-
Loosely cover the vial or beaker to allow for slow evaporation of the solvent at room temperature.
-
Monitor the solution over several days to weeks for the formation of single crystals.
B. Vapor Diffusion:
-
Prepare a saturated solution of the compound in a volatile solvent (e.g., ethanol).
-
Place a small vial containing this solution inside a larger, sealed container.
-
Add a less volatile anti-solvent (e.g., hexane) to the larger container, ensuring it does not mix directly with the solution in the inner vial.
-
Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.
C. Diastereomeric Salt Formation for Chiral Resolution and Crystallization:
For racemic mixtures of chiral amines, crystallization of diastereomeric salts is a common method for both separation and obtaining crystals suitable for X-ray diffraction.
-
React the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, in a suitable solvent.
-
This reaction forms a pair of diastereomeric salts which will have different solubilities.
-
One of the diastereomers will preferentially crystallize from the solution.
-
The resulting crystals can then be analyzed by X-ray crystallography to determine the absolute stereochemistry.
II. Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations and radiation damage. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods for small molecules. This provides an initial model of the atomic positions. The structural model is then refined against the experimental data to obtain the final, accurate molecular structure.
Visualization of Experimental Workflow
Caption: Workflow for X-ray crystallographic analysis.
Logical Relationships in Structural Analysis
Caption: Interplay of analytical techniques in drug design.
Conclusion
X-ray crystallography stands as an indispensable tool for the definitive structural elucidation of this compound derivatives. Its ability to provide a precise three-dimensional atomic map is crucial for understanding the structure-activity relationships of these important pharmaceutical intermediates. While challenges in crystallization must be overcome, the resulting structural information is invaluable. For a holistic understanding, it is highly recommended to complement crystallographic data with insights from solution-state techniques like NMR spectroscopy and theoretical calculations. This integrated approach will empower researchers to make more informed decisions in the design and development of novel therapeutics targeting the delta-opioid receptor.
References
-
Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]
-
Comparison of X-ray Crystallography, NMR and EM. (2024). Creative Biostructure. Retrieved from [Link]
-
(-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine | C9H18N2 | CID 10534891. (n.d.). PubChem. Retrieved from [Link]
-
Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. (2025). ACS Omega. Retrieved from [Link]
-
Elucidating the active δ-opioid receptor crystal structure with peptide and small-molecule agonists. (2019). Science Advances. Retrieved from [Link]
-
Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Retrieved from [Link]
-
Synthesis, X-ray crystallographic determination, and opioid activity of erythro-5-methylmethadone enantiomers. Evidence which suggests that mu and delta opioid receptors possess different stereochemical requirements. (1982). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Elucidating the active δ-opioid receptor crystal structure with peptide and small-molecule agonists. (2019). ResearchGate. Retrieved from [Link]
-
X-Ray Crystallography vs. NMR Spectroscopy. (2019). News-Medical.Net. Retrieved from [Link]
-
This compound | CAS 155836-78-5. (n.d.). Chemical Suppliers. Retrieved from [Link]
-
Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. (2024). IUCrData. Retrieved from [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews. Retrieved from [Link]
-
Ligand/kappa-opioid Receptor Interactions: Insights From the X-ray Crystal Structure. (2013). PubMed. Retrieved from [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Opioid receptors. (n.d.). Filizola Lab. Retrieved from [Link]
-
Asymmetric amplification in the dissolution-crystallization processes. (n.d.). Retrieved from [Link]
-
(-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
(-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine | CAS 155766-33-9. (n.d.). Chemical Suppliers. Retrieved from [Link]
-
Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II). (2017). IUCrData. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. people.bu.edu [people.bu.edu]
- 7. news-medical.net [news-medical.net]
A Senior Application Scientist's Guide to Stereochemical Validation of Products Derived from (2R,5S)-1-Allyl-2,5-dimethylpiperazine
Introduction: The Stereochemical Imperative in Drug Development
In the landscape of modern medicinal chemistry, the chiral auxiliary (2R,5S)-1-Allyl-2,5-dimethylpiperazine stands out as a valuable building block. Its rigid, C2-symmetric scaffold provides a predictable platform for asymmetric synthesis, particularly in the development of pharmacologically active agents like δ-opioid receptor ligands.[1][2] The stereochemistry of the final product is not a mere academic detail; it is a critical determinant of biological activity, efficacy, and safety. Enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles.[3] Therefore, rigorous validation of the stereochemical outcome of any synthetic sequence employing this chiral auxiliary is an absolute necessity for regulatory compliance and successful drug development.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the stereochemistry of molecules derived from this compound. We will move beyond simple procedural descriptions to explore the underlying principles, explain the rationale behind experimental choices, and present comparative data to empower researchers to select the most appropriate method for their specific needs.
Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity
Chiral HPLC is the workhorse for determining the enantiomeric excess (e.e.) of a chiral compound. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation.
Causality Behind the Method
The selection of the CSP is the most critical factor in developing a successful chiral separation.[3] For piperazine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica gel support, have demonstrated broad applicability and excellent performance.[3] These CSPs form transient, diastereomeric complexes with the analyte enantiomers through a combination of interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions), resulting in differential retention. The choice of mobile phase modifiers, like alcohols and amines, is crucial for optimizing these interactions and achieving baseline separation.
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
-
Sample Preparation:
-
Prepare a stock solution of the analyte (the product derived from the piperazine auxiliary) in the mobile phase at a concentration of approximately 1 mg/mL.
-
Create a working standard solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter prior to injection to prevent column clogging.[3]
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel) (250 x 4.6 mm, 5 µm).[3][4]
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (DEA) (90:10:0.1 v/v/v). The addition of DEA is often critical for improving peak shape for basic compounds like piperazines.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[4]
-
Detection: UV at 205 nm (or a wavelength appropriate for the analyte's chromophore).[3]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[3]
-
Inject the prepared sample.
-
Record the chromatogram and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer peak.
-
Data Presentation & Interpretation
The primary output is a chromatogram showing two separated peaks corresponding to the two enantiomers. The relative area of these peaks directly correlates to the enantiomeric ratio.
| Parameter | Enantiomer 1 (Desired) | Enantiomer 2 (Undesired) |
| Retention Time (min) | 8.52 | 10.14 |
| Peak Area | 1,254,800 | 25,600 |
| Enantiomeric Excess (e.e.) | \multicolumn{2}{c | }{96.0%} |
| Resolution (Rs) | \multicolumn{2}{c | }{2.1} |
| Hypothetical data for a successful asymmetric reaction product. |
Workflow for Chiral HPLC Method Development
Caption: Workflow for Mosher's amide analysis.
X-Ray Crystallography: The Definitive Answer
X-ray crystallography is considered the "gold standard" for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. [5]The technique works by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal of the compound.
Causality Behind the Method
The method's power lies in its ability to map the electron density of a molecule in its solid state. Obtaining a high-quality single crystal is the most critical and often rate-limiting step, as the degree of order within the crystal directly dictates the resolution of the final structure. [6]For determining absolute configuration, the crystal must be non-centrosymmetric, and the analysis often involves measuring anomalous dispersion effects (the Friedel pair differences), which requires the presence of an atom heavier than carbon or the use of a known chiral reference within the crystal lattice (e.g., by forming a salt with a chiral acid like camphoric acid). [2]
Experimental Protocol: Single-Crystal X-Ray Crystallography
-
Crystal Growth (The Art):
-
This is a highly empirical process. Common techniques include:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly over days or weeks. [6] * Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger, sealed jar containing a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
-
The goal is to obtain a single, well-ordered crystal of sufficient size (~0.1-0.3 mm).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in an X-ray diffractometer and cool it under a stream of liquid nitrogen (~100 K) to minimize thermal vibrations. [6] * Irradiate the crystal with a monochromatic X-ray beam, rotating the crystal to collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Use computational software to solve the "phase problem" and generate an initial electron density map.
-
Build a molecular model into the electron density map and refine it until the calculated diffraction pattern matches the experimentally observed data.
-
Determine the absolute configuration using the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.
-
Data Presentation & Interpretation
The definitive output is a 3D model of the molecule with precise bond lengths, angles, and the absolute configuration at every stereocenter.
| Parameter | Example Data for a Hypothetical Derivative |
| Chemical Formula | C₂₀H₂₈N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell (a, b, c) | 9.9 Å, 30.6 Å, 12.4 Å |
| Flack Parameter | 0.02(4) |
| Conclusion | The absolute configuration is unambiguously determined as (2R, 5S, ...). |
| Based on data formats seen in crystallographic reports.[6] |
Workflow for X-Ray Crystallography
Caption: Experimental workflow for X-ray crystallography.
Comparative Guide: Choosing the Right Tool
The choice of analytical method depends on the specific question being asked, the stage of research, and the resources available.
| Feature | Chiral HPLC | Mosher's NMR Analysis | X-Ray Crystallography |
| Primary Purpose | Quantify enantiomeric excess (e.e.) | Determine absolute configuration | Unambiguously determine absolute configuration & 3D structure |
| Conclusiveness | High for e.e.; no absolute configuration | High for absolute configuration (model-dependent) | Definitive ("Gold Standard") |
| Sample Requirement | Micrograms to milligrams | ~5-10 mg of pure material | Requires a high-quality single crystal |
| Throughput | High (minutes per sample) | Low (hours per sample pair) | Very Low (days to weeks per structure) |
| Key Challenge | Method development (finding the right CSP/mobile phase) | Spectral assignment for complex molecules | Growing a suitable crystal |
| Instrumentation | HPLC with UV/other detector | High-field NMR spectrometer | Single-crystal X-ray diffractometer |
Conclusion
Validating the stereochemistry of products derived from this compound requires a multi-faceted analytical approach. Chiral HPLC is the ideal starting point for rapidly assessing the success of an asymmetric reaction by quantifying the enantiomeric excess. Once high e.e. is confirmed, methods like Mosher's analysis provide crucial information about the absolute configuration without the need for crystallization. Finally, for key intermediates or final active pharmaceutical ingredients, X-ray crystallography offers the ultimate, unambiguous structural proof required for patents and regulatory filings. By understanding the strengths and limitations of each technique, researchers can design a robust and efficient validation strategy, ensuring the scientific integrity of their work and accelerating the path to discovery.
References
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed.
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. PubMed.
- Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons. Experts@Minnesota.
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central.
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands | Request PDF.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- Spectroscopic Analysis of Piperazine Compounds: Applic
- NMR-based investigations of acyl-functionalized piperazines concerning their conform
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Deriv
- X‑ray Crystallography and Unexpected Chiroptical Properties Reassign the Configur
Sources
- 1. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Performance of (2R,5S)-1-Allyl-2,5-dimethylpiperazine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral controller is a critical determinant of reaction success, profoundly influencing enantioselectivity, diastereoselectivity, and overall yield. This guide provides an in-depth technical comparison of (2R,5S)-1-Allyl-2,5-dimethylpiperazine, a C2-symmetric chiral piperazine, with other established chiral auxiliaries. The focus of this analysis is its application in the diastereoselective synthesis of the potent δ-opioid receptor agonist, SNC 80, and related diarylmethylamines, a class of compounds of significant interest in medicinal chemistry.
Introduction to Chiral Piperazines in Asymmetric Synthesis
Chiral piperazines have emerged as a versatile class of ligands and auxiliaries in asymmetric catalysis. Their rigid, chair-like conformation and the strategic placement of stereogenic centers and nitrogen atoms allow for effective stereochemical control in a variety of transformations. The C2-symmetry inherent in many chiral piperazines simplifies the analysis of transition states and often leads to high levels of stereochemical induction. This compound is a prime example, utilized as a chiral building block where its inherent chirality directs the formation of new stereocenters.
Benchmarking Performance in the Synthesis of SNC 80
A key application showcasing the utility of this compound is in the synthesis of SNC 80, a highly selective, non-peptide δ-opioid receptor agonist.[1][2] The critical step in this synthesis involves the diastereoselective addition of an organometallic reagent to an aldehyde, where the piperazine moiety acts as a chiral auxiliary, dictating the stereochemistry at the newly formed benzylic center.
The synthesis of SNC 80 and its analogues typically involves the reaction of a lithiated derivative of this compound with a substituted benzaldehyde. The inherent chirality of the piperazine directs the nucleophilic attack on the aldehyde, leading to the preferential formation of one diastereomer.
While a direct head-to-head comparative study with other auxiliaries for the synthesis of SNC 80 is not extensively documented in a single publication, we can collate data from various studies on the asymmetric synthesis of diarylmethylamines to provide a comparative landscape. The key performance indicators for this comparison are chemical yield and diastereomeric ratio (d.r.).
Table 1: Performance Comparison of Chiral Auxiliaries in Diastereoselective Additions to Imines/Aldehydes
| Chiral Auxiliary/Catalyst | Reaction Type | Electrophile | Nucleophile | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| This compound | Diastereoselective Addition | 4-Formyl-N,N-diethylbenzamide | (3-Methoxyphenyl)magnesium bromide | High (not specified) | High diastereoselectivity | [3] |
| Chiral N-tert-Butanesulfinimines | Diastereoselective Addition | N-Sulfinylimine | Phenylmagnesium bromide | >98% | 96:4 d.r. | [4] |
| Chiral N-tert-Butanesulfinimines | Diastereoselective Addition | N-Sulfinylimine | Phenyllithium | >98% | 15:85 d.r. (Reversal of selectivity) | [4] |
| Chiral Piperazines (general) | Enantioselective Addition | Aryl aldehydes | Dialkylzincs | Up to 96% e.e. | N/A | [5] |
| erythro-2-Amino-1,2-diphenylethanol derived imines | Diastereoselective Addition | Chiral imine | Organolithium reagents | Excellent | Excellent | [2] |
Note: Direct comparison is challenging due to variations in substrates and reaction conditions. The data presented aims to provide a qualitative and semi-quantitative understanding of the performance of different chiral induction methods.
From the available literature, it is evident that this compound is highly effective in controlling the stereochemistry during the synthesis of SNC 80, leading to high diastereoselectivity.[3] Competing technologies, such as the use of chiral N-tert-butanesulfinimines developed by Ellman, also demonstrate excellent levels of stereocontrol, often with very high diastereomeric ratios.[4] An interesting feature of the sulfinimine auxiliaries is the ability to reverse the diastereoselectivity by changing the organometallic reagent and solvent, offering access to both enantiomers of the target molecule from a single chiral auxiliary.[4]
Mechanistic Insights: The "Why" Behind the Selectivity
The stereochemical outcome of the addition reaction is governed by the formation of a rigid, chelated transition state. In the case of this compound, the lithium salt of the piperazine is believed to form a six-membered ring transition state with the aldehyde. The C2-symmetry of the piperazine and the steric bulk of the methyl groups create a highly differentiated steric environment, forcing the organometallic reagent to attack the aldehyde from the less hindered face.
Caption: Proposed mechanism of stereochemical induction.
This model is supported by extensive studies on nucleophilic additions to carbonyls and imines controlled by chiral auxiliaries, where the formation of a well-defined cyclic transition state is a common feature for achieving high levels of stereoselectivity.
Experimental Protocols
General Workflow for Diastereoselective Synthesis of SNC 80 Precursor
The following is a generalized experimental workflow based on the synthesis of SNC 80 and its analogues.
Caption: General experimental workflow for the diastereoselective addition.
Detailed Protocol for the Synthesis of a Diarylmethylamine using a Chiral Sulfinimine Auxiliary (for comparison)
This protocol is adapted from the work on diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines.[4]
-
Imine Formation: A solution of the desired aldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in an appropriate solvent (e.g., CH2Cl2) is treated with a dehydrating agent (e.g., CuSO4, 2.0 equiv). The mixture is stirred at room temperature until completion. The solid is filtered off, and the solvent is removed under reduced pressure to afford the crude N-sulfinylimine, which is used without further purification.
-
Diastereoselective Addition: The crude N-sulfinylimine is dissolved in an anhydrous solvent (e.g., THF or toluene) and cooled to -78 °C. The organometallic reagent (e.g., Grignard or organolithium reagent, 1.5 equiv) is added dropwise. The reaction is stirred at this temperature for several hours until completion (monitored by TLC).
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to afford the diastereomerically enriched sulfinamide. The diastereomeric ratio is determined by 1H NMR spectroscopy or HPLC analysis.
-
Auxiliary Cleavage: The purified sulfinamide is dissolved in a suitable solvent (e.g., methanol), and a strong acid (e.g., HCl in dioxane) is added. The mixture is stirred at room temperature until the cleavage is complete. The solvent is evaporated, and the residue is partitioned between an organic solvent and an aqueous base. The organic layer is dried and concentrated to give the chiral amine.
Conclusion and Future Outlook
This compound has proven to be a highly effective chiral building block for the diastereoselective synthesis of complex molecules like SNC 80. Its C2-symmetric structure and rigid conformation allow for excellent stereochemical control in nucleophilic addition reactions.
While other chiral auxiliaries, such as N-tert-butanesulfinimines, offer a broader range of applications and the flexibility of diastereodivergent synthesis, the choice of the optimal chiral controller will always be dependent on the specific synthetic challenge. Factors such as the availability and cost of the auxiliary, the ease of its introduction and removal, and its compatibility with the desired reaction conditions must be considered.
Future research in this area will likely focus on the development of catalytic systems that can achieve similar levels of stereocontrol with only substoichiometric amounts of the chiral entity, further enhancing the efficiency and sustainability of asymmetric synthesis.
References
-
Diastereoselective addition of organozinc reagents to chiral a-imino esters. (2002). Elsevier Science Ltd.[Link]
-
Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity. (2025). ResearchGate. [Link]
- Diastereoselective addition of organometallic reagents to chiral iminium ions: synthesis of (S)-(+)-cryptostyline I. (2020).
-
Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. (2021). Organic Letters. [Link]
- Chiral Auxiliaries - Principles and Recent Applic
-
Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist. (1994). Journal of Medicinal Chemistry. [Link]
-
Stereoselective Addition Reaction of Organolithium Reagents to Chiral Imines Derived from erythro-2-Amino-1,2-diphenylethanol. (1994). Chemistry Letters. [Link]
-
Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. (2025). PMC. [Link]
-
Synthesis of novel analogues of the delta opioid ligand SNC-80 using REM resin. (1999). PubMed. [Link]
-
The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors. (2012). PMC. [Link]
-
Synthesis of novel analogues of the delta opioid ligand SNC-80 using AlCl3-promoted aminolysis. (1999). PubMed. [Link]
- The synthesis of chiral diarylamines via asymmetric reductive amination. (2021).
-
Chiral auxiliary. Wikipedia. [Link]
-
Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. (2025). PMC. [Link]
-
Control of Asymmetry in the Radical Addition Approach to Chiral Amine Synthesis. NIH. [Link]
-
Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. Organic Chemistry Portal. [Link]
-
Asymmetric synthesis using chiral piperazines. Part 3. Enantioselective addition of dialkylzincs to aryl aldehydes catalysed by chiral piperazines. (1994). Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Asymmetric Synthesis of Chiral Piperazines. Sci-Hub.
-
Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Chemistry Portal. [Link]
-
Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols. (2006). PubMed. [Link]
-
(PDF) Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S). (2018). ResearchGate. [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis using chiral piperazines. Part 3. Enantioselective addition of dialkylzincs to aryl aldehydes catalysed by chiral piperazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Review of Chiral Piperazines in Asymmetric Synthesis: From Synthesis to Application
An In-Depth Technical Guide
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently found in blockbuster drugs due to its unique physicochemical properties and ability to modulate biological activity.[1][2] While N1- and N4-disubstituted piperazines are common, significant and underexplored chemical space remains in the realm of carbon-substituted chiral piperazines.[1] The stringent requirement for enantiomerically pure pharmaceuticals has propelled the development of novel asymmetric methods to access these valuable C-chiral piperazine building blocks and to utilize their inherent chirality to control stereochemical outcomes in synthesis.
This guide provides a comprehensive review and comparative analysis of the primary strategies for synthesizing and applying chiral piperazines in asymmetric synthesis. We will delve into their roles as chiral ligands, auxiliaries, and organocatalysts, presenting comparative data and detailed experimental protocols to inform researchers in synthetic chemistry and drug development.
Asymmetric Synthesis of Chiral Piperazine Scaffolds
The foundation of using chiral piperazines is their efficient and stereocontrolled synthesis. Several powerful strategies have emerged, each with distinct advantages and substrate scopes.
Asymmetric hydrogenation of readily available pyrazines and their derivatives represents one of the most direct and atom-economical routes to chiral piperazines.[3] However, the high aromaticity of the pyrazine ring and the potential for catalyst poisoning by the two nitrogen atoms present significant challenges.[3]
Recent breakthroughs have overcome these hurdles. A notable method involves the activation of pyrazines with alkyl halides, followed by Iridium-catalyzed asymmetric hydrogenation. This approach provides access to a wide array of 3-substituted, 2,3-disubstituted, and 3,5-disubstituted piperazines with high enantioselectivity.[3][4]
Another key strategy is the hydrogenation of pyrazin-2-ol tautomers. A palladium-catalyzed asymmetric hydrogenation of these substrates yields chiral piperazin-2-ones, which are versatile intermediates that can be reduced to the corresponding piperazines without loss of optical purity.[5][6][7]
Table 1: Comparison of Asymmetric Hydrogenation Methods for Chiral Piperazine Synthesis
| Method | Catalyst System | Substrate Type | Key Advantages | Typical ee (%) | Reference |
|---|---|---|---|---|---|
| Pyrazine Activation | [Ir(cod)Cl]₂ / (S,S)-f-Binaphane | Activated Pyrazinium Salts | Broad scope, high ee, direct access to piperazines | 90-96% | [3] |
| Pyrazin-2-ol Hydrogenation | Pd(OCOCF₃)₂ / Ligand | Pyrazin-2-ols | Access to chiral piperazin-2-one intermediates | up to 90% | [5] |
| Unsaturated Piperazin-2-ones | RuPHOX-Ru | 5,6-dihydropyrazin-2-ones | Access to piperazin-2-ones | up to 99% |[8] |
Representative Experimental Protocol: Ir-Catalyzed Asymmetric Hydrogenation of an Activated Pyrazine [3]
-
Catalyst Preparation: In a nitrogen-filled glovebox, an oven-dried vial is charged with [Ir(cod)Cl]₂ (1.0 mg, 0.0015 mmol) and (S,S)-f-Binaphane (2.0 mg, 0.0033 mmol). Anhydrous THF (1.0 mL) is added, and the mixture is stirred at room temperature for 10 minutes.
-
Reaction Setup: In a separate vial, 2-methyl-1-benzyl-pyrazinium bromide (39.8 mg, 0.15 mmol) is dissolved in anhydrous THF (1.0 mL).
-
Hydrogenation: The pyrazinium salt solution is added to the catalyst solution in a glass-lined autoclave. The autoclave is sealed, purged with H₂ gas, and pressurized to 600 psi.
-
Reaction Execution: The reaction mixture is stirred at 30 °C for 24 hours.
-
Workup: After carefully venting the H₂ gas, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the chiral piperazine product.
Palladium-catalyzed asymmetric allylic alkylation (AAA) has been elegantly applied to the synthesis of α-secondary and α-tertiary piperazin-2-ones.[9][10] This method allows for the creation of challenging C3-quaternary stereocenters, providing access to a unique class of piperazine derivatives.[10][11] The resulting enantioenriched piperazin-2-ones can be readily transformed into the corresponding piperazines, showcasing the method's utility in expanding the structural diversity of chiral piperazine scaffolds.[9]
Caption: Workflow for the synthesis and application of chiral piperazines.
Applications of Chiral Piperazines in Catalysis
Once synthesized, chiral piperazines serve as powerful tools for inducing stereoselectivity in a variety of chemical transformations. Their utility stems from the rigid, well-defined chiral environment they can create around a reactive center.
C₂-symmetric chiral piperazines have proven to be effective ligands in metal-catalyzed asymmetric reactions. Their rigid bicyclic or constrained structures create a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol.[12]
A prime example is the copper-catalyzed asymmetric acylation of meso-1,2-diols. A novel C₂-symmetric piperazine, synthesized from L-proline, acts as a highly effective ligand in combination with CuCl₂, affording optically active monobenzoates with excellent enantioselectivity.[12][13] This desymmetrization reaction is a powerful tool for generating chiral building blocks from achiral starting materials.
Furthermore, novel tridentate Schiff bases derived from chiral piperazines have been successfully employed as ligands for the copper-catalyzed asymmetric Henry (nitroaldol) reaction, achieving high yields and enantioselectivities.[14]
Table 2: Performance of Chiral Piperazine-Based Ligands in Asymmetric Reactions
| Reaction | Ligand Type | Metal | Substrate | ee (%) | Reference |
|---|---|---|---|---|---|
| Asymmetric Acylation | C₂-Symmetric Piperazine | Cu(II) | meso-1,2-diols | up to 98% | [12] |
| Asymmetric Henry Reaction | Piperazine-Schiff Base | Cu(II) | Aldehydes & Nitromethane | up to 91% |[14] |
// Invisible nodes for layout center_point [style=invis, width=0, height=0, label=""];
// Nodes Ligand [label="Chiral Piperazine\nLigand (L*)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Metal [label="Metal\n(e.g., Cu)", shape=circle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Substrate [label="Prochiral\nSubstrate", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product1 [label="Enantiomer 1\n(Major)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product2 [label="Enantiomer 2\n(Minor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ligand -> center_point [arrowhead=none]; Metal -> center_point [arrowhead=none]; center_point -> Substrate [label=" Chiral Complex\n[M-L*]", fontcolor="#202124"]; Substrate -> Product1 [label=" Favored\nPathway"]; Substrate -> Product2 [label=" Disfavored\nPathway", style=dashed]; }
Caption: Role of a chiral piperazine ligand in asymmetric catalysis.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a diastereoselective transformation, after which it is removed.[15] Chiral diamides derived from piperazines have been used as auxiliaries in the diastereoselective alkylation of enolates to produce optically active alcohols and carboxylic acids.[16] The piperazine scaffold provides a rigid framework that effectively shields one face of the reactive enolate, leading to preferential attack from the less hindered side. While the enantiomeric excesses achieved in early studies were moderate (up to 68% e.e.), this approach demonstrates the potential of piperazines to function as recoverable and reusable sources of chirality.[16]
Beyond their roles in metal catalysis, chiral piperazines themselves can function as efficient organocatalysts. They have been successfully applied to the Michael addition of unmodified aldehydes to nitroalkenes.[17] The reaction proceeds with good yields and high diastereo- and enantioselectivities (up to 85% ee). The catalytic cycle likely involves the formation of a chiral enamine intermediate between the piperazine catalyst and the aldehyde, which then attacks the nitroalkene in a stereocontrolled fashion. This application highlights the versatility of the piperazine scaffold, capable of facilitating bond formation without the need for a metal center.[17]
Conclusion and Future Outlook
Chiral piperazines are emerging as a versatile and powerful class of molecules in the field of asymmetric synthesis. Significant progress in their stereoselective synthesis, particularly through asymmetric hydrogenation and palladium-catalyzed alkylations, has made a diverse range of these scaffolds accessible.[3][10] Their successful application as ligands in copper-catalyzed reactions, as chiral auxiliaries for diastereoselective alkylations, and as metal-free organocatalysts demonstrates their broad utility.[12][16][17]
The comparative data show that while their use as ligands in metal catalysis has thus far provided the highest levels of enantioselectivity, their roles as auxiliaries and organocatalysts are promising areas for further development. Future research will likely focus on designing new piperazine-based ligands with enhanced steric and electronic properties to tackle a wider range of asymmetric transformations.[18] As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of chiral piperazines is poised to become an increasingly vital tool in the synthetic chemist's arsenal for constructing complex, three-dimensional molecules.[1][19]
References
- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activ
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Vertex AI Search.
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing). Vertex AI Search.
- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Organic Letters - ACS Public
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing). Vertex AI Search.
- Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Deriv
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Publishing. Vertex AI Search.
- Enantioselective Synthesis of Piperazin-2. Vertex AI Search.
- Asymmetric Synthesis Using Chiral Piperazine. I. Asymmetric Synthesis of 2-Substituted Alcohol and Carboxylic Acid by Diastereoselective Alkylation of Chiral Diamides Derived from Piperazines | Bulletin of the Chemical Society of Japan | Oxford Academic. Vertex AI Search.
- Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols - PubMed. Vertex AI Search.
- Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
- Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols | Organic Letters - ACS Public
- Stereoselective Synthesis of a Novel Chiral Piperazine | Request PDF - ResearchG
- Synthesis of Chiral Piperazin-2-ones through Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols | Request PDF - ResearchG
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Journal of the American Chemical Society. Vertex AI Search.
- Asymmetric Synthesis of Chiral Piperazines - Sci-Hub. Vertex AI Search.
- Application of Chiral Piperidine Scaffolds in Drug Design - Thieme E-Books & E-Journals -. Vertex AI Search.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Public
- Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands | PNAS. Vertex AI Search.
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - NIH. Vertex AI Search.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. Vertex AI Search.
- Chiral auxiliary - Wikipedia. Vertex AI Search.
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. | Semantic Scholar [semanticscholar.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 11. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
A Cost-Benefit Analysis of (2R,5S)-1-Allyl-2,5-dimethylpiperazine in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of a chiral auxiliary is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic campaign. This guide provides an in-depth cost-benefit analysis of (2R,5S)-1-Allyl-2,5-dimethylpiperazine, a specialized chiral auxiliary, benchmarked against the widely used Evans' oxazolidinones and Oppolzer's camphorsultam. By examining their performance, cost, and synthetic utility, we aim to equip researchers with the necessary data to make informed decisions for their specific synthetic challenges.
Introduction to this compound: A Niche Auxiliary for Specific Applications
This compound is a chiral diamine that has carved out a significant niche as a crucial intermediate in the synthesis of potent and selective delta-opioid receptor agonists, most notably SNC 80.[1][2][3] Its C2-symmetric backbone provides a well-defined chiral environment for controlling the stereochemical outcome of reactions at a prochiral center.
The primary appeal of this auxiliary lies in its efficient and scalable synthesis. A high-yield enantioconvergent synthesis from the inexpensive and commercially available trans-2,5-dimethylpiperazine has been developed.[4] This process, which can be performed on a 100-gram scale without the need for chromatography, is a significant advantage in terms of process efficiency and cost, a critical consideration in drug development.[4]
Performance in Asymmetric Synthesis: A Focus on Asymmetric Alkylation
While direct, side-by-side comparative studies with other auxiliaries are not abundant in the literature, the performance of this compound can be evaluated through its application in the synthesis of complex molecules like SNC 80. The key stereocenter in SNC 80 is established via a diastereoselective alkylation of a benzamide precursor, where the chiral piperazine moiety directs the approach of the electrophile.
Logical Workflow for Asymmetric Alkylation:
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Comparative Analysis with Established Chiral Auxiliaries
To provide a comprehensive cost-benefit analysis, we compare this compound with two of the most well-established and versatile chiral auxiliaries: Evans' oxazolidinones (e.g., (S)-4-Benzyl-2-oxazolidinone) and Oppolzer's camphorsultam (e.g., (1S)-(-)-2,10-Camphorsultam).[4][5]
Performance Comparison
| Feature | This compound | Evans' Oxazolidinones | Oppolzer's Camphorsultam |
| Primary Applications | Asymmetric alkylation for synthesis of specific δ-opioid receptor agonists.[1][2] | Asymmetric aldol, alkylation, acylation, and Diels-Alder reactions.[4] | Asymmetric alkylation, aldol, and Michael additions.[5] |
| Stereocontrol | High (inferred from successful synthesis of complex molecules). | Excellent and predictable, extensive literature data available. | Excellent, particularly in Michael additions. |
| Versatility | Seemingly narrow, primarily documented for a specific class of compounds. | Highly versatile, applicable to a wide range of substrates and reactions. | Broadly applicable, with a strong track record in various transformations. |
Cost-Benefit Analysis
The true cost of a chiral auxiliary extends beyond its purchase price to include the cost of starting materials, reagents for attachment and cleavage, and the potential for recovery and reuse.
| Cost Factor | This compound | Evans' Oxazolidinones | Oppolzer's Camphorsultam |
| Starting Material Cost | Low (trans-2,5-dimethylpiperazine is inexpensive).[6] | Moderate (derived from amino acids). | Moderate (derived from camphor). |
| Synthesis of Auxiliary | High-yield, scalable, and chromatography-free enantioconvergent synthesis reported.[4] | Commercially available, but synthesis can be multi-step. | Commercially available, synthesis from camphor is well-established. |
| Purchase Price (per mole) | High (as a specialized reagent). | Moderate to High. | Moderate to High. |
| Cleavage and Recovery | N-allyl cleavage is possible but may require specific reagents (e.g., Pd catalysts). Recovery of the piperazine core is feasible.[7] | Well-established and generally high-yielding cleavage methods (e.g., hydrolysis, reduction).[4] | Efficient recovery is a key feature, often with high yields.[2] |
Estimated Price Comparison (as of January 2026):
| Compound | Supplier Example | Price (USD) per gram | Molar Mass ( g/mol ) | Approximate Price (USD) per mole |
| (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine | Multiple research chemical suppliers | 150 - 300 | 154.25 | 23,137 - 46,275 |
| trans-2,5-Dimethylpiperazine | Sigma-Aldrich | 18.76 | 114.19 | 2,142 |
| (S)-4-Benzyl-2-oxazolidinone | Sigma-Aldrich | 41.80 | 177.20 | 7,407 |
| (1S)-(-)-2,10-Camphorsultam | Sigma-Aldrich | 34.40 | 215.31 | 7,406 |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
From a cost perspective, the in-house synthesis of this compound from trans-2,5-dimethylpiperazine presents a compelling economic advantage for large-scale applications, despite the high purchase price of the pre-made auxiliary.
Experimental Protocols
Enantioconvergent Synthesis of (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine[4]
This synthesis involves the resolution of racemic trans-1-allyl-2,5-dimethylpiperazine using (+)-tartaric acid, followed by the racemization and recycling of the unwanted enantiomer.
Key Steps:
-
Mono-allylation of trans-2,5-dimethylpiperazine: Reaction with allyl bromide in a suitable solvent.
-
Resolution: Treatment of the racemic product with (+)-tartaric acid to selectively crystallize the salt of the desired (-)-enantiomer.
-
Isolation: Liberation of the free base from the tartrate salt.
-
Racemization and Recycling of the Unwanted Enantiomer: The unwanted (+)-enantiomer from the mother liquor can be racemized and recycled, significantly improving the overall yield and cost-effectiveness.
Process Flow Diagram for Synthesis:
Caption: Enantioconvergent synthesis of the chiral auxiliary.
General Protocol for Asymmetric Alkylation using an Evans' Oxazolidinone
-
Acylation: The chiral oxazolidinone is acylated with a prochiral carboxylic acid derivative.
-
Enolate Formation: The N-acyl oxazolidinone is treated with a strong base (e.g., LDA, NaHMDS) at low temperature to form the corresponding Z-enolate.
-
Alkylation: The enolate is reacted with an alkyl halide. The stereochemical outcome is dictated by the steric bulk of the oxazolidinone substituent.
-
Cleavage: The chiral auxiliary is removed by hydrolysis (acidic or basic), reduction (e.g., LiBH4), or conversion to another functional group.
Safety and Handling
(-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Recommendations
The cost-benefit analysis of this compound reveals a nuanced picture.
Choose this compound when:
-
The target molecule is a delta-opioid receptor agonist or a structurally related compound where this auxiliary has a proven track record.
-
Large quantities of the chiral product are required, making the in-house, enantioconvergent synthesis of the auxiliary a cost-effective strategy.
-
The specific stereochemical outcome achieved with this auxiliary is difficult to obtain with other methods.
Consider Evans' Oxazolidinones or Oppolzer's Camphorsultam when:
-
A versatile and well-documented chiral auxiliary is needed for a variety of asymmetric transformations.
-
Predictable and high levels of stereocontrol are required for a broad range of substrates.
-
The cost of the commercially available auxiliary is justifiable for the scale of the synthesis, and in-house synthesis of the auxiliary is not feasible.
Ultimately, the optimal choice of chiral auxiliary will depend on the specific synthetic problem at hand, balancing the factors of performance, cost, scalability, and the synthetic expertise available. This compound, while not a universal solution, offers a powerful and economically viable option for its specialized applications, particularly in the field of medicinal chemistry and drug development.
References
-
ResearchGate. Enantioconvergent Synthesis of (−)-( 2R ,5 S )- 1Allyl2, 5 -dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. [Link]
-
PubMed. Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist. [Link]
-
PMC. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. [Link]
-
PubMed. Synthesis of novel analogues of the delta opioid ligand SNC-80 using AlCl3-promoted aminolysis. [Link]
-
RSC Publishing. DABCO bond cleavage for the synthesis of piperazine derivatives. [Link]
-
Chemical-Suppliers.com. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. [Link]
-
Scintila. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. [Link]
-
PMC. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
the-hive-archive.info. Cleavage of N-allyl group of naloxone to form oxymorphone. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
PubMed. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. [Link]
-
Wikipedia. Camphorsultam. [Link]
-
PubMed. 3-(alphaR)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides: Potent, Non-Peptidic Agonists of Both the Micro and Delta Opioid Receptors. [Link]
Sources
- 1. (1S)-(-)-2,10-樟脑磺内酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Camphorsultam - Wikipedia [en.wikipedia.org]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine | CAS 155766-33-9 | Chemical-Suppliers [chemical-suppliers.eu]
Comparative study of different synthetic routes to (2R,5S)-1-Allyl-2,5-dimethylpiperazine
(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a chiral diamine of significant interest in medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of potent and selective δ-opioid receptor ligands. The stereochemistry at the C2 and C5 positions of the piperazine ring is paramount for the desired pharmacological activity of the final therapeutic agents. Consequently, the development of efficient, scalable, and stereoselective synthetic routes to this key building block is a topic of considerable importance for researchers and professionals in drug development.
This guide provides an in-depth comparative analysis of various synthetic strategies for obtaining enantiomerically pure this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations.
Route 1: Enantioconvergent Synthesis via Optical Resolution and Enantiomer Interconversion
This is a well-established and highly efficient method for the large-scale production of the target molecule, starting from the readily available and inexpensive trans-2,5-dimethylpiperazine.[1][2] The core of this strategy lies in a classical resolution of the racemic starting material, followed by a clever enantioconvergent step that transforms the undesired enantiomer into the desired one, thereby maximizing the overall yield.
Scientific Rationale
The prochiral nature of trans-2,5-dimethylpiperazine, which exists as a pair of enantiomers, allows for their separation using a chiral resolving agent. The formation of diastereomeric salts with different solubilities enables the isolation of one enantiomer. The subsequent interconversion of the unwanted enantiomer is a key feature that makes this route "enantioconvergent." This is achieved by a sequence of reactions that inverts the stereochemistry at one of the chiral centers, effectively converting the unwanted (2S,5R) enantiomer into the desired (2R,5S) form. The final step is a standard N-alkylation to introduce the allyl group.
Experimental Protocol
Step 1: Optical Resolution of (±)-trans-2,5-dimethylpiperazine
-
A solution of (±)-trans-2,5-dimethylpiperazine in a suitable solvent (e.g., ethanol) is treated with a chiral resolving agent, such as (+)-camphoric acid.[3]
-
The mixture is heated to ensure complete dissolution and then allowed to cool slowly.
-
The less soluble diastereomeric salt, (+)-camphorate of (2S,5R)-2,5-dimethylpiperazine, crystallizes out of the solution and is collected by filtration.
-
The free (2S,5R)-2,5-dimethylpiperazine is liberated by treatment with a base (e.g., NaOH).
-
The more soluble diastereomeric salt remaining in the mother liquor contains the desired (2R,5S)-enantiomer.
Step 2: Enantiomer Interconversion of the Unwanted (2S,5R)-enantiomer
The specific details of this process are often proprietary but generally involve a sequence that allows for the epimerization at one of the stereocenters.
Step 3: N-Allylation of (2R,5S)-2,5-dimethylpiperazine
-
(2R,5S)-2,5-dimethylpiperazine is dissolved in a suitable solvent (e.g., acetonitrile) in the presence of a base (e.g., K₂CO₃).
-
Allyl bromide is added dropwise to the mixture at room temperature.
-
The reaction is stirred until completion, monitored by TLC or GC-MS.
-
The reaction mixture is worked up by filtration and evaporation of the solvent.
-
The crude product is purified by distillation under reduced pressure to afford this compound as a colorless oil.[1]
Workflow Diagram
Caption: Enantioconvergent synthesis workflow.
Route 2: Synthesis from Chiral Pool - L-Alanine
This approach utilizes a readily available chiral starting material, L-alanine, to construct the piperazine core with the desired stereochemistry. This strategy avoids the need for a resolution step.
Scientific Rationale
The synthesis begins with the dimerization of L-alanine to form the corresponding diketopiperazine, which already possesses the desired (2S,5S) stereochemistry. Subsequent reduction of the amide functionalities to amines, followed by a stereochemical inversion at one of the chiral centers and N-allylation, would yield the target molecule. This route offers excellent control over the absolute stereochemistry from the outset.
Experimental Protocol
Step 1: Synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dione
-
L-alanine is heated under reflux in a suitable solvent like ethylene glycol to promote self-condensation and cyclization into the corresponding diketopiperazine.
-
The product crystallizes upon cooling and can be collected by filtration.
Step 2: Reduction of the Diketopiperazine
-
The (3S,6S)-3,6-dimethylpiperazine-2,5-dione is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.
-
The reaction is typically performed at reflux, followed by a careful workup to quench the excess reducing agent and isolate the resulting cis-(2S,5S)-2,5-dimethylpiperazine.
Step 3: Epimerization to trans-(2R,5S)-2,5-dimethylpiperazine
This is a crucial and challenging step. One possible approach involves N-protection, followed by a base-catalyzed epimerization to the thermodynamically more stable trans isomer.
Step 4: N-Allylation
-
The resulting (2R,5S)-2,5-dimethylpiperazine is then subjected to N-allylation with allyl bromide as described in Route 1.
Workflow Diagram
Caption: Synthesis from L-alanine workflow.
Route 3: Asymmetric Synthesis via Catalytic Carboamination
Modern asymmetric catalysis offers a more direct approach to constructing the chiral piperazine ring. A palladium-catalyzed intramolecular carboamination of an appropriately designed precursor could, in principle, afford the desired product with high enantioselectivity.
Scientific Rationale
This strategy would involve the synthesis of an acyclic precursor containing an alkene and two amine functionalities with the correct substitution pattern. A chiral palladium catalyst would then mediate the intramolecular cyclization, forming the piperazine ring and setting the two stereocenters in a single step. The choice of the chiral ligand is critical for achieving high diastereoselectivity and enantioselectivity.
Hypothetical Experimental Protocol
Step 1: Synthesis of the Acyclic Precursor
-
Starting from a simple achiral precursor, a multi-step synthesis would be required to construct a molecule containing a terminal alkene and two amino groups, one of which would bear a methyl group and the other an allyl group.
Step 2: Asymmetric Intramolecular Carboamination
-
The acyclic precursor is treated with a palladium catalyst, such as Pd₂(dba)₃, and a chiral phosphine ligand (e.g., a BINAP derivative) in a suitable solvent.
-
The reaction is heated to promote the intramolecular cyclization.
-
The desired this compound would be formed directly.
Workflow Diagram
Caption: Asymmetric synthesis workflow.
Comparative Analysis
| Feature | Route 1: Enantioconvergent Synthesis | Route 2: Synthesis from Chiral Pool (L-Alanine) | Route 3: Asymmetric Synthesis |
| Starting Material | Racemic trans-2,5-dimethylpiperazine | L-Alanine | Custom-synthesized acyclic precursor |
| Cost of Starting Material | Low | Low | High |
| Number of Steps | 3-4 | ~4 | ~3-4 (including precursor synthesis) |
| Key Step | Optical resolution and enantiomer interconversion | Diketopiperazine formation and reduction, epimerization | Asymmetric intramolecular carboamination |
| Stereochemical Control | Resolution of a racemate | Chiral pool | Catalyst-controlled |
| Overall Yield | High (due to enantioconvergence) | Moderate (epimerization can be low-yielding) | Potentially high, but catalyst-dependent |
| Scalability | Proven for large scale (100g+)[1] | Potentially scalable, but reduction and epimerization may pose challenges | Generally less scalable, catalyst cost can be a factor |
| Advantages | High yield, cost-effective, scalable | Good initial stereocontrol | Potentially shorter, elegant |
| Disadvantages | Requires a suitable resolving agent, interconversion step can be complex | Epimerization step can be difficult and low-yielding | Development of a suitable catalyst and precursor can be challenging |
Conclusion
For the large-scale, cost-effective production of this compound, the enantioconvergent synthesis (Route 1) stands out as the most practical and efficient method.[1][2] Its ability to utilize an inexpensive starting material and maximize the yield through enantiomer interconversion makes it highly attractive for industrial applications.
The synthesis from L-alanine (Route 2) offers an elegant approach with inherent stereocontrol but is hampered by the challenging and potentially low-yielding epimerization step required to obtain the desired trans stereochemistry. Further optimization of this step would be necessary to make it competitive.
The asymmetric synthesis via catalytic carboamination (Route 3) represents a modern and atom-economical strategy. However, it remains largely a conceptual approach for this specific target and would require significant research and development to identify a suitable catalyst system and optimize the reaction conditions for high yield and stereoselectivity.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, cost constraints, and available expertise. For immediate and reliable access to significant quantities of this compound, the enantioconvergent approach is the current gold standard.
References
-
Acosta, A. et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-80. Available at: [Link]
-
PubMed. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. Available at: [Link]
-
MDPI. (2021). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Available at: [Link]
-
ResearchGate. (2015). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. Available at: [Link]
-
ResearchGate. (2003). Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. Available at: [Link]
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (2R,5S)-1-Allyl-2,5-dimethylpiperazine: A Guide for Laboratory Professionals
The piperazine moiety is known to cause severe skin burns, eye damage, and potential allergic reactions.[1] The presence of the allyl group also warrants caution. Therefore, treating (2R,5S)-1-Allyl-2,5-dimethylpiperazine as a hazardous substance is paramount.
Hazard Profile and Core Safety Principles
Before initiating any disposal protocol, a thorough understanding of the potential hazards is essential. Based on data from related compounds, this compound should be handled with care, assuming the following primary hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation, and in the case of related piperazine compounds, severe eye damage.[1][2]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]
-
Potential for Allergic Reactions: Piperazine derivatives have been associated with allergic reactions.[1]
Adherence to the following core safety principles is non-negotiable:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[1]
-
Avoid Contact: Meticulously avoid contact with skin, eyes, and clothing.[1]
Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe and compliant disposal of this compound and associated contaminated materials.
1. Waste Segregation and Collection:
-
Designated Hazardous Waste Container: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and include the full chemical name.
-
Solid Waste: This includes any residual solid chemical, contaminated weighing paper, pipette tips, and gloves. Carefully transfer these items into the hazardous waste container.
-
Liquid Waste: If the compound is in a solution, the entire solution should be disposed of as hazardous liquid waste in a compatible, sealed container. Do not empty into drains.[3]
-
Avoid Incompatibilities: Do not mix this waste with incompatible materials. Store away from acids and oxidizing agents.[2]
2. Decontamination of Non-Disposable Equipment:
-
Thoroughly decontaminate any glassware or equipment that has come into contact with the chemical.
-
Use an appropriate solvent (e.g., ethanol or isopropanol) for the initial rinse, collecting the rinsate as hazardous waste.
-
Follow with a wash using soap and water.
-
Dispose of any contaminated cleaning materials (e.g., wipes) as hazardous waste.[1]
3. Spill Management:
In the event of a spill, immediate and proper action is critical to mitigate risks.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1][2]
-
Collect Absorbed Material: Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.
4. Final Disposal:
-
Securely Seal: Once the hazardous waste container is full, securely seal it.
-
Consult Waste Management Authority: The final disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department or a licensed waste management authority for proper disposal procedures.[2] This may involve incineration in a licensed facility or burial in a designated landfill.[2]
Quantitative Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₉H₁₈N₂ | [4][5] |
| Molecular Weight | 154.25 g/mol | [4][5] |
| Primary Hazards | Expected to cause skin irritation and serious eye damage. May be harmful if swallowed. | [1][2] |
| Recommended PPE | Safety goggles/glasses, chemical-resistant gloves, lab coat, appropriate respiratory protection. | [1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [2] |
Disposal Workflow Diagram
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling (2R,5S)-1-Allyl-2,5-dimethylpiperazine
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of (2R,5S)-1-Allyl-2,5-dimethylpiperazine, a chiral amine used in organic synthesis. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally related compounds, including other substituted piperazines, and general best practices for handling hazardous research chemicals.
This compound is classified as a Dangerous Good for transport, indicating inherent risks that necessitate stringent safety protocols.[1]
Hazard Analysis: Understanding the Risks of Substituted Piperazines
Structurally similar compounds, such as 2,5-dimethylpiperazine, are known to be corrosive and can cause severe skin and eye irritation.[4] The presence of the allyl group may introduce additional reactivity and potential for sensitization. Therefore, it is crucial to handle this compound with the assumption that it is a hazardous substance, capable of causing significant harm upon exposure.
Core Principle: The primary goal of the personal protective equipment (PPE) detailed below is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting | - Double Nitrile Gloves- Chemical Safety Goggles- Lab Coat- Fume Hood | Prevents exposure to fine powders or aerosols. The use of a fume hood is critical to control airborne particles. |
| Solution Preparation | - Double Nitrile Gloves- Chemical Safety Goggles- Lab Coat- Fume Hood | Protects against splashes and vapors. Many organic solvents used for dissolution are volatile and potentially flammable. |
| Reaction Setup & Monitoring | - Double Nitrile Gloves- Chemical Safety Goggles- Lab Coat- Fume Hood | Ensures protection from splashes and potential exothermic reactions. |
| Work-up and Purification | - Double Nitrile Gloves- Chemical Safety Goggles- Face Shield (recommended)- Lab Coat- Fume Hood | Provides additional protection during procedures with a higher risk of splashes, such as extractions and chromatography. |
| Waste Disposal | - Double Nitrile Gloves- Chemical Safety Goggles- Lab Coat | Protects against contact with residual chemical during the disposal process. |
Detailed PPE Protocols:
Hand Protection:
-
Double Gloving: Always wear two pairs of nitrile gloves. This provides a barrier against rapid permeation and allows for the safe removal of the outer glove in case of contamination without exposing the skin.
-
Glove Selection: Ensure gloves are rated for the solvents being used in conjunction with this compound. Check the manufacturer's glove compatibility charts.
-
Inspection and Changing: Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected, and always after handling the compound.
Eye and Face Protection:
-
Chemical Safety Goggles: These are mandatory at all times when the chemical is being handled. They must provide a complete seal around the eyes to protect from splashes and vapors.
-
Face Shield: For procedures with a higher risk of splashing, such as during extractions or when handling larger quantities, a face shield should be worn in addition to safety goggles.
Body Protection:
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required. This protects the skin and personal clothing from contamination.
-
Apron: For large-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection:
-
Fume Hood: All handling of this compound that could generate aerosols or vapors must be conducted in a certified chemical fume hood.
-
Respirator: If there is a risk of exceeding occupational exposure limits or in the event of a spill outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
Procedural Guidance: Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Operational and Disposal Plans
Spill Response:
-
In case of a small spill within a fume hood, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill.
-
For larger spills or spills outside of a fume hood, evacuate the area immediately and alert the designated emergency response team.
-
Do not attempt to clean up a large spill without appropriate respiratory protection and training.
Waste Disposal:
-
All waste materials contaminated with this compound, including gloves, pipette tips, and absorbent materials, must be disposed of as hazardous chemical waste.
-
Segregate waste streams according to institutional and local regulations. Halogenated and non-halogenated waste should be kept separate.
-
Contaminated glassware should be rinsed with a suitable solvent in a fume hood, and the rinsate collected as hazardous waste before washing.
Conclusion: A Culture of Safety
The responsible handling of research chemicals like this compound is the cornerstone of a safe and productive laboratory environment. By understanding the potential hazards, diligently using the appropriate personal protective equipment, and adhering to established safety protocols, researchers can minimize their risk of exposure and ensure the integrity of their work. Always consult your institution's Chemical Hygiene Plan and safety officers for specific guidance.
References
- Arbo, M. H., et al. (2016). Toxic effects of piperazine derivatives in cardiac cells. Toxicology Letters, 240(1), 152-163.
- ChemicalBook. (2023). 2,5-Dimethylpiperazine Safety Data Sheet.
- Dargan, P. I., & Wood, D. M. (2012). Recreational drug use in the Asia Pacific region: improvement in our understanding of the problem through the UNODC Global SMART Programme. Journal of medical toxicology, 8(3), 299-304.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
SmartChem. (n.d.). (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
